Chemical structure and properties of tert-butyl bis(3-hydroxypropyl)carbamate
The following technical guide is a comprehensive analysis of tert-butyl bis(3-hydroxypropyl)carbamate , a critical intermediate in the synthesis of ionizable lipids for RNA delivery (LNP) systems and biodegradable polyme...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is a comprehensive analysis of tert-butyl bis(3-hydroxypropyl)carbamate , a critical intermediate in the synthesis of ionizable lipids for RNA delivery (LNP) systems and biodegradable polymer scaffolds.
Chemical Identity, Synthesis, and Applications in Drug Delivery
Executive Summary
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a bifunctional building block characterized by a central nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and two pendant 3-hydroxypropyl arms.[1] Its structural duality—an acid-labile amine protecting group and two reactive primary hydroxyls—makes it a linchpin in the synthesis of ionizable cationic lipids used in Lipid Nanoparticles (LNPs) for mRNA vaccines and gene therapy.
This guide details the physicochemical properties, validated synthesis protocols, and downstream functionalization strategies for this compound, specifically tailored for researchers in medicinal chemistry and formulation science.
Chemical Identity & Structural Analysis[2]
Physicochemical Profile
Property
Specification
IUPAC Name
tert-butyl N,N-bis(3-hydroxypropyl)carbamate
Common Name
N-Boc-bis(3-hydroxypropyl)amine
CAS Number
125763-80-6
Molecular Formula
C₁₁H₂₃NO₄
Molecular Weight
233.31 g/mol
Physical State
Viscous colorless oil to waxy white solid (purity dependent)
Solubility
Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
pKa (Conjugate Acid)
~10.5 (for the deprotected amine)
Stability
Stable under basic/neutral conditions; Labile to strong acids (TFA, HCl)
Structural Features[5]
Boc-Protective Group: Provides steric bulk and chemical inertness towards nucleophilic attack and basic conditions (e.g., esterification reactions). It is orthogonally removable using acidic conditions (e.g., 4M HCl in Dioxane or TFA).
Primary Hydroxyls: The two terminal -OH groups are highly nucleophilic, allowing for symmetrical functionalization (esterification, etherification, or oxidation).
Propyl Linkers: The 3-carbon spacer reduces steric hindrance around the central nitrogen compared to ethyl analogs, influencing the pKa and ionization behavior of derived lipids.
Synthesis & Manufacturing
The synthesis of tert-butyl bis(3-hydroxypropyl)carbamate is a single-step protection of the secondary amine, 3,3'-iminodipropanol.
Reaction Mechanism & Workflow
The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) to electrophilically attack the secondary amine. The reaction is chemoselective; the amine is significantly more nucleophilic than the hydroxyl groups, preventing O-Boc formation under controlled conditions.
Preparation: In a 250 mL round-bottom flask, dissolve 3,3'-iminodipropanol (6.66 g, 50 mmol) in Dichloromethane (DCM) (100 mL).
Addition: Cool the solution to 0°C using an ice bath. Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol, 1.1 equiv) in DCM (20 mL) dropwise over 30 minutes.
Note: While base is often not strictly required due to the basicity of the amine, adding Triethylamine (Et₃N) (7.6 mL, 55 mmol) accelerates the reaction and scavenges protons.
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or PMA).
Workup:
Wash the organic layer with Water (2 x 50 mL) to remove unreacted amine.
Wash with Brine (50 mL).
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[2]
Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).
Reactivity Profile & Functionalization
This molecule serves as a "divergent core." The hydroxyl groups can be transformed into various functionalities while keeping the nitrogen protected.
Functionalization Tree
Figure 2: Divergent synthesis pathways starting from the carbamate core.
Key Application: Synthesis of Ionizable Lipids
The most critical application of this compound is in the generation of ionizable lipids (e.g., analogs of DLin-MC3-DMA or ALC-0315) used in RNA delivery.
Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group, yielding the secondary amine salt.
Final Step: The amine can be alkylated (e.g., reductive amination with an aldehyde) to tune the pKa to the physiological range (6.0–6.5) required for endosomal escape.
Safety & Handling
While generally considered low-hazard compared to free amines, standard laboratory safety protocols apply.
Specific Target Organ Toxicity - Single Exposure (Respiratory, Category 3)
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors if the oil is heated.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
References
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578.
Nitto Denko Corporation. (2016). "Cationic lipids for therapeutic agent delivery formulations."[4] U.S. Patent No. 9,242,001. Washington, DC: U.S. Patent and Trademark Office.
Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release, 107(2), 276-287.
BenchChem. (2025).[2] "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." BenchChem Technical Library.
PubChem. (2025).[3][5] "tert-Butyl bis(3-hydroxypropyl)carbamate Compound Summary." National Library of Medicine.
Solubility profile of tert-butyl bis(3-hydroxypropyl)carbamate in organic solvents
Part 1: Executive Summary & Physicochemical Context tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a pivotal bifunctional intermediate, primarily utilized in the synthesis of ionizable cationic lipids (su...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Physicochemical Context
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a pivotal bifunctional intermediate, primarily utilized in the synthesis of ionizable cationic lipids (such as HEDC) for Lipid Nanoparticle (LNP) drug delivery systems.[1] Its structure—comprising a lipophilic tert-butoxycarbonyl (Boc) protecting group and two hydrophilic 3-hydroxypropyl "tails"—confers a distinct amphiphilic solubility profile.[1]
Understanding this profile is critical for process chemists optimizing the acylation steps in lipid synthesis, where solvent choice dictates reaction kinetics, byproduct formation, and purification efficiency.
Part 2: Solubility Profile & Solvent Compatibility
The solubility of tert-butyl bis(3-hydroxypropyl)carbamate is governed by the competition between its polar hydrogen-bonding domain (diol) and its non-polar shielding domain (Boc group).[1]
Primary Solvents (High Solubility)
These solvents are recommended for reaction media (e.g., esterification) and preparation of stock solutions.
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Chlorinated Hydrocarbons
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Preferred for Synthesis. The compound is highly soluble due to the interaction of the carbamate with the chlorinated solvent.[1] Used extensively in acylation reactions with fatty acid chlorides.
Polar Protic
Methanol (MeOH), Ethanol (EtOH)
Excellent (>100 mg/mL)
Solubilizes readily due to H-bonding with the two hydroxyl groups.[1] Suitable for storage or transfer, but avoid nucleophilic solvents during acylation steps to prevent side reactions.
Polar Aprotic
DMSO, DMF, THF
High (>50 mg/mL)
Excellent solubilizers.[1] THF is a common co-solvent for reduction or coupling reactions. DMSO is useful for biological assays but difficult to remove.
Used for crystallization, purification, or liquid-liquid extraction (LLE).[1]
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Esters
Ethyl Acetate (EtOAc)
Moderate to High
Good solubility, often used as the organic phase in aqueous workups.[1] Partition coefficient favors EtOAc over water.
Ethers
Diethyl Ether, MTBE
Moderate
Soluble, but less so than in chlorinated solvents. Useful for precipitating impurities if the product is kept in solution.
Ketones
Acetone
High
Fully miscible, but rarely used in synthesis due to reactivity with amines (if deprotection occurs).[1]
Anti-Solvents (Low Solubility)
Used to precipitate the compound or wash away non-polar impurities.
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Low / Insoluble
The polarity of the diol moiety prevents significant solubility in straight-chain alkanes.[1] Useful for washing away non-polar byproducts (e.g., fatty acid anhydrides) during purification.
Water
Water
Low to Moderate
While the precursor amine is water-soluble, the Boc group significantly reduces water solubility.[1] It forms a separate phase at high concentrations but may partition partially into water, necessitating salting-out (brine) during extraction.[1]
Part 3: Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility in determining solubility and utilizing the compound in synthesis.
Protocol A: Gravimetric Determination of Saturation Solubility
Use this protocol to validate solubility in a novel solvent system.
Preparation: Weigh approximately 100 mg of tert-butyl bis(3-hydroxypropyl)carbamate into a 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation:
Clear Solution: Soluble at current concentration.[1]
Turbidity/Phase Separation: Saturation point reached.[1]
Part 4: Visualization of Solubility & Synthesis Logic
Diagram 1: Solubility-Driven Extraction Workflow
This diagram illustrates how the solubility profile dictates the purification strategy during lipid synthesis.[1]
Caption: Solubility-driven purification workflow. The amphiphilic product favors the chlorinated organic phase, while salts partition to the aqueous phase.
Visualizing why specific solvents are chosen based on functional group interactions.
Caption: Functional group analysis determining solvent compatibility. The dual nature requires intermediate polarity solvents (DCM, Alcohols) for full dissolution.
References
Chemical Identity & Properties
ChemSrc. (2025).[1] tert-butyl bis-(3-hydroxypropyl)carbamate (CAS#: 125763-80-6).[1] Retrieved from [Link][1]
Synthesis & Application in LNPs
Google Patents. (2016).[1] US9242001B2 - Cationic lipids for therapeutic agent delivery formulations.[1] (See Example 10 for synthesis of HEDC precursors). Retrieved from
Precursor Properties
General Boc-Protection Protocols
Organic Chemistry Portal.[2] Boc-Protected Amino Groups. Retrieved from [Link]
Thermodynamic Stability of N-Boc-bis(3-hydroxypropyl)amine Derivatives: A Technical Guide
Executive Summary N-Boc-bis(3-hydroxypropyl)amine (CAS: 141743-13-7) serves as a critical bifunctional linker in the synthesis of dendrimers, PROTACs, and ionizable lipids for RNA delivery. Its utility hinges on the orth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Boc-bis(3-hydroxypropyl)amine (CAS: 141743-13-7) serves as a critical bifunctional linker in the synthesis of dendrimers, PROTACs, and ionizable lipids for RNA delivery. Its utility hinges on the orthogonality of the tert-butoxycarbonyl (Boc) protecting group relative to the hydroxyl "arms."
However, this molecule possesses a latent thermodynamic instability often overlooked in standard protocols: the competition between standard carbamate fragmentation (Boc removal) and intramolecular transesterification (cyclization). This guide provides a mechanistic analysis of these pathways, supported by self-validating experimental protocols to determine the safe operating window for this reagent.
Molecular Architecture & Thermodynamic Baseline
To understand the stability profile, we must first analyze the competing energetic drivers within the molecule.
Structural Analysis
The molecule consists of a secondary amine protected by a Boc group, flanked by two propyl chains terminating in primary hydroxyls.
Core Bond: The carbamate C-N bond is the thermodynamic weak point.
Nucleophiles: Two primary –OH groups (approx. pKa 16).
Electrophile: The carbonyl carbon of the Boc group.[1]
Predicted Physicochemical Properties
Property
Value (Approx.)
Implication
LogP
0.8 – 1.2
Moderate lipophilicity; soluble in organic solvents (DCM, THF) and alcohols.
pKa (Conjugate Acid)
-2.5 (Carbamate O)
Protonation of the carbamate oxygen is the first step in acid-catalyzed cleavage.
T_onset (Decomposition)
145°C – 160°C
The threshold for thermal elimination of isobutylene (solvent-free).
Bond Dissociation Energy
~350 kJ/mol (C-O)
The tert-butyl-oxygen bond is the weakest link during thermolysis.
Thermal Degradation Mechanisms
The thermodynamic stability of N-Boc-bis(3-hydroxypropyl)amine is governed by two distinct pathways. The dominance of one over the other depends on temperature and pH.
Pathway A: Thermal Elimination (The "Boc-Thermal" Route)
At temperatures exceeding 150°C (or >100°C in high-dielectric solvents like DMSO), the Boc group undergoes a concerted retro-ene fragmentation. This is an entropic process driven by the release of two gases: isobutylene and carbon dioxide.
Mechanism:
Proton transfer from the tert-butyl methyl group to the carbonyl oxygen (concerted).
Cleavage of the C-O bond.
Release of isobutylene and formation of a carbamic acid intermediate.
Rapid decarboxylation of carbamic acid to yield the free amine.
Pathway B: Intramolecular Transesterification (The "Cyclization" Trap)
This is the specific risk for bis(3-hydroxypropyl) derivatives. Unlike simple alkyl amines, the pendant hydroxyl groups can act as intramolecular nucleophiles.
Risk Condition: Basic conditions or moderate heat (80°C – 120°C).
Product: Formation of a 6-membered cyclic carbamate (1,3-oxazinan-2-one derivative) and release of tert-butanol.
Thermodynamic Driver: The formation of a stable 6-membered ring is enthalpically favorable compared to the strained 5-membered rings formed by ethyl analogs.
Visualization: Competing Degradation Pathways
Figure 1: Competing thermodynamic pathways. High heat favors clean deprotection (Green), while moderate heat/base risks cyclic byproduct formation (Red).
Hydrolytic & Chemical Stability Profile
Acid Sensitivity (Lability)
The Boc group is designed to be acid-labile.[2] However, for this specific molecule, the rate of deprotection follows first-order kinetics dependent on proton concentration.
TFA/DCM (1:1): t_1/2 < 5 minutes at 20°C.
HCl (4M in Dioxane): Instantaneous cleavage.
Acetic Acid (Glacial): Stable for days (thermodynamically stable weak acid complex).
Oxidative Stability
The hydroxyl groups are susceptible to oxidation to aldehydes or carboxylic acids.
Storage Warning: Do not store in solvents containing peroxides (e.g., uninhibited THF/Ethers) as this can initiate radical oxidation of the
-carbon next to the hydroxyl.
Experimental Protocols for Stability Validation
As a scientist, you should not rely on literature values alone. Use these self-validating protocols to characterize your specific batch.
Protocol A: Thermal Stability Profiling (TGA/DSC)
Purpose: To determine the exact onset temperature of Boc decomposition (
) and identify if cyclization precedes evaporation.
Materials:
N-Boc-bis(3-hydroxypropyl)amine (>98% purity).
Differential Scanning Calorimetry (DSC) pans (Aluminum, hermetically sealed with pinhole).
Reference standard (Indium for calibration).
Methodology:
Calibration: Verify heat flow and temperature using Indium (
).
Sample Prep: Weigh 2–5 mg of sample into the aluminum pan. Crimp the lid.
Atmosphere: Purge with Nitrogen (50 mL/min) to eliminate oxidative degradation artifacts.
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min .
Analysis:
Look for a sharp endothermic peak (melting) followed by a broad endothermic event (decomposition).
Pass Criteria: No significant mass loss (TGA) or heat flow events (DSC) below 120°C.
Purpose: To predict long-term storage stability at -20°C using short-term high-temperature data.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining kinetic stability parameters using NMR spectroscopy.
Calculation:
Use the Arrhenius equation to determine the activation energy (
):
If
, the molecule is shelf-unstable at room temperature.
If
, the molecule is highly stable.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory for maintaining reagent integrity (>99% purity).
Parameter
Recommendation
Mechanism of Failure
Temperature
-20°C
Prevents slow thermal elimination of Boc.
Atmosphere
Argon/Nitrogen
Prevents oxidation of hydroxyl arms.
Container
Amber Glass
Minimizes photochemical degradation (minor risk).
Solvents
Avoid MeOH/EtOH for long storage
Protic solvents lower the activation energy for Boc cleavage.
References
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (The definitive guide on Boc acid/base stability).
Thermal decomposition of N-tert-butoxycarbonyl (Boc) amino acids . Thermochimica Acta. (Mechanistic insight into the retro-ene fragmentation pathway).
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Journal of Organic Chemistry. (Data on temperature thresholds for Boc removal).
Intramolecular Cyclization Strategies . National Institutes of Health (PMC). (Insights into hydroxyl-amine cyclization risks).
Stability of the tert-Butyl (tBu) Protecting Group . BenchChem Technical Guides. (General stability data for t-butyl carbamates).
Advanced Applications of tert-Butyl Bis(3-hydroxypropyl)carbamate in Polymer Chemistry and Nanomedicine
Executive Summary & Scientific Rationale tert-Butyl bis(3-hydroxypropyl)carbamate (CAS 125763-80-6)[1], frequently referred to in literature as N-Boc-dipropanolamine, is a highly versatile AB2-type molecular building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS 125763-80-6)[1], frequently referred to in literature as N-Boc-dipropanolamine, is a highly versatile AB2-type molecular building block. Structurally, it features a secondary amine protected by a tert-butoxycarbonyl (Boc) group, flanked by two terminal primary hydroxyl groups.
In polymer chemistry and nanomedicine, the presence of a free secondary amine can lead to deleterious side reactions, such as the formation of unwanted amides when reacting with acyl chlorides, or ureas when reacting with isocyanates. By masking the amine with a Boc group, the molecule behaves strictly as a symmetric diol with orthogonal reactivity[2]. The propyl chain spacers—as opposed to the shorter ethyl spacers found in diethanolamine—reduce steric hindrance at the hydroxyl sites, increasing the kinetics of step-growth polymerization and yielding more flexible macromolecular backbones. Following the construction of the polymer or lipid architecture, the Boc group is easily cleaved under acidic conditions, revealing a reactive or protonatable secondary amine[3].
Application 1: Synthesis of Ionizable Cationic Lipids for LNPs
One of the most critical and commercially relevant applications of tert-butyl bis(3-hydroxypropyl)carbamate is its role as a hydrophilic core scaffold in the synthesis of ionizable cationic lipids for Lipid Nanoparticles (LNPs)[2]. These lipids are essential for the encapsulation, protection, and cytosolic delivery of therapeutic nucleic acids like siRNA and mRNA[3].
Mechanism of Action
The diol is esterified with long-chain fatty acyl chlorides (e.g., myristoyl chloride, linoleoyl chloride) to form the hydrophobic tail domains[2]. After Boc deprotection, the revealed amine is further functionalized (e.g., via reductive amination or coupling with dimethylaminoacetic acid) to create an ionizable headgroup[3]. This headgroup remains neutral at physiological pH (pH 7.4) to minimize systemic toxicity but becomes rapidly protonated in the acidic environment of the endosome (pH 5.5). This protonation triggers a phase transition in the lipid bilayer, facilitating membrane fusion and endosomal escape of the RNA payload into the cytosol[3].
Protocol 1: Synthesis of Ditetradecanoate Lipid Precursor
This self-validating protocol outlines the esterification of the monomer to form a lipid precursor, a validated methodology for synthesizing LNP components[2].
Preparation : Dissolve 4.00 g (17.3 mmol) of tert-butyl bis(3-hydroxypropyl)carbamate in 50 mL of anhydrous chloroform[2].
Catalysis & Acid Scavenging : Add 4.80 mL (34.6 mmol) of triethylamine (TEA) and 529 mg (4.33 mmol) of 4-dimethylaminopyridine (DMAP)[2].
Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP serves as a highly efficient nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the acyl chloride to accelerate esterification.
Acylation : Cool the reaction mixture in an ice bath. Slowly add a solution of myristoyl chloride (tetradecanoyl chloride) dropwise over 15 minutes[2].
Causality: The ice bath ensures the exothermic reaction does not exceed 30°C, preventing the thermal or acid-catalyzed degradation of the sensitive Boc protecting group[2].
Propagation : Remove the ice bath and stir the reaction at room temperature overnight to ensure complete conversion[2].
Purification : Concentrate the mixture under reduced pressure and purify via silica gel chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient to yield the pure Boc-protected lipid[2].
Application 2: Design of Cationic Polyurethanes and Polyesters
In macromolecular science, the monomer is utilized to synthesize cationic polyurethanes and polyesters. By reacting the diol with diisocyanates (e.g., hexamethylene diisocyanate) or diacyl chlorides, a linear step-growth polymer is formed. Subsequent acid-catalyzed deprotection yields a polycationic backbone. These polymers are highly sought after for non-viral gene delivery (utilizing the "proton sponge effect"), antimicrobial surface coatings, and stimuli-responsive hydrogels.
Protocol 2: Synthesis of a Cationic Polyurethane
Polymerization : Dissolve tert-butyl bis(3-hydroxypropyl)carbamate (1.0 eq) and Isophorone diisocyanate (IPDI) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Catalysis : Add 0.1 mol% of dibutyltin dilaurate (DBTDL).
Causality: DBTDL acts as a Lewis acid catalyst, coordinating with the isocyanate oxygen to increase the electrophilicity of the isocyanate carbon, significantly accelerating urethane bond formation.
Heating : Stir the mixture at 70°C for 24 hours to achieve a high molecular weight polymer.
Deprotection : Precipitate the polymer in cold diethyl ether, dry, and redissolve in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir for 4 hours at room temperature.
Causality: TFA selectively cleaves the Boc group via an acid-catalyzed elimination mechanism. This releases isobutylene and carbon dioxide gas, leaving the secondary amine embedded in the polymer backbone as a TFA salt.
Recovery : Dialyze the polymer solution against deionized water (MWCO 3.5 kDa) to remove residual acid and low molecular weight oligomers, then lyophilize to obtain the purified cationic polyurethane.
Quantitative Data Summary
The following table summarizes the structural modifications and resulting physicochemical properties of materials derived from this monomer.
Derivative Type
Co-Reactant
Post-Polymerization Modification
Primary Application
Key Physicochemical Property
Ionizable Lipid
Myristoyl Chloride
Boc removal + N-dimethylation
siRNA/mRNA Delivery (LNPs)
Tunable pKa (~6.0-6.5), pH-responsive fusion
Cationic Polyurethane
Hexamethylene Diisocyanate
Acidic Boc Deprotection (TFA)
Antimicrobial Coatings
High cationic charge density, structural flexibility
Biodegradable Polyester
Adipoyl Chloride
Acidic Boc Deprotection (HCl)
Non-viral Gene Vectors
Hydrolytic degradability, Proton sponge effect
Visualizing the Workflows
Workflow of step-growth polymerization and subsequent deprotection to yield cationic polymers.
LNP formulation using derived ionizable lipids and the intracellular siRNA delivery pathway.
References
Google Patents. "US9242001B2 - Cationic lipids for therapeutic agent delivery formulations". Google Patents.
Google Patents. "US20170081663A1 - Retinoid-lipid drug carrier". Google Patents.
Technical Guide: tert-Butyl bis(3-hydroxypropyl)carbamate as a Diol Linker
Executive Summary tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) acts as a critical bifunctional building block in the synthesis of advanced therapeutics and functional materials.[1][2][3] Its structural arc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) acts as a critical bifunctional building block in the synthesis of advanced therapeutics and functional materials.[1][2][3] Its structural architecture—a nitrogen core protected by a tert-butoxycarbonyl (Boc) group flanked by two hydroxyl-terminated propyl arms—provides a unique "masked" cationic potential.
This guide details its primary utility: serving as the scaffold for ionizable cationic lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery. Furthermore, it explores its role in polymer chemistry, where it enables the synthesis of polyurethanes and polyesters with pendant amino functionalities, essential for bioconjugation and pH-responsive behaviors.
Part 1: Chemical Architecture & Properties
Structural Analysis
The molecule functions as a heterobifunctional linker . It possesses two primary hydroxyl groups (
) capable of esterification or urethane formation, and a central nitrogen atom protected by a Boc group.
Formula:
Molecular Weight: 233.31 g/mol
Key Feature: The Boc group renders the central nitrogen non-nucleophilic during initial conjugation steps (e.g., esterification), preventing uncontrolled branching or polymerization. Upon deprotection, the nitrogen regains its nucleophilicity and basicity.
Physicochemical Profile[4][5][6][7][8][9]
Property
Value / Description
Relevance
Physical State
Viscous Colorless Liquid / Low-melting solid
Easy handling in liquid-phase synthesis.
Solubility
Soluble in DCM, Chloroform, THF, Methanol
Compatible with standard organic synthesis workflows.
Stability
Stable to base; Labile to strong acid (TFA, HCl)
Allows for base-catalyzed esterification without deprotection.
pKa (Parent Amine)
~10.0 (after Boc removal)
Critical for protonation at endosomal pH (pH 5-6) in LNP applications.
Part 2: Synthetic Utility & Protection Strategies
The synthesis of this linker typically proceeds via the protection of bis(3-hydroxypropyl)amine . The choice of the Boc group is strategic, providing orthogonality to the hydroxyl groups.
Protocol 1: Synthesis of tert-Butyl bis(3-hydroxypropyl)carbamate
Note: This protocol ensures high yield and minimizes O-Boc formation.
Reagents:
Bis(3-hydroxypropyl)amine (1.0 equiv)
Di-tert-butyl dicarbonate (
) (1.1 equiv)
Solvent: Dichloromethane (DCM) or Water/Dioxane
Base: Triethylamine (TEA) or NaOH (if biphasic)
Step-by-Step Methodology:
Preparation: Dissolve bis(3-hydroxypropyl)amine in DCM (0.5 M concentration).
Addition: Cool the solution to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
. Add TEA (1.2 equiv). Dropwise add dissolved in minimal DCM over 30 minutes.
Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin; starting amine is positive, product is negative).
Workup: Wash with 1M citric acid (to remove unreacted amine) followed by brine.
Purification: Dry over
, filter, and concentrate. The product is typically pure enough for subsequent steps; otherwise, purify via silica column (MeOH/DCM gradient).
Part 3: Application in Lipid Nanoparticles (LNPs)
This is the most high-value application of the linker. It serves as the hydrophilic head-group precursor for ionizable lipids . These lipids are the functional engine of mRNA vaccines (e.g., COVID-19 vaccines), enabling encapsulation of nucleic acids at low pH and endosomal escape inside the cell.
Mechanism of Action[5][11]
Linker Role: The hydroxyl groups are esterified with long-chain fatty acids (e.g., myristic or oleic acid) to form the hydrophobic tails.
Deprotection: The Boc group is removed to reveal the secondary amine.
Ionization: The resulting amine can be alkylated to a tertiary amine. At physiological pH (7.4), the lipid is neutral (reducing toxicity). At endosomal pH (5.5), the nitrogen protonates, disrupting the endosomal membrane and releasing the mRNA payload.
Visualization: Ionizable Lipid Synthesis Workflow
Figure 1: Synthetic pathway utilizing the diol linker to construct ionizable cationic lipids for LNP formulations.
Protocol 2: Synthesis of Amino-Lipid Scaffold
Context: Synthesis of a generic ionizable lipid (e.g., analogous to precursors for ALC-0315 or similar biodegradable lipids).
Esterification:
Dissolve tert-butyl bis(3-hydroxypropyl)carbamate (1 equiv) in anhydrous DCM.
Result: The hydroxyls are capped with lipid tails; the nitrogen remains Boc-protected.
Deprotection:
Dissolve the intermediate in DCM.
Add Trifluoroacetic acid (TFA) (10–20% v/v). Stir for 1–2 hours.
Concentrate in vacuo to remove excess TFA.
Result: Formation of the secondary amine salt.
Head Group Modification (Optional):
The secondary amine can be reacted with dimethylglycine or alkyl halides to tune the pKa for specific tissue targeting.
Part 4: Applications in Polymer Science
Beyond lipids, this linker is utilized in the synthesis of functionalized polyurethanes and polyesters .
Utility in Biomaterials
Standard polyurethanes are chemically inert. By incorporating tert-butyl bis(3-hydroxypropyl)carbamate as a diol monomer:
Polymerization: The diol reacts with diisocyanates (e.g., hexamethylene diisocyanate) to form the polymer backbone.
Activation: Post-polymerization removal of the Boc group exposes pendant secondary amines along the polymer chain.
Functionalization: These amines serve as attachment points for:
Antimicrobial Agents: Quaternization of the amines creates contact-killing surfaces.
Biologics: Conjugation of peptides or growth factors via NHS-ester chemistry.
Visualization: Polymer Functionalization Strategy
Figure 2: Strategy for introducing chemical functionality into inert polymer backbones using the linker.
References
Chemical Source & Data : tert-Butyl bis(3-hydroxypropyl)carbamate (CAS 125763-80-6).[1][2][3] BLD Pharm / ChemSrc.
LNP Synthesis Application : Retinoid-lipid drug carrier and method for producing the same. US Patent US10196637B2 (2019). Describes the use of the linker in synthesizing HEDC-family lipids.
Cationic Lipid Development : Cationic lipids for therapeutic agent delivery formulations. US Patent US9242001B2. Details the esterification of the diol linker with fatty acid chlorides.
Polymer Functionalization : Effect of crosslinking density of polymers and chemical structure of amine-containing monomers. NIH/PubMed Central. Discusses amine-containing monomers in material science.
General Synthesis of N-Boc Amines : Solvent-free, instant, ambient, N-Boc protection of amines. Der Pharma Chemica.
Technical Guide: Molecular Characteristics and Synthesis of Boc-Protected Amino Diols
Executive Summary Boc-protected amino diols represent a critical class of chiral building blocks in modern drug discovery. They serve as essential scaffolds for the synthesis of peptidomimetics, protease inhibitors (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boc-protected amino diols represent a critical class of chiral building blocks in modern drug discovery. They serve as essential scaffolds for the synthesis of peptidomimetics, protease inhibitors (e.g., HIV and HCV inhibitors), and lipid-like delivery vehicles for RNAi therapeutics. Their dual hydroxyl functionality, combined with the orthogonal stability of the tert-butyloxycarbonyl (Boc) group, allows for versatile downstream functionalization—including selective oxidation, alkylation, or cyclization.
This guide provides a rigorous technical analysis of the physicochemical properties, synthetic pathways, and handling protocols for the two most prevalent congeners:
-Boc-3-amino-1,2-propanediol and -Boc-serinol .
Molecular Architecture & Physicochemical Profile
The introduction of the Boc group significantly alters the lipophilicity and crystallinity of the parent amino diols. While the parent amines (e.g., 3-amino-1,2-propanediol) are highly hygroscopic, viscous liquids or low-melting solids, the Boc-protected variants are generally crystalline solids with improved organic solubility.
Comparative Data Table
The following table summarizes the core physical specifications for the primary Boc-amino diols used in pharmaceutical synthesis.
Characteristic
-Boc-3-amino-1,2-propanediol
-Boc-Serinol
IUPAC Name
tert-butyl (2,3-dihydroxypropyl)carbamate
tert-butyl (1,3-dihydroxypropan-2-yl)carbamate
CAS Registry
137618-48-5 (Racemic) / 136293-62-4 (-isomer)
125414-41-7
Molecular Weight
191.22 g/mol
191.22 g/mol
Molecular Formula
Melting Point
60–63 °C
85–89 °C (Polymorph dependent: up to 103 °C)
Appearance
White to off-white crystalline solid
White crystalline powder
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc. Sparingly soluble in water.
Soluble in MeOH, EtOH. Moderate water solubility.
pKa (Conj. Acid)
~12.1 (Amine precursor)
~12 (Amine precursor)
Structural Implications for Synthesis
Amphiphilicity: The presence of the lipophilic
-butyl group and the hydrophilic diol moiety creates an amphiphilic structure. This necessitates careful solvent selection during extraction. Chlorinated solvents (DCM) or ethyl acetate are preferred over ethers to ensure efficient partitioning from the aqueous phase.
Hygroscopicity: While less hygroscopic than their free amine precursors, these diols retain significant affinity for atmospheric moisture due to the 1,2- or 1,3-diol motif. Storage under desiccant is mandatory to prevent "gumming" or hydrolysis over long periods.
Synthetic Workflows and Causality
There are two primary routes to access these scaffolds: Direct Protection (from commercially available amino diols) and Reductive Synthesis (from the chiral pool of amino acids).
Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for generating these intermediates.
Figure 1: Strategic pathways for the synthesis of Boc-protected amino diols. Route A is preferred for bulk racemic material or serinol; Route B is essential for enantiopure 1,2-diols derived from Serine or Aspartic acid.
Detailed Experimental Protocols
Protocol A: Direct Protection of 3-Amino-1,2-propanediol
Rationale: This method utilizes the Schotten-Baumann conditions or organic base catalysis. The use of
is preferred over Boc-Cl due to safety and stability profiles.
Dissolution: Dissolve the amino diol in Methanol (0.5 M concentration). Note: Methanol is chosen to solubilize both the polar amine and the lipophilic anhydride.
Base Addition: Add
dropwise. Cool the solution to 0°C. Causality: Cooling prevents uncontrolled exotherms and suppresses the formation of di-Boc byproducts.
Acylation: Add a solution of
in minimal MeOH dropwise over 30 minutes.
Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via TLC (stain with Ninhydrin; product will not stain, starting material will) or LC-MS.
Workup:
Concentrate the mixture in vacuo to remove MeOH.
Redissolve the residue in Ethyl Acetate (EtOAc).
Critical Step: Wash with 5% Citric Acid or
(aq). Reason: This removes unreacted amine and . Do not use strong HCl, as it will deprotect the Boc group.
Wash with Brine, dry over
, and concentrate.
Purification: Recrystallize from EtOAc/Hexanes or Ether/Hexanes if the product solidifies. If oil persists, use silica gel chromatography (5–10% MeOH in DCM).
Protocol B: Reduction of Boc-Serine Methyl Ester to Boc-Serinol
Rationale: When starting from chiral amino acids (e.g., L-Serine), preservation of stereochemistry is paramount.
is used here as a mild reducing agent.
Materials:
Boc-L-Serine Methyl Ester (1.0 eq)
Sodium Borohydride (
) (2.5 eq)
Solvent: Ethanol (Absolute) or THF/MeOH
Step-by-Step Methodology:
Setup: Dissolve Boc-L-Serine Methyl Ester in absolute Ethanol (0.2 M) under Nitrogen. Cool to 0°C.
Hydride Addition: Add
in small portions. Caution: Hydrogen gas evolution will occur. Ensure proper venting.
Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir until starting material is consumed (approx. 2–4 hours).
Quenching: Cool back to 0°C. Add Saturated
solution slowly. Causality: This destroys excess hydride and buffers the pH to prevent Boc cleavage.
Extraction: Evaporate the bulk Ethanol. Extract the aqueous slurry with EtOAc (
).
Note: Boc-serinol is moderately water-soluble. Multiple extractions are necessary. Salting out the aqueous layer with solid NaCl improves yield.
Isolation: Dry organic layers (
), filter, and concentrate to yield -Boc-serinol as a white solid.
Handling, Stability & Storage
Acid Sensitivity
The Boc carbamate moiety is acid-labile.
Incompatible Reagents: Trifluoroacetic acid (TFA), HCl in Dioxane,
.
Deprotection Mechanism: Treatment with 20–50% TFA in DCM quantitatively yields the trifluoroacetate salt of the amino diol and isobutylene gas.
Stability: Stable to bases (NaOH, piperidine) and nucleophiles, making it orthogonal to Fmoc protection strategies.
Storage Requirements
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or in tightly sealed containers with desiccants.
Shelf Life: >2 years if kept dry. Moisture absorption can lead to physical caking, complicating accurate weighing.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10631565, N-Boc-serinol. Retrieved from [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]
The Cornerstone of Controlled Release: A Technical Guide to Bis(3-hydroxypropyl)carbamate Intermediates in Drug Delivery
In the intricate landscape of advanced drug delivery systems, the pursuit of biocompatible, biodegradable, and precisely-engineered carrier molecules is paramount. Among the versatile building blocks available to researc...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate landscape of advanced drug delivery systems, the pursuit of biocompatible, biodegradable, and precisely-engineered carrier molecules is paramount. Among the versatile building blocks available to researchers, carbamate-containing intermediates have garnered significant attention for their role in constructing robust and tunable drug delivery vehicles.[1][2][3] This technical guide delves into the core principles and practical applications of a pivotal intermediate, bis(3-hydroxypropyl)carbamate, as a cornerstone for the synthesis of advanced polymeric drug carriers. This document will provide an in-depth exploration of its synthesis, polymerization into functional materials, and the underlying mechanisms that govern its utility in controlled therapeutics.
The Carbamate Linkage: A Versatile Tool in Medicinal Chemistry
The carbamate group, characterized by the -NHC(=O)O- linkage, is a key structural motif found in numerous approved drugs and prodrugs.[2][3] Its prevalence stems from its unique combination of chemical stability and the capacity to modulate intermolecular interactions with biological targets.[3] In the context of drug delivery, the carbamate linkage serves multiple roles:
As a Stable Linker: Carbamate bonds can be employed to conjugate drugs to carrier molecules, offering a stable linkage that can be designed for specific cleavage conditions.[1][4]
In Prodrug Design: The carbamate moiety can be used to mask functional groups of a parent drug, improving its pharmacokinetic profile, such as enhancing bioavailability or delaying metabolism.[2]
As a Polymeric Backbone Component: The reaction between diisocyanates and polyols to form polyurethane polymers, which contain repeating carbamate units, is a well-established method for creating biocompatible and biodegradable materials for drug delivery.[5][6]
Bis(3-hydroxypropyl)carbamate, possessing two terminal hydroxyl groups, is an ideal monomer for incorporation into such polymeric systems, offering a predictable and versatile platform for creating drug-eluting materials.
Synthesis and Characterization of Bis(3-hydroxypropyl)carbamate
The synthesis of bis(3-hydroxypropyl)carbamate is a critical first step in its application. While various methods for carbamate synthesis exist, a common and efficient approach involves the reaction of an appropriate amine with a chloroformate or by reacting an isocyanate with an alcohol. For bis(3-hydroxypropyl)carbamate, a logical synthetic pathway would involve the reaction of 3-amino-1-propanol with a suitable carbonate or chloroformate source under controlled conditions.
A plausible synthetic approach is the reaction of 3-amino-1-propanol with a bifunctional carbonyl source, such as a dialkyl carbonate or phosgene, though the latter is less favored due to its toxicity. An alternative and often preferred method in laboratory settings is the use of a less hazardous reagent like triphosgene.
Experimental Protocol: Synthesis of Bis(3-hydroxypropyl)carbamate
Objective: To synthesize bis(3-hydroxypropyl)carbamate from 3-amino-1-propanol.
Materials:
3-amino-1-propanol
Triphosgene (or a suitable dialkyl carbonate)
Anhydrous dichloromethane (DCM)
Triethylamine (TEA) or another suitable non-nucleophilic base
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-1-propanol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
Addition of Carbonyl Source: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (1 equivalent) in anhydrous DCM from the dropping funnel over a period of 1-2 hours.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized bis(3-hydroxypropyl)carbamate should be confirmed using standard analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the carbamate linkage and hydroxyl groups.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbamate (N-H, C=O) and hydroxyl (O-H) functional groups.
Caption: Synthetic scheme for bis(3-hydroxypropyl)carbamate.
Polymerization of Bis(3-hydroxypropyl)carbamate for Drug Delivery Applications
The diol functionality of bis(3-hydroxypropyl)carbamate makes it an excellent monomer for step-growth polymerization to create biodegradable polymers such as poly(ester amide)s and polyurethanes.[7][8][9] These polymers are of great interest in drug delivery due to their tunable degradation rates and mechanical properties.[10][11][12]
Synthesis of Poly(ester amide)s
Poly(ester amide)s (PEAs) combine the beneficial properties of polyesters and polyamides, offering good mechanical strength and biodegradability.[9][13] Bis(3-hydroxypropyl)carbamate can be copolymerized with dicarboxylic acids or their derivatives to yield PEAs.
Experimental Protocol: Synthesis of a PEA from Bis(3-hydroxypropyl)carbamate and a Diacid Chloride
Objective: To synthesize a poly(ester amide) via polycondensation.
Materials:
Bis(3-hydroxypropyl)carbamate
Sebacoyl chloride (or another suitable diacid chloride)
Monomer Dissolution: In a reaction vessel under a nitrogen atmosphere, dissolve bis(3-hydroxypropyl)carbamate and pyridine in anhydrous DMF.
Polycondensation: Cool the solution to 0 °C and slowly add a solution of sebacoyl chloride in anhydrous DMF.
Polymerization: Allow the reaction to proceed at room temperature for 24-48 hours.
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or water.
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers, and dry it under vacuum.
Characterization of the PEA:
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Caption: Workflow for poly(ester amide) synthesis and characterization.
Synthesis of Polyurethanes
Polyurethanes are synthesized through the reaction of diisocyanates with polyols.[5] Bis(3-hydroxypropyl)carbamate can serve as the diol component in this polymerization.
Experimental Protocol: Synthesis of a Polyurethane
Objective: To synthesize a polyurethane using bis(3-hydroxypropyl)carbamate.
Materials:
Bis(3-hydroxypropyl)carbamate
1,6-Hexamethylene diisocyanate (HDI) or another suitable diisocyanate
Reaction Setup: In a moisture-free environment, dissolve bis(3-hydroxypropyl)carbamate in anhydrous DMSO.
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate to the solution.
Isocyanate Addition: Slowly add the diisocyanate to the reaction mixture.
Polymerization: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until a significant increase in viscosity is observed.
Isolation and Purification: Precipitate the polyurethane in a non-solvent, followed by washing and drying.
Drug Loading and Release Mechanisms
Drugs can be incorporated into polymers derived from bis(3-hydroxypropyl)carbamate through two primary strategies: physical encapsulation or covalent conjugation.
Physical Encapsulation: The drug is physically entrapped within the polymer matrix during the formulation process (e.g., emulsification, nanoprecipitation). Drug release is then governed by diffusion through the polymer matrix and/or polymer degradation.[14]
Covalent Conjugation: The drug is covalently attached to the polymer backbone. This can be achieved by utilizing the hydroxyl groups of bis(3-hydroxypropyl)carbamate before polymerization or by incorporating monomers with functional groups suitable for drug attachment. Drug release in this case depends on the cleavage of the linker connecting the drug to the polymer, which can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes).[15]
The degradation of polymers containing carbamate linkages, such as polyurethanes, typically involves the hydrolysis of ester and carbamate bonds. The rate of degradation, and consequently the drug release, can be tuned by altering the polymer's composition, molecular weight, and crystallinity.[5][10] Generally, ester bonds are more susceptible to hydrolysis than carbamate bonds, allowing for a biphasic release profile with an initial burst release followed by a slower, sustained release.[5]
Table 1: Factors Influencing Drug Release from Bis(3-hydroxypropyl)carbamate-Based Polymers
Factor
Influence on Drug Release
Rationale
Polymer Composition
Higher ester content can lead to faster initial release.
Ester bonds are generally more labile to hydrolysis than carbamate bonds.[5]
Molecular Weight
Higher molecular weight generally leads to slower release.
Denser polymer matrix and longer diffusion pathways for the drug.[10]
Crystallinity
Higher crystallinity can result in slower release.
Drug diffusion is slower in crystalline regions compared to amorphous regions.
Drug Loading Method
Covalent conjugation allows for more controlled, triggerable release.
Release is dependent on specific linker cleavage rather than diffusion and bulk erosion.[15]
Environmental pH
Can influence the hydrolysis rate of ester and carbamate linkages.
A critical requirement for any material used in drug delivery is its biocompatibility and biodegradability.[12][16] Polymers derived from bis(3-hydroxypropyl)carbamate are anticipated to exhibit favorable biocompatibility. The degradation products would ideally be non-toxic and easily cleared by the body. For instance, the hydrolysis of a simple polyurethane based on bis(3-hydroxypropyl)carbamate and a diisocyanate would yield the original diol, the corresponding diamine, and carbon dioxide.[2] The biocompatibility of these degradation products must be thoroughly evaluated through in vitro and in vivo studies.
The presence of both ester and carbamate linkages in the polymer backbone allows for hydrolytic and potentially enzymatic degradation.[17][18] The rate of biodegradation can be tailored by adjusting the ratio of these linkages and the overall hydrophilicity of the polymer.[10]
Future Perspectives
Bis(3-hydroxypropyl)carbamate represents a versatile and valuable intermediate for the development of advanced drug delivery systems. Future research in this area will likely focus on:
Functionalization: Introducing additional functional groups onto the bis(3-hydroxypropyl)carbamate monomer to allow for the attachment of targeting ligands or to create stimuli-responsive polymers.
Advanced Architectures: Utilizing bis(3-hydroxypropyl)carbamate in the synthesis of more complex polymer architectures, such as block copolymers, hyperbranched polymers, or dendrimers, to achieve more precise control over drug release kinetics and biodistribution.[19]
Combination Therapies: Developing delivery systems capable of co-delivering multiple therapeutic agents with different release profiles.
The continued exploration of intermediates like bis(3-hydroxypropyl)carbamate will undoubtedly pave the way for the next generation of safer and more effective drug therapies.
References
Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Drug release mechanism from polyurethane carriers. PU–ester carriers... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Nikolić, I., & Agbaba, D. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 72(3), 229-254. [Link]
The Mechanochemical Release of Naphthalimide Fluorophores from β-Carbonate and β-Carbamate Disulfide-Centered Polymers | CCS Chemistry - Chinese Chemical Society. (2021, August 12). CCS Chemistry. Retrieved March 7, 2024, from [Link]
Beskid, G., Cleeland, R., Del-Rosario, P., Durkin, J., Fallat, V., & Unowsky, J. (1991). In vitro and in vivo activity of carbamate-linked dual-action antibacterial Ro 24-4383. Antimicrobial agents and chemotherapy, 35(8), 1586-1591.
Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(1), 11-32.
Grijpma, D. W., & Pêgo, A. P. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 6(5), 1322-1357. [Link]
Zhang, Y., & Wang, D. (2016). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry, 7(3), 675-682. [Link]
Kumar, A., Singh, B., & Kumar, V. (2023). Biodegradable polymers: A sustainable approach to colon drug delivery. Journal of Drug Delivery and Therapeutics, 13(9), 133-142.
Yamamoto, T., Pierce, W. M., Jr, Hurst, H. E., Chen, F. T., & Waddell, W. J. (1988). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems.
View of Biodegradable Polymer Use in Drug Delivery Systems: A Comprehensive Review. (n.d.). Retrieved March 7, 2024, from [Link]
Biodegradable Polymers in Drug Delivery: A Detailed Review - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Development of new biodegradable polymers for selected biomedical applications. (n.d.). Retrieved March 7, 2024, from [Link]
Fukushima, K., & Kimura, Y. (2020). Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid. Polymers, 12(5), 1198. [Link]
Gallardo, A., & San Román, J. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(1), 65-88. [Link]
(PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - PMC. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. (n.d.). Retrieved March 7, 2024, from [Link]
Carbamate - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]
Park, K. (2009). Biodegradable Polymers for Drug Delivery Systems. In Encyclopedia of Surface and Colloid Science (Vol. 1, pp. 1-15). Taylor and Francis.
US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions - Google Patents. (n.d.). Google Patents.
Hua, S., & Wu, S. Y. (2021). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. Frontiers in pharmacology, 12, 693483. [Link]
Synthesis and Application of Biodegradable Polymer-A Review - TIJER.org. (n.d.). TIJER.org. Retrieved March 7, 2024, from [Link]
Synthesis of Novel Cholesteryl Carbamate Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved March 7, 2024, from [Link]
Pitarresi, G., Giammona, G., & Carlisi, B. (1995). Synthesis of poly(hydroxypropylglutamine-prazosin carbamate) and release studies. Journal of controlled release, 33(2), 295-303.
Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256 - PubChem. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - MDPI. (2022, September 30). MDPI. Retrieved March 7, 2024, from [Link]
Biomedical Applications of Biodegradable Polyesters - PMC. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]
Anderson, W. K., Bhattacharjee, D., & Houston, D. M. (1989). Design, synthesis, antineoplastic activity, and chemical properties of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole. Journal of medicinal chemistry, 32(1), 119–127.
Synthesis, characterisation and evaluation of hyperbranched N-(2-hydroxypropyl) methacrylamides for transport and delivery in pancreatic cell lines in vitro and in vivo - Biomaterials Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
benzyl 3-hydroxypropylcarbamate - 34637-22-4, C11H15NO3, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSrc. Retrieved March 7, 2024, from [Link]
Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - MDPI. (2022, March 29). MDPI. Retrieved March 7, 2024, from [Link]
Polymer-Drug Conjugates Explained - Nanotalks, Curapath blog. (2025, December 18). Curapath. Retrieved March 7, 2024, from [Link]
Technical Guide: Hydrophilicity and Lipophilicity Balance (HLB) of tert-butyl bis(3-hydroxypropyl)carbamate
Executive Summary tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) acts as a critical "masked" hydrophilic intermediate in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) acts as a critical "masked" hydrophilic intermediate in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems (e.g., mRNA vaccines). Its amphiphilic nature is defined by a unique tension: the lipophilic tert-butyloxycarbonyl (Boc) protecting group opposes the two hydrophilic hydroxyl moieties.
Understanding the Hydrophilic-Lipophilic Balance (HLB) of this molecule is not merely an academic exercise; it is a process control parameter. It dictates the solubility profile during purification (silica vs. reverse-phase chromatography) and serves as a predictive marker for the final lipid’s ionization behavior after deprotection. This guide provides a rigorous analysis of its physicochemical properties, theoretical HLB calculations, and experimental protocols for validation.
Physicochemical Profile
The molecule (C₁₁H₂₃NO₄) exists at the boundary of water solubility. While the diol functionality suggests water compatibility, the bulky Boc group and the propyl chains drive the partition coefficient (LogP) into the positive (lipophilic) range.
Table 1: Core Physicochemical Data
Property
Value
Source/Method
Molecular Weight
233.31 g/mol
Calculated
Molecular Formula
C₁₁H₂₃NO₄
Structure Analysis
LogP (Predicted)
~0.99
Chemsrc / Consensus Models
LogP (Experimental)
0.6 – 1.2
Range typical for Boc-amino diols
Water Solubility
Low (< 10 mg/mL)
Limited by Boc/Propyl hydrophobicity
Organic Solubility
High
Chloroform, Methanol, DCM, DMSO
Physical State
Viscous Oil / Low-melt Solid
Dependent on purity/moisture
Theoretical HLB Analysis
For small molecules acting as surfactant precursors, the Davies Method is superior to Griffin’s method because it accounts for specific functional group contributions rather than just mass ratios.
Davies Equation
Calculation for tert-butyl bis(3-hydroxypropyl)carbamate
We decompose the molecule into its functional groups to estimate the HLB.
Group
Count
Group Number (Davies)
Contribution
Type
-OH (Hydroxyl)
2
+1.9
+3.8
Hydrophilic
Carbamate (-N-COO-)
1
~ +2.0 (Est. as Ester/Amide hybrid)
+2.0
Hydrophilic
-CH3 (Methyl)
3 (in t-Butyl)
-0.475
-1.425
Lipophilic
-CH2- (Methylene)
6 (in Propyls)
-0.475
-2.85
Lipophilic
-C- (Quaternary)
1 (in t-Butyl)
-0.475
-0.475
Lipophilic
Total
~ 7.05
Interpretation:
An HLB of ~7.0 places this molecule at the transition point between a W/O emulsifier and a wetting agent .
Implication for Synthesis: It will not dissolve freely in pure water but will partition into the aqueous phase if a co-solvent (like Ethanol or DMF) is present. This "borderline" solubility is ideal for extraction protocols where organic impurities are washed away with non-polar solvents (e.g., Hexane), retaining the product in a polar organic layer.
Experimental Determination Protocols
Protocol A: Shake-Flask LogP Determination
Standard validation for lipophilicity in drug development.
Reagents: n-Octanol (HPLC grade), Water (Milli-Q), UV-Vis Spectrophotometer.
Pre-saturation: Saturate n-octanol with water and water with n-octanol for 24 hours.
Preparation: Dissolve 10 mg of tert-butyl bis(3-hydroxypropyl)carbamate in 10 mL of pre-saturated n-octanol. Measure absorbance (
) at 210 nm (carbamate region).
Partitioning: Mix 5 mL of the octanol solution with 5 mL of pre-saturated water in a glass vial.
Equilibration: Shake vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate phases.
Measurement: Carefully remove the octanol layer and measure absorbance (
).
Calculation:
Note: If is too close to , the compound is highly lipophilic. For this molecule, expect measurable partitioning.
Calibration: Run a standard set of compounds with known LogP (e.g., Toluene, Acetophenone, Benzene).
Method: Gradient 5% B to 95% B over 10 minutes.
Analysis: Plot
vs. Retention Time ().
Determination: Inject the sample. Use the calibration curve to interpolate the LogP based on its
.
Insight: This molecule usually elutes early-to-mid gradient due to the dual hydroxyls, distinguishing it from fully alkylated lipid impurities.
Critical Application: LNP Synthesis Workflow
The HLB of this intermediate dictates the efficiency of the "Headgroup Synthesis" in Lipid Nanoparticles. The Boc group acts as a temporary lipophilic anchor, allowing the molecule to be handled in organic solvents during the attachment of the hydrophilic tails (or during purification) before the final ionization capability is revealed.
Diagram: From Precursor to Ionizable Lipid
The following diagram illustrates the transformation of the HLB profile during the synthesis of a typical ionizable lipid (e.g., ALC-0315 analog).
Caption: Transformation of HLB from the amphiphilic carbamate precursor to the highly lipophilic protected lipid, and finally to the pH-sensitive ionizable lipid.
Handling and Storage Recommendations
Due to the bis-hydroxyl functionality, this compound is hygroscopic.
Storage: Store at -20°C under Argon or Nitrogen atmosphere. Moisture absorption can alter the apparent weight, leading to stoichiometry errors in lipid synthesis.
Solubility for Use: Prepare stock solutions in Anhydrous Chloroform or Dichloromethane (DCM) . Avoid water-miscible solvents (like acetone) if performing moisture-sensitive esterifications immediately after.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125763-80-6, tert-butyl bis(3-hydroxypropyl)carbamate. Retrieved from [Link]
ChemSrc (2025). tert-butyl bis-(3-hydroxypropyl)carbamate Physicochemical Properties and LogP Data. Retrieved from [Link]
Heyes, J., et al. (2005).Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids. Journal of Controlled Release. (Foundational chemistry for amino-lipid synthesis).
Maier, M. A., et al. (2013).Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy.
Foundational
Literature review of tert-butyl bis(3-hydroxypropyl)carbamate synthesis pathways
Executive Summary tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a critical bifunctional intermediate in the synthesis of ionizable cationic lipids (such as HEDC and Pr-HEDC) used in Lipid Nanoparticle (L...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a critical bifunctional intermediate in the synthesis of ionizable cationic lipids (such as HEDC and Pr-HEDC) used in Lipid Nanoparticle (LNP) formulations for siRNA and mRNA delivery.[1] It also serves as a versatile hydrophilic linker in PROTAC design.
This technical guide provides a rigorous analysis of the synthesis pathways for this molecule, prioritizing the Direct N-Protection route due to its scalability and atom economy. We analyze the mechanistic nuances of selective N-acylation in the presence of competing hydroxyl groups and provide a validated experimental protocol.
Part 1: Retrosynthetic Analysis & Strategy
To design the optimal synthesis, we must first deconstruct the target molecule. The structure consists of a central nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, flanked by two propyl alcohol chains.
Strategic Disconnections
N-C Bond Breakage (Alkylation Route): Disconnecting the propyl chains suggests starting from N-Boc-amine and alkylating with 3-halo-1-propanol.
Critique: This route is plagued by poly-alkylation and competitive O-alkylation, leading to low yields and complex purification.
N-Carbonyl Bond Breakage (Acylation Route): Disconnecting the Boc group reveals bis(3-hydroxypropyl)amine (3,3'-iminodipropanol) and di-tert-butyl dicarbonate (Boc₂O).
Critique: This is the most logical pathway. The starting amine is commercially available and inexpensive. The challenge lies in chemoselectivity (N- vs. O-acylation).
Figure 1: Retrosynthetic disconnection revealing the primary amine precursor.
While amines are generally more nucleophilic than alcohols, the presence of two hydroxyl groups increases the statistical probability of O-Boc formation.
Solvent Choice: We select Dichloromethane (DCM) or Tetrahydrofuran (THF) . Aprotic solvents minimize hydrogen bonding that could activate the hydroxyls.
Base Selection: Although the amine itself is nucleophilic, adding a mild base like Triethylamine (TEA) or NaHCO₃ neutralizes any adventitious acid that could catalyze Boc removal or O-acylation. However, for this specific substrate, catalyst-free conditions are often superior to prevent base-catalyzed O-acylation.
Thermodynamics: The reaction is exothermic. Controlled addition of Boc₂O at 0°C is critical to prevent thermal runaway which favors side reactions.
Experimental Protocol
Standardized based on patent literature for lipid synthesis intermediates.
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add Bis(3-hydroxypropyl)amine (13.3 g, 100 mmol) and dissolve in anhydrous DCM (150 mL).
Addition: Cool the solution to 0°C using an ice bath. Dissolve Boc₂O (24.0 g, 110 mmol) in DCM (50 mL) and add it dropwise via an addition funnel over 30 minutes.
Why: Slow addition ensures the amine concentration remains high relative to Boc₂O locally, favoring N-acylation over O-acylation.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM; Stain: Ninhydrin or PMA).
Workup:
Concentrate the reaction mixture under reduced pressure to remove DCM.
Expert Note: The product is a viscous oil and highly polar. Aqueous extraction (washing with water) often leads to product loss into the aqueous phase. Direct purification is preferred.
Purification:
Load the crude oil onto a silica gel column.
Elute with a gradient of 0% → 10% Methanol in DCM.
Collect fractions containing the product (Rf ~0.3–0.4 in 10% MeOH/DCM).
Characterization:
Yield: Expect 85–95% as a colorless to pale yellow oil.
Figure 2: Reaction pathway showing the critical bifurcation between N-acylation and O-acylation.
Part 3: Comparative Analysis of Pathways
The following table contrasts the primary route with alternative methods found in literature.
Feature
Route 1: Direct N-Protection
Route 2: Alkylation of Boc-Amine
Route 3: Reductive Amination
Starting Material
Bis(3-hydroxypropyl)amine
tert-Butyl carbamate
N-Boc-β-alanine derivatives
Reagents
Boc₂O, DCM
3-Bromo-1-propanol, NaH
LiAlH₄ or Borane
Step Count
1 Step
2 Steps (Alkylation x2)
Multi-step
Atom Economy
High
Low (Halogen waste)
Moderate
Key Impurity
O-Boc ester (trace)
O-Alkylated / Mono-alkylated
Over-reduced amines
Scalability
Excellent (kg scale)
Poor (Exothermic, NaH handling)
Moderate
Part 4: Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure the protocol is working correctly, verify the following checkpoints:
Gas Evolution: Upon addition of Boc₂O, steady evolution of CO₂ indicates the reaction is proceeding. Lack of bubbles suggests inactive reagents.
Viscosity Change: The mixture should thicken slightly as the Boc-protected amine forms.
NMR Validation:
Success: A sharp singlet at ~1.45 ppm (9H) confirms Boc incorporation.
Failure (O-Boc): A shift in the methylene protons adjacent to oxygen (from ~3.65 to ~4.1 ppm) indicates O-acylation.
Common Pitfalls
Product Loss in Aqueous Workup: The two hydroxyl groups make the molecule amphiphilic. Avoid washing with large volumes of water. If washing is necessary, saturate the aqueous layer with NaCl (brine) and back-extract with Ethyl Acetate multiple times.
O-Acylation: Caused by using strong bases (e.g., NaOH, KOH) or DMAP. Stick to mild bases or no base.
References
Preparation of Lipid-Retinoid Conjugates. US Patent 10,196,637 B2. (2019). Describes the synthesis of HEDC lipid precursors involving the N-Boc protection of bis(3-hydroxypropyl)amine. Link
Cationic Lipids for Therapeutic Agent Delivery. US Patent 9,242,001 B2. (2016). Details the purification of tert-butyl bis(3-hydroxypropyl)carbamate via silica gel chromatography. Link
Greener Methods for N-Boc Protection. Journal of Chemistry. (2013). Discusses catalyst-free conditions for N-Boc protection to improve chemoselectivity. Link
PubChem Compound Summary: tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. (2025). Provides physical property data and related structures for validation. Link
Application Note: Protocol for the Synthesis of tert-Butyl bis(3-hydroxypropyl)carbamate
Introduction & Mechanistic Rationale tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a highly versatile intermediate widely utilized in the synthesis of ionizable cationic lipids, liposomes, and retinoid-l...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a highly versatile intermediate widely utilized in the synthesis of ionizable cationic lipids, liposomes, and retinoid-lipid drug carriers for advanced nucleic acid delivery systems (e.g., siRNA and mRNA lipid nanoparticles) .
The synthesis relies on the chemoselective N-tert-butoxycarbonylation (Boc-protection) of the secondary amine in bis(3-hydroxypropyl)amine. Mechanistically, the secondary amine acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group that rapidly decarboxylates into carbon dioxide (CO₂) and tert-butanol.
Causality in Reaction Design:
Unlike many traditional amine protections, this specific reaction does not strictly require an external base (such as triethylamine or DIPEA). Because the byproducts (CO₂ and tert-butanol) are neutral and volatile, no acid is generated to protonate the remaining unreacted amine. Furthermore, the secondary amine is significantly more nucleophilic than the primary hydroxyl groups, allowing for high chemoselectivity without the need for complex protecting group strategies, provided the reaction temperature and reagent addition rates are strictly controlled .
Experimental Workflow
Workflow for the chemoselective N-Boc protection of bis(3-hydroxypropyl)amine.
Materials and Stoichiometry
The following quantitative parameters are based on validated scale-up procedures for lipid nanoparticle excipient precursors .
Expert Insight: A 1.25 equivalent excess of Boc₂O is deliberately utilized. Boc₂O is highly sensitive to ambient moisture and slowly degrades into tert-butanol over time. The moderate excess guarantees complete consumption of the amine, which simplifies downstream purification since separating unreacted secondary amine from the product is chromatographically challenging.
Step-by-Step Protocol
Reaction Setup
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.50 g (95.4 mmol) of bis(3-hydroxypropyl)amine in 25 mL of anhydrous dichloromethane (DCM).
Seal the flask with a rubber septum and purge the system with Argon gas for 5 minutes.
Cool the flask in an ice-water bath (0 °C) to mitigate the initial exothermic reaction.
Causality: Dichloromethane is chosen as it readily dissolves both the hydrophilic amine and the hydrophobic Boc₂O, facilitating a homogeneous reaction without participating in side reactions. Argon prevents moisture-induced degradation of the Boc₂O reagent.
Reagent Addition
In a separate dry vial, dissolve 26.00 g (119.25 mmol) of Boc₂O in 25 mL of anhydrous DCM.
Using a pressure-equalizing dropping funnel or a syringe pump, add the Boc₂O solution dropwise to the stirring amine solution over a period of 30 to 45 minutes.
Causality: Slow addition controls the mild exotherm. A sudden spike in temperature and local concentration excesses of Boc₂O could overcome the kinetic preference for N-protection, leading to unwanted O-Boc byproduct formation on the primary hydroxyls.
Reaction Propagation
Once the addition is complete, remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature (approx. 20–25 °C).
Stir the mixture continuously overnight (12–16 hours) under the Argon blanket.
Self-Validation: The reaction generates CO₂ gas. A mineral oil bubbler attached to the Argon line will show steady gas evolution during the initial phase of the reaction, acting as a visual confirmation of reaction progress.
Work-up and Concentration
Verify reaction completion via Thin Layer Chromatography (TLC) (See Section 5).
Transfer the reaction mixture to a rotary evaporator.
Concentrate the mixture in vacuo at 30 °C to remove the DCM solvent and the tert-butanol byproduct, yielding a crude, viscous oil.
Purification
Load the crude oil onto a silica gel column pre-equilibrated with pure DCM.
Perform flash column chromatography using a gradient elution of DCM to Methanol (e.g., 100:0 transitioning to 90:10 v/v DCM/MeOH).
Causality: The product contains two free hydroxyl groups and a carbamate linkage, making it highly polar. Pure DCM will not elute the compound from normal-phase silica. The gradual introduction of a protic solvent (MeOH) disrupts hydrogen bonding with the stationary phase, allowing for controlled, high-resolution elution.
Pool the product-containing fractions and concentrate in vacuo to yield pure tert-butyl bis(3-hydroxypropyl)carbamate.
Analytical Characterization & Validation
To ensure the protocol acts as a self-validating system, the following analytical checks must be performed:
Thin Layer Chromatography (TLC):
System: 90:10 DCM/MeOH.
Visualization: Ninhydrin stain and KMnO₄ stain.
Validation Logic: The starting material (secondary amine) will stain intensely purple/pink with Ninhydrin. The successful formation of the product (carbamate) masks the amine, meaning the product spot will not stain with Ninhydrin. Both the starting material and the product will stain yellow/brown against a purple background with KMnO₄ due to the oxidizable primary hydroxyl groups.
Mass Spectrometry (ESI-MS):
Formula: C₁₁H₂₃NO₄
Expected Exact Mass: 233.16 Da.
Validation Logic: Look for the protonated molecular ion [M+H]⁺ at m/z 234.2 and the sodium adduct [M+Na]⁺ at m/z 256.2.
¹H NMR (CDCl₃, 400 MHz):
Validation Logic: The successful incorporation of the Boc group is confirmed by a strong, distinct singlet integrating to 9 protons at approximately 1.45 ppm. The presence of the free hydroxyls is confirmed by a broad singlet (exchangeable with D₂O).
References
Cationic lipids for therapeutic agent delivery formulations. US Patent 9,242,001 B2. Google Patents.
Retinoid-lipid drug carrier. US Patent App. 2017/0081663 A1. Google Patents.
Application
Using tert-butyl bis(3-hydroxypropyl)carbamate as a macroinitiator
This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-validated guide for using tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) as a bifunction...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-validated guide for using tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) as a bifunctional initiator to synthesize mid-chain functionalized polyesters.[1]
Application Note: Synthesis of Mid-Chain Functionalized Poly(
-caprolactone) Using tert-Butyl Bis(3-hydroxypropyl)carbamate[1]
Executive Summary
In the development of advanced drug delivery systems (DDS), the topology of the polymer carrier is as critical as its chemical composition. tert-butyl bis(3-hydroxypropyl)carbamate acts as a heterofunctional initiator .[1] Unlike standard mono-functional initiators (e.g., benzyl alcohol) that place a functional group at the chain end, this molecule initiates Ring-Opening Polymerization (ROP) from two hydroxyl groups, growing polymer chains in two directions.[1]
The result is a linear polymer with a protected amine functionality located precisely at the center of the chain . Upon deprotection, this central amine serves as a reactive handle for conjugating targeting ligands, dyes, or initiating a third polymer block (creating "Y-shaped" copolymers), all while maintaining the amphiphilic balance of the chain ends.
This guide details the protocol for using this initiator to synthesize
-dihydroxy-mid-amino-poly(-caprolactone) (PCL).
Mechanism of Action
The synthesis relies on a Coordination-Insertion Mechanism catalyzed by Tin(II) 2-ethylhexanoate (
Precipitate dropwise into cold Methanol (200 mL) under vigorous stirring.
Filter the white solid and dry under vacuum at 40°C for 24 hours.
Protocol B: Deprotection of Boc Group
Objective: Expose the central secondary amine.
Dissolve 1.0 g of Boc-PCL in 10 mL of DCM.
Add 2 mL of Trifluoroacetic acid (TFA) .
Stir at room temperature for 2 hours .
Remove solvent/TFA under reduced pressure (rotary evaporator).[1][2]
Redissolve residue in DCM and wash with saturated
solution (to neutralize the ammonium salt to free amine).[1]
Precipitate into cold methanol, filter, and dry.
Data Analysis & Characterization
Trustworthiness in polymer chemistry relies on verifying the structure.[1] Use
NMR to confirm the initiator incorporation and calculate .[1]
Table 1: Key
NMR Signals (, 400 MHz)
Moiety
Chemical Shift (, ppm)
Multiplicity
Integration Logic
PCL Backbone
4.06
Triplet
(Main chain ester)
PCL Backbone
2.30
Triplet
(Main chain carbonyl)
Initiator Core
1.44
Singlet
(Boc group)
Initiator Linker
~3.30
Multiplet
(Central linker)
Self-Validation Check:
Calculate
by comparing the integration of the PCL backbone signal (4.06 ppm) to the Initiator Boc signal (1.44 ppm).
If deviates >15% from theoretical stoichiometry, check moisture levels in the monomer.[1]
Applications & Troubleshooting
Application: "Flower-Like" Micelles
When this polymer is used in aqueous self-assembly (often after pegylation of the chain ends), the hydrophobic PCL loop forms the core. The central amine, now located at the "turn" of the loop, can be oriented toward the surface or buried in the core depending on the functional group attached. This allows for site-specific drug conjugation that is protected during transport but released upon degradation.[1]
Troubleshooting Matrix
Issue
Probable Cause
Corrective Action
Low Molecular Weight
High water content (Water acts as co-initiator).[1]
Dry monomer over ; dry initiator under high vacuum >24h.
Synthesis of Functionalized PCL: Labet, M., & Thielemans, W. (2009).[1] Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504.[1] Link
Central Functionalization Strategy: Misaka, H., et al. (2012).[1] Synthesis of chemically modified poly(ε-caprolactone) catalyzed by organic catalysts. Polymer Journal.[1] Link
Boc-Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
Initiator Properties: PubChem Compound Summary for CID 3838134, tert-butyl N-(3-hydroxypropyl)carbamate derivatives.[1] Link
Reaction conditions for esterification of tert-butyl bis(3-hydroxypropyl)carbamate
Application Note: Reaction Conditions for the Esterification of tert-Butyl bis(3-hydroxypropyl)carbamate Introduction & Scientific Rationale tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a critical bifun...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reaction Conditions for the Esterification of tert-Butyl bis(3-hydroxypropyl)carbamate
Introduction & Scientific Rationale
tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a critical bifunctional building block widely utilized in the synthesis of ionizable cationic lipids 1[1]. These lipids are foundational to the formulation of lipid nanoparticles (LNPs) for mRNA/siRNA delivery and retinoid-lipid drug carriers targeting fibrotic diseases2[2].
The molecule features a central secondary amine protected by a tert-butyloxycarbonyl (Boc) group, flanked by two primary hydroxyl groups. The primary synthetic challenge during its esterification (typically with long-chain fatty acids like myristic, oleic, or linoleic acid) is the acid-lability of the Boc protecting group. Traditional Fischer esterification, which relies on strong Brønsted or Lewis acids and elevated temperatures, inevitably leads to premature Boc cleavage and undesired side reactions. To preserve the structural integrity of the Boc group while driving the di-esterification to completion, mild acylation conditions must be employed.
Figure 1: Synthetic workflow for cationic lipid production utilizing mild esterification of a Boc-diol.
Mechanistic Insights: Causality of Experimental Choices
A robust protocol is not merely a sequence of steps but a system of carefully balanced chemical interactions. The choice of reagents in this esterification is dictated by the following mechanistic imperatives:
Avoidance of Acidic Intermediates : When using an acyl chloride (e.g., myristoyl chloride), stoichiometric amounts of hydrochloric acid (HCl) are generated. If left unneutralized, HCl will rapidly deprotect the Boc group. Triethylamine (TEA) is introduced as a proton scavenger to neutralize the HCl, forming triethylammonium chloride, which precipitates out of non-polar solvents like chloroform or dichloromethane (DCM) 1[1].
Nucleophilic Catalysis via DMAP : While TEA acts as a base, it is a poor nucleophile. The addition of 4-dimethylaminopyridine (DMAP) is the kinetic driver of the reaction. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate 3[3]. This intermediate is significantly more reactive toward the hydroxyl groups of the diol than the parent acyl chloride. Once the alcohol attacks, the ester is formed, and DMAP is regenerated as a catalyst4[4].
Thermal Control (< 30°C) : The formation of the N-acylpyridinium intermediate is highly exothermic. Uncontrolled temperature spikes can lead to the degradation of the acylating agent, localized acidic microenvironments, and subsequent Boc cleavage. Hence, the acyl chloride must be added dropwise in an ice bath, maintaining the internal temperature strictly below 30°C1[1].
Figure 2: DMAP-catalyzed acyl transfer mechanism ensuring efficient esterification without Boc cleavage.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimal stoichiometric ratios for the complete di-esterification of tert-butyl bis(3-hydroxypropyl)carbamate, comparing the Acyl Chloride method with the alternative Steglich (Carbodiimide) method used for free fatty acids.
Parameter
Acyl Chloride Method
Steglich Method (Free Acid)
Acylating Agent
Fatty Acyl Chloride (2.1 - 2.2 eq)
Free Fatty Acid (2.1 - 2.2 eq)
Coupling Reagent
None
EDC·HCl or DCC (2.2 - 2.5 eq)
Base / Scavenger
Triethylamine (TEA) (2.0 - 2.5 eq)
None (or DIPEA if using EDC·HCl)
Catalyst
DMAP (0.25 eq)
DMAP (0.1 - 0.25 eq)
Solvent
Chloroform or DCM
DCM or THF
Temperature
0°C to <30°C
0°C to Room Temperature
Primary Byproduct
Triethylammonium chloride (salt)
Dicyclohexylurea (DCU) or soluble urea
Experimental Protocol: Di-esterification via Acyl Chloride
This protocol is adapted from validated synthetic routes for LNP cationic lipid precursors2[2]. It is designed as a self-validating system, incorporating in-process analytical checks to guarantee product integrity.
Anhydrous Chloroform or Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the acyl chloride.
Substrate Dissolution : Dissolve tert-butyl bis(3-hydroxypropyl)carbamate (4.00 g), TEA (4.80 mL), and DMAP (529 mg) in 50 mL of anhydrous chloroform.
Controlled Acylation : Submerge the reaction flask in an ice-water bath to bring the internal temperature to ~0°C. Dilute the myristoyl chloride in 10 mL of anhydrous chloroform. Add this solution dropwise via an addition funnel over a period of 15 to 20 minutes.
Causality Check: The dropwise addition ensures the exothermic reaction does not push the internal temperature above 30°C, thereby preventing thermal degradation of the Boc group.
Reaction Maturation : Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously overnight (12–16 hours) under an inert atmosphere.
Quenching and Extraction : Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Concentration and Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude viscous oil via silica gel column chromatography utilizing a gradient of DCM to Methanol (e.g., 100:0 to 95:5 DCM/MeOH).
Validation & Quality Control Checkpoints (Self-Validating System):
TLC Monitoring : Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and gently heat. Validation: The absence of a deep purple spot confirms that the Boc group remains intact (no free primary/secondary amines have been generated).
Mass Spectrometry (ESI-MS) : Analyze the purified fraction. Validation: Look for the
or peak corresponding to the exact mass of the di-esterified product. The absence of mono-esterified mass peaks confirms reaction completion.
References
Title: US9242001B2 - Cationic lipids for therapeutic agent delivery formulations
Source: Google Patents
URL
Title: US20170081663A1 - Retinoid-lipid drug carrier
Source: Google Patents
URL
Application Note & Protocol: Synthesis of Functional Polyurethanes Using tert-Butyl bis(3-hydroxypropyl)carbamate for Advanced Drug Delivery Platforms
Abstract This technical guide details the synthesis and characterization of novel polyurethanes incorporating the functional monomer, tert-butyl bis(3-hydroxypropyl)carbamate. The inclusion of this monomer introduces a p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the synthesis and characterization of novel polyurethanes incorporating the functional monomer, tert-butyl bis(3-hydroxypropyl)carbamate. The inclusion of this monomer introduces a protected secondary amine into the polymer backbone, which can be subsequently deprotected to yield a reactive site for the covalent attachment of therapeutic agents, targeting ligands, or other functional moieties. This approach offers a versatile platform for the development of advanced drug delivery systems and functional biomaterials. This document provides a comprehensive, step-by-step protocol for the synthesis of the Boc-protected polyurethane via a prepolymer method, its subsequent deprotection, and detailed analytical procedures for polymer characterization.
Introduction: The Rationale for a Functional Monomer
Polyurethanes are a highly versatile class of polymers extensively utilized in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and biodegradability. The ability to tailor their chemical structure allows for the creation of materials with specific properties for applications ranging from tissue engineering scaffolds to controlled drug release matrices.[1][2]
A significant advancement in the design of drug delivery systems is the incorporation of functional groups into the polymer backbone. These functional groups can serve as handles for the covalent attachment of drugs or targeting molecules, providing enhanced control over drug loading and release kinetics, and enabling targeted delivery to specific tissues or cells.
This application note focuses on the use of a novel diol monomer, tert-butyl bis(3-hydroxypropyl)carbamate (Boc-diol), in polyurethane synthesis. The key feature of this monomer is the presence of a tert-butoxycarbonyl (Boc)-protected secondary amine. The Boc protecting group is stable under the conditions of polyurethane synthesis but can be readily removed under acidic conditions post-polymerization.[3] This strategy allows for the creation of a polyurethane backbone with latent reactivity, which can be "activated" on demand.
The resulting polyurethanes, after deprotection, possess secondary amine functionalities along the polymer chain. These amines can be used for various bioconjugation strategies, such as amide bond formation with carboxylated drugs or linkers, thereby creating a robust and versatile platform for advanced drug delivery applications.
Reaction Scheme & Workflow
The synthesis of the functional polyurethane is a two-stage process. First, a prepolymer is formed by reacting an excess of a diisocyanate with the Boc-diol monomer. This is followed by chain extension with a conventional diol to form the final high molecular weight Boc-protected polyurethane. The second stage involves the deprotection of the Boc group to expose the secondary amine functionality.
Figure 1: Overall workflow for the synthesis of functional polyurethanes.
Protocol 1: Synthesis of Boc-Protected Polyurethane
This protocol details the synthesis of the polyurethane via a two-step prepolymer method. This method allows for better control over the polymer structure.
Step-by-Step Procedure:
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of dry nitrogen.
Monomer Addition: Charge the flask with tert-butyl bis(3-hydroxypropyl)carbamate (Boc-diol) and anhydrous DMF. Stir until the monomer is fully dissolved.
Prepolymer Formation:
Heat the solution to 70°C.
Slowly add 1,6-hexamethylene diisocyanate (HDI) to the flask using a dropping funnel over 30 minutes. The molar ratio of NCO to OH groups from the Boc-diol should be approximately 2:1.
Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of total reactants).
Allow the reaction to proceed at 70°C for 2-3 hours to form the NCO-terminated prepolymer.
Chain Extension:
In a separate flask, prepare a solution of 1,4-butanediol (BDO) in anhydrous DMF. The amount of BDO should be calculated to react with the remaining isocyanate groups to achieve the desired final polymer molecular weight.
Slowly add the BDO solution to the prepolymer mixture.
Continue stirring at 70°C for an additional 4-6 hours, or until a significant increase in viscosity is observed.
Polymer Isolation:
Cool the reaction mixture to room temperature.
Precipitate the polymer by slowly pouring the viscous solution into a large volume of cold diethyl ether with vigorous stirring.
Collect the precipitated polymer by filtration.
Wash the polymer with diethyl ether multiple times to remove any unreacted monomers and solvent.
Dry the final Boc-protected polyurethane in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Deprotection of Boc-Polyurethane
This protocol describes the removal of the Boc protecting group to yield the functional polyurethane with secondary amine groups.
Step-by-Step Procedure:
Dissolution: Dissolve the dried Boc-protected polyurethane in dichloromethane (DCM).
Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (TFA). A typical ratio is 1:1 (v/v) of DCM to TFA.
Deprotection Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by FTIR by observing the disappearance of the Boc-carbonyl peak.
Polymer Isolation:
Concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.
Precipitate the deprotected polymer by adding the concentrated solution to a large volume of cold diethyl ether.
Collect the polymer by filtration and wash thoroughly with diethyl ether to remove residual acid.
Dry the functional polyurethane under vacuum at room temperature.
Characterization
The successful synthesis and deprotection of the polyurethane should be confirmed using a suite of analytical techniques.
Figure 2: Workflow for the characterization of synthesized polyurethanes.
Fourier-Transform Infrared (FTIR) Spectroscopy:
Boc-Protected PU: Expect to see characteristic peaks for the urethane N-H stretch (~3300 cm⁻¹), C=O stretch of the urethane (~1700 cm⁻¹), and a distinct C=O stretch from the Boc-carbamate (~1690 cm⁻¹). The isocyanate peak (~2270 cm⁻¹) should be absent.
Deprotected PU: The Boc-carbamate C=O peak (~1690 cm⁻¹) should disappear or be significantly reduced. The urethane peaks will remain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
Boc-Protected PU: The ¹H NMR should show a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.
Deprotected PU: The singlet at ~1.4 ppm should be absent, confirming the removal of the Boc group. New signals corresponding to the N-H proton of the secondary amine may appear.
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
Thermal Analysis (DSC and TGA):
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers.
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymers.
Expected Outcomes and Applications
The successful synthesis will yield a linear polyurethane with Boc-protected secondary amines integrated into the backbone. Upon deprotection, a functional polymer with reactive sites for covalent modification is obtained. The physical and thermal properties of the polymer can be tuned by varying the diisocyanate and chain extender used.
These functional polyurethanes are expected to be excellent candidates for the development of:
Drug-Polymer Conjugates: Covalent attachment of drugs can lead to improved pharmacokinetics and controlled release profiles.
Targeted Drug Delivery Systems: Conjugation of targeting ligands (e.g., antibodies, peptides) can direct the drug carrier to specific cell types.
Functional Biomaterial Coatings: The amine groups can be used to immobilize bioactive molecules on the surface of medical devices.
Conclusion
The use of tert-butyl bis(3-hydroxypropyl)carbamate as a monomer in polyurethane synthesis provides a strategic and efficient method for introducing functionalizable secondary amine groups into the polymer backbone. The protocols outlined in this application note offer a robust framework for the synthesis and characterization of these novel materials, paving the way for the development of next-generation drug delivery systems and functional biomaterials.
References
Ghezelsofloo, M. (2023). Application of Polyurethane in Drug Delivery System. ResearchGate. [Link]
Cherng, J. Y., et al. (2013). Sustained Release Drug Delivery Applications of Polyurethanes. PMC. [Link]
Mirzaei, S., & Fatemizadeh, M. (2025). Emerging applications of polyurethanes in drug delivery systems and regenerative medicine: A comprehensive review. Nano Micro Biosystems. [Link][2]
This symmetric diol is a critical intermediate in modern drug delivery. Its structural utility lies in its bifunctionality : the central nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the two primary hydroxyl arms serve as symmetric attachment points.
Key Applications:
Ionizable Lipids for LNPs: The hydroxyl groups are esterified with fatty acid tails to create biodegradable lipids for mRNA delivery (e.g., COVID-19 vaccines, gene therapy).
PROTAC & Dendrimer Linkers: The molecule acts as a branching unit to increase valency or solubility in complex conjugates.
Reaction Landscape Visualization
The following diagram illustrates the three primary functionalization pathways available for this scaffold.
Figure 1: Strategic functionalization pathways. The central diol can be activated for substitution, esterified for lipid synthesis, or oxidized for conjugation.
Module A: Activation via Sulfonylation (Mesylation)
Objective: Convert the poor hydroxyl leaving groups into highly reactive mesylates (methanesulfonates), enabling subsequent nucleophilic substitution (e.g., attaching alkyl amines or azides).
Mechanism: The hydroxyl oxygen attacks the sulfur of methanesulfonyl chloride (MsCl), eliminating HCl. The base (Triethylamine) neutralizes the acid to prevent Boc deprotection.
Protocol A.1: Bis-Mesylation
Scale: 10 mmol (approx. 2.33 g of starting material)
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen/Argon. Add the diol (2.33 g, 10 mmol) and dissolve in anhydrous DCM (25 mL).
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents elimination side reactions.
Base Addition: Add Et₃N (4.2 mL, 30 mmol) via syringe. Stir for 5 minutes.
Activation: Dropwise add MsCl (1.95 mL, 25 mmol) over 10 minutes. The solution may turn slightly yellow or cloudy due to amine salts.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.
Quench & Workup: Pour mixture into ice-cold saturated NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 0.1M HCl (cold, rapid wash to remove excess amine), then Brine.
Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Self-Validating QC (Quality Control):
TLC: Run in 50% EtOAc/Hexane. The product (Rf ~0.4-0.5) will be less polar than the starting diol (Rf ~0.1). Stain with PMA (Phosphomolybdic Acid) or Iodine.
¹H-NMR (CDCl₃): Look for a sharp singlet at ~3.0 ppm (6H, -OSO₂CH₃ ). The methylene protons adjacent to oxygen (-CH₂-OMs) will shift downfield from ~3.6 ppm (in starting material) to ~4.3 ppm .
Module B: LNP Lipid Synthesis (Esterification)
Objective: Synthesize a biodegradable lipid backbone. The ester bonds act as "biodegradable hooks," allowing the lipid to hydrolyze in the body after mRNA delivery, reducing toxicity.
Context: This protocol mimics the synthesis of lipids like ALC-0315 (Pfizer/BioNTech) or SM-102 (Moderna), but utilizes the bis-propyl scaffold.
Dissolution: In a 50 mL RBF, dissolve the Fatty Acid (12 mmol) and Diol (5 mmol) in DCM (20 mL).
Catalyst: Add DMAP (1 mmol, 122 mg). Stir at RT.
Coupling: Cool to 0°C. Add EDC·HCl (15 mmol) in one portion.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16h).
Workup: Dilute with Et₂O (prevents emulsion better than DCM for lipids). Wash with 10% Citric Acid (removes DMAP/EDC urea), then Sat. NaHCO₃, then Brine.[3]
Purification: Flash column chromatography (Hexane/EtOAc gradient). Lipids are often non-polar; start with 100% Hexane.
Self-Validating QC:
IR Spectroscopy: Appearance of a strong Carbonyl stretch (C=O) at ~1735-1740 cm⁻¹ (Ester), distinct from the Boc carbamate (~1690 cm⁻¹).
¹H-NMR: The methylene protons adjacent to the oxygen (-CH₂-O-CO-R) will shift significantly downfield to ~4.1 ppm .
Module C: Oxidation to Dialdehyde
Objective: Create a reactive dialdehyde for reductive amination, useful for grafting the scaffold onto protein surfaces or synthesizing dendrimers.
Method:Dess-Martin Periodinane (DMP) is preferred over Swern for ease of handling on benchtop scales.
Protocol Summary:
Dissolve Diol (1 eq) in DCM.
Add DMP (2.5 eq) at 0°C.
Stir 2h at RT.
Critical Quench: Dilute with Et₂O. Add 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the layers separate clearly (iodine reduction).
Workflow for Lipid Nanoparticle (LNP) Assembly[4][5][6][7]
The following diagram details how the functionalized molecule fits into the broader LNP manufacturing process.
Figure 2: Synthesis workflow for converting the diol scaffold into an ionizable lipid for mRNA delivery.
Troubleshooting & Safety
Issue
Probable Cause
Corrective Action
Low Yield (Mesylation)
Hydrolysis of MsCl
Ensure DCM is anhydrous. Use a fresh bottle of MsCl.
Elimination Products
Base too strong / Temp too high
Keep reaction at 0°C. Do not use stronger bases than Et₃N or DIPEA.
Boc Loss
Acidic workup too harsh
During Mesylation workup, wash rapidly with cold dilute acid or switch to Citric Acid.
Emulsions
Lipid surfactant nature
Use Diethyl Ether instead of DCM for extractions. Add solid NaCl to aqueous layer.
References
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and deprotection conditions).
Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy, 21(8), 1570-1578. Link (Foundational work on ester-based biodegradable linkers).
Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11. Link (Describes lipid selection criteria including pKa and tail structure).
Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Org.[5][6][7] Synth. 1978, 58, 113. Link (Standard Steglich esterification protocol).
BroadPharm. "Ionizable Lipids for RNA Delivery."[8] (Industry application note on structural requirements for LNP lipids). Link
Application Note: High-Purity Synthesis of Polyester Dendrimers with a Cleavable Carbamate Core
This Application Note and Protocol guide details the synthesis of biodegradable polyester dendrimers utilizing a tert-butyl bis(3-hydroxypropyl)carbamate core. This specific core architecture is critical in drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the synthesis of biodegradable polyester dendrimers utilizing a tert-butyl bis(3-hydroxypropyl)carbamate core. This specific core architecture is critical in drug development for creating "heterofunctional" or "Janus-type" dendrimers, where the focal point (the carbamate-protected amine) can be selectively deprotected for conjugation to targeting ligands (e.g., antibodies, peptides) while the periphery carries the therapeutic payload.
Introduction & Strategic Rationale
In the field of nanomedicine, the tert-butyl bis(3-hydroxypropyl)carbamate molecule serves as a pivotal AB₂ core initiator . Unlike symmetric cores (e.g., pentaerythritol), this core possesses inherent asymmetry:
Propagation Sites (B₂): Two primary hydroxyl groups allow for the divergent growth of polyester branches (typically using 2,2-bis(hydroxymethyl)propionic acid, bis-MPA ).
Focal Point (A): A secondary amine protected by a tert-butoxycarbonyl (Boc) group.
Therapeutic Relevance:
The stability of the Boc group during the esterification growth cycles is the key advantage. Post-synthesis, the Boc group can be removed under acidic conditions to reveal a reactive secondary amine. This allows for the site-specific attachment of the dendrimer to:
Targeting Moieties: RGD peptides or Folate for tumor targeting.
Imaging Agents: DOTA chelators for MRI/PET.
Surfaces: Gold nanoparticles or biosensor chips.
Critical Process Parameters (CPPs)
To ensure high polydispersity index (PDI < 1.05) and structural defect-free synthesis, the following parameters are non-negotiable:
Moisture Control: The esterification reactions utilize carbodiimide coupling (DCC or EDC). Water competes with the hydroxyl groups, leading to urea byproducts and truncated dendrimers. All reagents must be dried; solvents must be anhydrous (≤ 50 ppm H₂O).
Orthogonal Deprotection: The growth phase relies on acetonide deprotection (removing the protecting group from bis-MPA monomers). This requires mild acidity.[1] The core's Boc group requires strong acidity (TFA) for removal. Differentiation between these two acid sensitivities is the critical success factor.
Stoichiometry: A slight excess (1.1–1.5 eq per hydroxyl group) of the dendron/monomer is required to drive the reaction to completion, but excessive amounts complicate purification.
Experimental Protocols
Phase I: Synthesis of the Core (tert-butyl bis(3-hydroxypropyl)carbamate)
Objective: To protect the secondary amine of bis(3-hydroxypropyl)amine while leaving hydroxyls free for dendrimer growth.
Reagents:
Bis(3-hydroxypropyl)amine (CAS: 10563-29-8)
Di-tert-butyl dicarbonate ((Boc)₂O)
Dichloromethane (DCM) or Methanol (MeOH)
Sodium Bicarbonate (NaHCO₃)
Protocol:
Dissolution: Dissolve bis(3-hydroxypropyl)amine (10.0 g, 75.1 mmol) in anhydrous DCM (150 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
Addition: Dissolve (Boc)₂O (17.2 g, 78.8 mmol, 1.05 eq) in DCM (50 mL). Add this solution dropwise to the amine over 30 minutes.
Mechanistic Insight: The dropwise addition prevents localized heating and ensures the Boc group attacks the more nucleophilic amine rather than reacting non-specifically.
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12 hours. Monitor by TLC (stained with Ninhydrin; the product will not stain purple/blue like the free amine).
Work-up: Wash the organic layer with saturated NaHCO₃ (2 x 100 mL) and Brine (1 x 100 mL).
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
Purification: If necessary, purify via silica gel flash chromatography (Eluent: 5-10% MeOH in DCM).
Yield Target: >90% as a colorless viscous oil.
Phase II: Divergent Growth of Generation 1 (G1) Dendrimer
Objective: Esterification of the core hydroxyls with protected bis-MPA.
Reagents:
Core: tert-butyl bis(3-hydroxypropyl)carbamate (Dried under high vacuum).
Activation: In a flame-dried flask under Nitrogen, dissolve Acetonide-protected bis-MPA (2.5 eq relative to core hydroxyls) and DPTS (0.2 eq) in anhydrous DCM.
Coupling: Add the Core (1.0 eq). Cool to 0°C. Add DCC or EDC (2.5 eq) and stir for 30 mins at 0°C, then allow to warm to RT. Stir for 24–48 hours.
Checkpoint: Monitor by ¹H NMR.[2][3] Disappearance of the signal at ~3.6 ppm (CH₂-OH of the core) and appearance of ester shift ~4.2 ppm confirms conversion.
Work-up:
If DCC was used: Filter off the precipitated DCU (dicyclohexylurea).[2]
Wash filtrate with 10% NaHSO₄, 10% NaHCO₃, and Brine.
Caption: Synthesis pathway from amine precursor to functionalized dendrimer. Green nodes indicate growth phase; Red indicates focal point activation.
Workflow 2: Divergent Growth Cycle (G1 to G2)
Caption: The iterative divergent growth cycle for polyester dendrimers. This cycle is repeated to reach the desired generation (size).
References
Carlmark, A., Malmström, E., & Malkoch, M. (2013). Dendritic architectures based on bis-MPA: functional polymeric scaffolds for application-driven research. Chemical Society Reviews, 42(13), 5858-5879.[4][5] Link
Ihre, H., Padilla De Jesús, O. L., & Fréchet, J. M. J. (2001). Fast and Convenient Divergent Synthesis of Aliphatic Polyester Dendrimers by Anhydride Coupling. Journal of the American Chemical Society, 123(25), 5908–5917. Link
Feliu, N., Walter, M. V., Montañez, M. I., Kunzmann, A., Hult, A., Nyström, A., ... & Fadeel, B. (2012). Stability and biocompatibility of a library of polyester dendrimers in comparison to polyamidoamine dendrimers. Biomaterials, 33(7), 1970-1981.[4][5][6] Link
Organic Syntheses. (For general Boc-protection protocols of amines). Carbamic acid, tert-butyl ester.[7] Link
Application Note: Solvent Selection Strategies for Coupling Reactions Involving N-Boc-Diols
Introduction & Mechanistic Rationale N-Boc-amino diols, such as N-Boc-serinol, are highly versatile chiral building blocks widely utilized as alkyl/ether-based linkers in the synthesis of Proteolysis Targeting Chimeras (...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
N-Boc-amino diols, such as N-Boc-serinol, are highly versatile chiral building blocks widely utilized as alkyl/ether-based linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), sphingolipid derivatives, and peptidomimetics[1]. The central challenge in functionalizing these molecules lies in their structural duality: one must robustly activate the hydroxyl groups for esterification or etherification while strictly preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
Solvent selection is not merely a matter of solubility; it is the primary thermodynamic and kinetic driver of the coupling reaction. The solvent dictates the stabilization of highly reactive intermediates (such as the O-acylisourea in Steglich couplings), modulates the nucleophilicity of alkoxides via ion-pair separation, and governs regioselectivity through localized hydrogen-bonding networks. This application note provides a comprehensive, causality-driven guide to selecting the optimal solvent for N-Boc-diol coupling reactions, supported by validated, step-by-step protocols.
Solvent Selection Matrix
To rationally select a solvent, one must evaluate its dielectric constant (
), its ability to coordinate with metal catalysts, and its inertness toward reactive intermediates. The quantitative and mechanistic data for standard coupling solvents are summarized in Table 1 .
Table 1: Solvent Selection Matrix for N-Boc-Diol Couplings
Solvent
Dielectric Constant ()
Optimal Coupling Type
Mechanistic Advantage
Limitations & Causality
Dichloromethane (DCM)
8.9
Steglich Esterification
Prevents solvolysis of O-acylisourea; non-nucleophilic.
Low boiling point limits reaction temperature; poor solubility for highly polar diols.
Tetrahydrofuran (THF)
7.5
Yamaguchi / Mitsunobu
Coordinates metal catalysts; excellent solubility profile[2].
Peroxide formation risk; requires strict anhydrous conditions to prevent side reactions.
High boiling point complicates removal; degrades to reactive amines at high temperatures.
5% HO-Acetonitrile
~37.0
Regioselective Esterification
Enhances solubility of Oxyma; hydration sphere directs regioselectivity[3].
Presence of water precludes the use of highly moisture-sensitive reagents (e.g., acid chlorides).
Decision Workflow for Solvent Optimization
The following decision tree maps the logical progression for selecting a solvent based on the target linkage and the required regioselectivity.
Figure 1: Decision tree for solvent selection in N-Boc-diol coupling reactions.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes built-in checkpoints and mechanistic rationales to ensure the integrity of the Boc group while maximizing coupling efficiency.
Protocol A: Global Esterification via Steglich Coupling
Solvent: Dichloromethane (DCM)
Objective: Fully esterify both hydroxyl groups of an N-Boc-diol without compromising the carbamate.
Causality: DCM is chosen because its low polarity and lack of hydrogen-bond donation prevent the solvolysis of the highly reactive O-acylisourea intermediate formed between the carboxylic acid and EDC. This drives the equilibrium strictly toward ester formation.
Step-by-Step Methodology:
Preparation: In a flame-dried flask under N
, dissolve the carboxylic acid (2.2 eq) and the N-Boc-diol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (2.4 eq) followed by DMAP (0.2 eq).
Self-Validation Checkpoint: Cooling suppresses the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.
Coupling: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (UV active for the ester; ninhydrin stain should remain negative, confirming the Boc group is intact).
Workup: Quench the reaction with deionized water. Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO
, and brine.
Mechanistic Rationale: 5% citric acid (pH ~2.5) is specifically utilized instead of standard 1N HCl. It is acidic enough to protonate and partition DMAP and unreacted EDC into the aqueous layer, but mild enough to prevent the cleavage of the acid-labile Boc group.
O-CHCN
Objective: Selectively esterify the primary alcohol of an N-Boc-diol in the presence of a secondary alcohol.
Causality: Recent advancements demonstrate that water-containing solvent systems enhance the solubility of Oxyma derivatives. The aqueous microenvironment selectively hydrates the more sterically hindered secondary hydroxyl, kinetically favoring the esterification of the primary hydroxyl without racemization[3].
Step-by-Step Methodology:
Preparation: Dissolve the N-Boc-diol (1.0 eq) and the target carboxylic acid (1.0 eq) in a 5% H
Coupling: Stir the heterogeneous mixture vigorously at room temperature for 2–4 hours.
Workup: Evaporate the acetonitrile under reduced pressure. Extract the remaining aqueous residue with Ethyl Acetate (EtOAc).
Self-Validation Checkpoint: The presence of a large excess of NaHCO
acts as a self-buffering system, ensuring the pH remains slightly basic (~8.3) during the aqueous phase transition, thereby guaranteeing 100% retention of the Boc protecting group[3].
Protocol C: Etherification via O-Alkylation
Solvent: N,N-Dimethylformamide (DMF)
Objective: Form robust ether linkages, commonly used to attach PEG linkers to N-Boc-serinol in PROTAC synthesis[1].
Causality: DMF's high dielectric constant (
= 36.7) effectively separates the Na cation from the alkoxide anion. Because DMF cannot hydrogen-bond to the alkoxide, the anion remains "naked" and highly nucleophilic, drastically accelerating the S2 attack on the alkyl halide.
Step-by-Step Methodology:
Preparation: Dissolve the N-Boc-diol (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C under an argon atmosphere.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq for di-alkylation) in small portions. Stir for 30 minutes until H
gas evolution ceases.
Alkylation: Add the alkyl halide (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Cool the flask back to 0 °C and quench carefully with cold saturated NH
Cl (aq) to neutralize unreacted NaH. Extract with EtOAc.
Self-Validation Checkpoint: Wash the organic layer extensively with 5% aqueous LiCl (at least 3 times). LiCl heavily increases the polarity of the aqueous phase, forcing the complete partition of residual DMF into the water. Failure to do this results in DMF co-eluting during silica gel chromatography, ruining product purity.
Troubleshooting & Optimization
Issue: Premature Boc Deprotection
Symptom: Loss of the tert-butyl signal (~1.4 ppm, 9H singlet) in
H-NMR; appearance of a highly polar, ninhydrin-positive baseline spot on TLC.
Causality: Trace HCl in aged chlorinated solvents (like chloroform or DCM) or an overly acidic workup.
Solution: Filter DCM through basic alumina prior to use, or stabilize the reaction mixture by adding a catalytic amount of a mild base like DIPEA.
Issue: O-to-N Acyl Migration
Symptom: Formation of an amide instead of an ester.
Causality: If the Boc group is compromised during esterification, the newly freed amine will rapidly attack the adjacent ester (especially in 1,2- or 1,3-diols) due to the thermodynamic stability of the resulting amide bond.
Solution: Strictly maintain pH > 4 during all reaction and extraction steps. If migration is observed, switch to the highly neutral Yamaguchi esterification protocol utilizing THF and TCBC[2].
References
[2] Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry (2024). Available at:[Link]
[3] Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters (2012). Available at:[Link]
Application Note: Scale-Up Synthesis of tert-Butyl bis(3-hydroxypropyl)carbamate
Introduction & Mechanistic Rationale The compound tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6)[1] is a highly versatile, bifunctional intermediate widely utilized in the synthesis of cationic lipids, retin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6)[1] is a highly versatile, bifunctional intermediate widely utilized in the synthesis of cationic lipids, retinoid-lipid conjugates, and polymeric drug carriers[2]. In modern drug development, particularly for mRNA and siRNA lipid nanoparticle (LNP) delivery systems, this compound serves as a critical structural backbone. The Boc-protected secondary amine provides a stable core, while the two primary hydroxyl groups act as reactive handles for subsequent esterification with long-chain fatty acids (e.g., oleoyl chloride) to form functional lipid tails[3].
The synthesis relies on the nucleophilic attack of the secondary amine of bis(3-hydroxypropyl)amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (
). While this protection chemistry is highly efficient, translating it from a milligram bench-scale to a multi-kilogram pilot scale introduces significant chemical engineering challenges regarding thermal management, off-gassing, and downstream purification.
Process Optimization & Causality (E-E-A-T)
As an application scientist scaling this protocol, it is imperative to move beyond standard benchtop habits to ensure a robust, safe, and self-validating process.
Solvent Selection Causality: Bench-scale syntheses frequently employ dichloromethane (DCM) or chloroform[3]. However, halogenated solvents are strongly discouraged at scale due to environmental hazards and complex waste disposal. We replace DCM with a biphasic Ethyl Acetate (EtOAc) / Water system. EtOAc is a greener solvent that solubilizes the Boc-product perfectly, while the aqueous phase acts as a heat sink and retains the highly polar unreacted amine.
Thermal & Gas Evolution Management: The reaction of
with an amine produces equimolar amounts of carbon dioxide () and tert-butanol. At a 1-kg scale, dumping the reagent will cause violent foaming and thermal runaway. Causality dictates that must be dissolved in EtOAc and dosed dropwise at 0–5 °C under continuous venting.
Purification Strategy: Column chromatography is unfeasible for multi-kilogram batches of viscous oils. By utilizing a 0.1 M HCl wash during downstream processing, we exploit the basicity of the unreacted starting material. The mild acid protonates any residual bis(3-hydroxypropyl)amine, forcing it into the aqueous waste, leaving the neutral Boc-protected product in the organic phase[4].
Quantitative Data & Scale Comparison
To facilitate process transfer, the stoichiometric ratios and expected yields are summarized below.
Preparation: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, an addition funnel, an internal temperature probe, and a robust gas venting line.
Substrate Loading: Charge the reactor with 1.00 kg of bis(3-hydroxypropyl)amine and 5.0 L of deionized water. Stir at 200 rpm to ensure complete dissolution. Add 5.0 L of EtOAc.
Cooling: Circulate coolant through the reactor jacket to bring the internal biphasic mixture to 0–5 °C.
Controlled Dosing: Dissolve 1.72 kg of
in 5.0 L of EtOAc. Transfer this to the addition funnel. Begin dropwise addition over 3 hours.
Causality Check: Monitor the bubbler on the vent line. The rate of
evolution must dictate the addition speed. Do not allow the internal temperature to exceed 10 °C.
Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours.
In-Process Validation Checkpoint
Before quenching, the system must validate its own completion.
Action: Withdraw a 0.5 mL aliquot of the organic layer. Perform TLC (Eluent: 10% MeOH in DCM). Stain the plate with Ninhydrin and heat.
Validation: The highly polar starting amine will appear as a dark purple spot at the baseline (
). The product will migrate higher () and will not stain easily. If a baseline spot persists, add an additional 0.02 eq of and stir for 2 hours.
Downstream Processing (DSP)
Phase Separation: Stop stirring and allow the phases to separate for 30 minutes. Drain and discard the lower aqueous layer.
Acid Wash (Critical Step): Add 3.0 L of 0.1 M HCl to the organic phase. Stir for 15 minutes, settle, and drain the aqueous layer. This selectively removes trace unreacted amine.
Neutralization: Wash the organic layer with 3.0 L of saturated aqueous
, followed by 3.0 L of brine.
Drying & Concentration: Dry the organic phase over anhydrous
. Filter the drying agent. Transfer the filtrate to a Wiped Film Evaporator (WFE) or a large-scale rotary evaporator. Remove EtOAc under reduced pressure at 40 °C.
Final Polish: Subject the resulting viscous oil to high vacuum (< 1 mbar) at 45 °C for 24 hours to remove residual tert-butanol and solvent.
Expected Yield: 1.65 kg (94% theoretical yield) of tert-butyl bis(3-hydroxypropyl)carbamate as a clear, viscous oil.
Visualizations
Fig 1. Reaction mechanism and workflow for Boc-protection of bis(3-hydroxypropyl)amine.
Fig 2. Downstream processing (DSP) pathway for pilot-scale purification.
References
125763-80-6 CAS Manufactory - ChemicalBook. ChemicalBook. 1
US20170081663A1 - Retinoid-lipid drug carrier - Google Patents. Google Patents. 2
US9242001B2 - Cationic lipids for therapeutic agent delivery formulations - Google Patents. Google Patents. 3
Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA - PMC. National Institutes of Health (NIH). 4
Application Notes and Protocols: Catalytic Synthesis of Urethanes from tert-Butyl Bis(3-hydroxypropyl)carbamate and Isocyanates
Abstract The reaction of diols with isocyanates to form polyurethanes is a cornerstone of modern polymer chemistry, with far-reaching applications in drug development, advanced coatings, and biomedical devices. This docu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The reaction of diols with isocyanates to form polyurethanes is a cornerstone of modern polymer chemistry, with far-reaching applications in drug development, advanced coatings, and biomedical devices. This document provides a comprehensive guide to the catalytic reaction between a specialized diol, tert-butyl bis(3-hydroxypropyl)carbamate, and various isocyanates. We delve into the core chemical principles, compare the industry-standard organotin catalysts with modern, non-toxic alternatives like bismuth and zirconium compounds, and provide detailed, validated protocols for synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to control and optimize this critical polymerization reaction.
Introduction: The Significance of the Urethane Linkage
The formation of a urethane (also known as carbamate) bond via the addition of an alcohol to an isocyanate is one of the most versatile reactions in polymer science.[1] The resulting polyurethanes possess a remarkable combination of tunable properties, including flexibility, durability, and biocompatibility. The specific diol of interest here, tert-butyl bis(3-hydroxypropyl)carbamate, offers unique structural features. The bulky tert-butyl carbamate group can influence polymer solubility and provides a site for potential post-polymerization modification after deprotection.
While the reaction can proceed without a catalyst, achieving commercially viable reaction times and high molecular weights, especially with less reactive aliphatic isocyanates, necessitates the use of a catalyst.[2][3] The catalyst's role is to lower the activation energy of the reaction, thereby increasing the rate of urethane formation.[4] This guide will explore the mechanisms and practical applications of various catalytic systems.
Fundamentals of Catalysis in Urethane Chemistry
Catalysts for the isocyanate-hydroxyl reaction primarily operate through two distinct mechanisms: Lewis acid catalysis, typical for metal-based catalysts, and nucleophilic (or base) catalysis, common for tertiary amines.[3]
A. Lewis Acid Catalysis (Metal Catalysts)
Metal catalysts, such as organotin, bismuth, and zirconium compounds, function as Lewis acids. The vacant orbital of the metal center coordinates with the electronegative oxygen or nitrogen atom of the isocyanate group. This coordination polarizes the N=C=O bond, increasing the electrophilicity of the carbonyl carbon and making it significantly more susceptible to nucleophilic attack by the hydroxyl group of the alcohol.[4]
The choice of catalyst is critical and depends on the desired reaction rate, selectivity, process conditions, and toxicological profile. While organotins have been the historical workhorse, regulatory pressures have spurred the development of highly effective, safer alternatives.
[5]
Catalyst Class
Examples
Typical Loading (% w/w)
Advantages
Disadvantages
Organotin
Dibutyltin Dilaurate (DBTDL)
0.01 - 0.1
High activity and reliability; excellent for gelling reaction. [4][5]
High toxicity and environmental concerns; promotes hydrolysis. [6][7]
Bismuth-Based
Bismuth Neodecanoate, Bismuth Octoate
0.01 - 0.12
Excellent, non-toxic alternative to tin; high activity and selectivity. [8][9]
Can be sensitive to water; activity may be lower than tin in some systems. [10]
Zirconium-Based
Zirconium(IV) acetylacetonate (Zr(acac)₄)
0.05 - 0.5
Non-toxic; highly selective for isocyanate-hydroxyl over isocyanate-water reaction. [7][11]
May require thermal activation for full catalytic potential. [12][13]
| Organocatalysts | Triethylenediamine (TEDA), DABCO | 0.1 - 1.0 | Effective for both gelling and blowing (water) reactions; often used with metal catalysts. [3][4]| Can promote side reactions; may have lower activity for gelling than metal catalysts. |
Experimental Protocols
Safety First: Isocyanates are potent respiratory sensitizers and are toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]All glassware must be rigorously dried to prevent side reactions with water.
Figure 3: General experimental workflow for catalyst screening.
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for comparing the efficacy of different catalysts on a small scale.
Reagent Preparation:
Dry tert-butyl bis(3-hydroxypropyl)carbamate under vacuum at 40°C for at least 4 hours.
Use anhydrous solvents (e.g., Dimethylacetamide (DMAc), Toluene, or Tetrahydrofuran (THF)). Anhydrous solvents are critical as water readily reacts with isocyanates, leading to unwanted urea byproducts and consumption of the isocyanate reactant.
[7][14] * Use freshly opened or distilled isocyanate (e.g., Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)).
Reaction Setup:
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum for injections.
Ensure the system is under a positive pressure of inert gas.
[2]3. Procedure:
To the flask, add tert-butyl bis(3-hydroxypropyl)carbamate (e.g., 1.0 eq) and anhydrous solvent to achieve a concentration of approximately 0.5 M.
Begin stirring and heat the mixture to the desired reaction temperature (a good starting point is 70°C).
In a separate vial, prepare a stock solution of the catalyst in the same anhydrous solvent.
Using a syringe, inject the catalyst solution into the reaction flask. The amount should correspond to the desired loading (e.g., 0.05% w/w of total reactants).
[9] * Slowly add the isocyanate (1.0 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction may be observed.
Start monitoring the reaction immediately after the isocyanate addition is complete.
Work-up and Isolation:
Once the reaction is complete (as determined by FTIR or titration), cool the mixture to room temperature.
Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or water.
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Optimized Synthesis Using a Bismuth Catalyst
This protocol details a specific synthesis using Bismuth(III) neodecanoate, a highly effective and non-toxic catalyst.
[8][10]
Setup: Assemble a 250 mL three-necked flask as described in Protocol 1.
Charge the flask with the diol and DMAc. Heat to 75°C with stirring under a nitrogen atmosphere.
Inject the bismuth catalyst.
Add the IPDI dropwise over 30 minutes, maintaining the temperature below 80°C.
Maintain the reaction at 75°C for 4-6 hours, monitoring progress every hour.
Upon completion, cool the viscous solution and precipitate the polymer in 1 L of vigorously stirred deionized water.
Filter, wash with water and then methanol, and dry the resulting white polymer under vacuum at 50°C.
Analytical and Characterization Methods
Proper analytical techniques are essential for both monitoring the reaction kinetics and confirming the structure of the final product.
A. Monitoring Reaction Progress
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most convenient method for real-time monitoring. Withdraw a small aliquot from the reaction mixture at various time points and acquire a spectrum. The key diagnostic peak is the strong, sharp absorbance of the isocyanate group (-NCO) at approximately 2250-2275 cm⁻¹ . [15]The reaction is considered complete when this peak has completely disappeared. Concurrently, watch for the growth of the urethane N-H stretch (~3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (~1700 cm⁻¹).
[16][17]* NCO Titration: For quantitative analysis of the isocyanate concentration, the standard dibutylamine back-titration method is employed. [2]An excess of standard dibutylamine solution is added to an aliquot of the reaction mixture. The unreacted amine is then back-titrated with standard hydrochloric acid. This method provides a precise measure of the percent NCO remaining.
[18][19]
B. Product Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Confirms the formation of the urethane linkage. Look for a broad signal corresponding to the urethane N-H proton, typically around 7.0 ppm. [20]Other characteristic peaks for the polymer backbone should also be assigned.
¹³C NMR: The urethane carbonyl carbon will appear around 155-158 ppm, providing definitive structural evidence.
Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the final polymer. A successful polymerization will yield a high molecular weight polymer with a PDI typically between 1.5 and 2.5 for step-growth polymerizations.
Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Reaction is very slow or stalled
1. Insufficient catalyst loading.2. Reaction temperature is too low.3. Presence of moisture or other inhibitors.4. Low reactivity of chosen isocyanate (e.g., sterically hindered).
1. Increase catalyst loading in small increments (e.g., 0.01% steps).2. Increase temperature by 10°C intervals.3. Ensure all reagents and solvents are scrupulously dried.4. Switch to a more active catalyst (e.g., from Zirconium to Bismuth or Tin).
Formation of gel or insoluble material
1. Reaction temperature is too high, causing side reactions (allophanate/biuret formation).2. Incorrect stoichiometry (excess isocyanate).3. Catalyst is too active, leading to uncontrolled polymerization.
1. Lower the reaction temperature.2. Carefully re-verify stoichiometry of reactants.3. Reduce catalyst concentration or switch to a less active catalyst.
Final polymer is hazy or cloudy
1. Side reactions, particularly the formation of urea from reaction with water.2. Poor solubility of the polymer in the reaction solvent.
1. Rigorously exclude moisture from the reaction system. Zirconium catalysts are known to produce higher gloss films due to their selectivity against the water reaction.<[11][14][21]br>2. Increase solvent volume or switch to a better solvent for the polymer.
Low molecular weight product
1. Impure or wet reagents.2. Incorrect stoichiometry (NCO/OH ratio not equal to 1).3. Premature termination of the reaction.
1. Purify/dry all reagents and solvents.2. Accurately weigh all components and verify calculations.3. Allow the reaction to proceed for a longer duration, confirming completion with FTIR.
References
TIB Chemicals.
Macromolecules. Thermal Activation of Zirconium (IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing.
MDPI.
Unknown Source.
Green Chemistry (RSC Publishing).
Borchers.
Werner.
Unknown Source.
Google Patents.
PCI Magazine.
ACS Publications. Thermal Activation of Zirconium(IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing.
Scribd. Analyzing Polyurethane with FTIR & NMR.
ResearchGate. Characterization of polyurethane resins by FTIR, TGA, and XRD.
Borchers: A Milliken Brand.
eScholarship.org. Analytical Techniques to Observe the Chemical Biodegradation of Thermoplastic Polyurethane Resins.
ResearchGate.
Benchchem.
PMC. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary.
Technical Support Center: Purification Strategies for Crude tert-butyl bis(3-hydroxypropyl)carbamate
Welcome to the technical support guide for the purification of tert-butyl bis(3-hydroxypropyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are working with this v...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of tert-butyl bis(3-hydroxypropyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile bifunctional molecule. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with isolating this compound in high purity.
Part 1: Understanding the Challenge & Initial Assessment (FAQs)
Purifying tert-butyl bis(3-hydroxypropyl)carbamate can be challenging due to its high polarity, potential for co-eluting impurities, and physical state, which is often a viscous oil or a low-melting solid. A successful purification strategy begins with understanding the potential composition of your crude material.
Frequently Asked Questions
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: The impurity profile depends heavily on the synthetic route, but typically includes a combination of unreacted starting materials and reaction byproducts.
Impurity Name
Structure
Typical TLC Rf
Removal Strategy
Di(3-hydroxypropyl)amine
(HO(CH₂)₃)₂NH
Baseline (very polar)
Aqueous acidic wash; Chromatography
tert-butyl (3-hydroxypropyl)carbamate
Boc-NH(CH₂)₃OH
Higher than product
Chromatography
Di-tert-butyl dicarbonate ((Boc)₂O)
(tBuOCO)₂O
High (non-polar)
Aqueous basic wash; Chromatography
tert-Butanol
tBuOH
High (non-polar)
Removal under vacuum
Q2: My crude product is a thick, viscous oil that is difficult to handle. Is this normal?
A: Yes, this is very common. Due to the two hydroxyl groups and the flexible alkyl chains, tert-butyl bis(3-hydroxypropyl)carbamate often fails to crystallize and remains a viscous oil or a waxy, low-melting solid. The key is to handle it dissolved in a suitable solvent for analysis and purification. Attempting to weigh a viscous oil directly can lead to significant errors; instead, dissolve the entire crude product in a known volume of solvent and take an aliquot for analysis.
Q3: What are the best analytical methods to quickly assess the purity of my crude sample?
A: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy is most effective.
TLC: Provides a rapid, qualitative assessment of the number of components in your mixture. It is essential for developing a column chromatography method.
¹H NMR: Gives a more quantitative view. The presence of starting materials or byproducts can often be confirmed by characteristic peaks. For example, the presence of the mono-substituted byproduct, tert-butyl (3-hydroxypropyl)carbamate, can be identified by its N-H proton signal, which is absent in the desired N,N-disubstituted product[1].
HPLC/LC-MS: For more rigorous purity analysis, especially for drug development applications, HPLC is a robust method for quantification[2].
Q4: I see multiple spots on my TLC plate after running it in 50% Ethyl Acetate/Hexane. How do I know which spot is my product?
A: Your desired product, with two polar hydroxyl groups, will be significantly more polar than most Boc-protected byproducts but less polar than the starting di-amine.
Spot the Standards: If available, spot the starting materials on the same TLC plate alongside your crude mixture. The starting amine will likely remain at the baseline (Rf ≈ 0).
Product Polarity: The desired product, tert-butyl bis(3-hydroxypropyl)carbamate, will have a lower Rf value (travel less distance) than the mono-substituted byproduct, tert-butyl (3-hydroxypropyl)carbamate, because it has two hydroxyl groups, making it more polar.
Staining: Use a potassium permanganate (KMnO₄) stain. The hydroxyl groups on your product and the starting amine will react, causing the spots to appear as yellow-brown circles on a purple background. This helps to visualize otherwise UV-inactive compounds.
Part 2: Primary Purification Strategy: Flash Column Chromatography
For most applications, flash column chromatography on silica gel is the most effective method for purifying tert-butyl bis(3-hydroxypropyl)carbamate. The key to success lies in proper solvent system selection and careful sample loading.
Workflow for Chromatographic Purification
The diagram below outlines the logical flow from the crude reaction output to the final, purified compound.
Caption: Overall workflow for the purification of tert-butyl bis(3-hydroxypropyl)carbamate.
Detailed Protocol: Flash Column Chromatography
1. Eluent System Development (TLC)
Objective: To find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, with good separation from impurities.
Recommended Starting Points:
System A: Ethyl Acetate (EtOAc) / Hexanes (or Heptanes)
System B: Dichloromethane (DCM) / Methanol (MeOH)
Procedure:
Prepare several TLC chambers with varying solvent ratios (e.g., 50% EtOAc/Hex, 70% EtOAc/Hex, 90% EtOAc/Hex, and 5% MeOH/DCM).
Dissolve a small amount of your crude oil in a volatile solvent (e.g., DCM or EtOAc).
Spot the dissolved crude mixture onto silica gel TLC plates and develop them in the prepared chambers.
Visualize the plates using a UV lamp (if any components are UV active) and then stain with potassium permanganate.
Select the system that provides the best separation and the target Rf. A gradient elution during the column is highly recommended.
2. Column Preparation and Sample Loading
Slurry Pack the Column: Choose an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight). Pack the column using a slurry of silica gel in a non-polar solvent (e.g., 10% EtOAc/Hexanes).
Sample Loading (Dry Loading is Recommended):
Dissolve your crude oil in a minimal amount of a volatile solvent like DCM or methanol.
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
Carefully layer this powder on top of the packed silica gel column. This technique prevents the viscous oil from streaking and ensures a narrow band at the start of the purification, leading to better separation[3].
3. Elution and Fraction Collection
Run a Gradient: Start with a low-polarity eluent (e.g., 20% EtOAc/Hexanes) to first elute any non-polar impurities like unreacted (Boc)₂O.
Gradually Increase Polarity: Slowly increase the percentage of the polar solvent (e.g., increase from 20% to 80% EtOAc over several column volumes). This "shallow" gradient is critical for separating the desired diol product from the mono-ol byproduct.
Collect Fractions: Collect fractions throughout the run and monitor them by TLC.
Isolate Product: Once the fractions containing the pure product are identified, combine them, and remove the solvent under reduced pressure.
Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting common column chromatography problems.
Part 3: Pre-Purification - Aqueous Workup
An effective aqueous workup can significantly simplify the subsequent chromatography by removing highly polar or ionic impurities.
Protocol: Extractive Workup
Objective: To remove unreacted amine starting material and salts before chromatography.
Dissolution: Dissolve the entire crude reaction mixture in a water-immiscible organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per 1 g of crude).
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid solution). This will protonate the basic starting amine, pulling it into the aqueous layer. Separate the layers. This step is a common procedure in carbamate synthesis[4][5].
Basic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and remove acidic byproducts.
Brine Wash: Wash the organic layer with saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now ready for chromatographic purification.
References
PubChem. tert-butyl N-(3-hydroxypropyl)carbamate. National Center for Biotechnology Information. [Link]
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #8492: Removal of Residual Boc-Anhydride from Polar Carbamate Mixtures[1]
Status: Open
Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Bis(3-hydroxypropyl)carbamate isolation protocols[1]
Executive Summary
You are encountering difficulty removing unreacted di-tert-butyl dicarbonate (
) from a reaction mixture containing bis(3-hydroxypropyl)carbamate .
The Core Challenge: Your product is a diol (contains two hydroxyl groups).[1] This makes it significantly more polar and water-soluble than standard N-Boc protected amines.
Standard Protocol Failure: Conventional aqueous washes (acid/base) often lead to product loss because the diol partitions into the aqueous phase.[1]
Volatility Mismatch: The product is non-volatile;
is semi-volatile but requires heat that may compromise the carbamate if not controlled.[1]
This guide provides three tiered solutions, ranked by selectivity and yield preservation .
Tier 1: The Chemical Scavenging Method (Recommended)
Best for: High purity requirements, scalable processes, and preserving water-soluble products.
This method utilizes a nucleophilic amine scavenger to derivatize excess
into a highly basic, water-soluble urea.[1] This urea can be removed via a modified extraction that protects your polar product.[1]
The Chemistry
We use N,N-Dimethyl-1,3-propanediamine (DMAPA) .
Reaction: DMAPA attacks the electrophilic carbonyl of
Separation: The tertiary amine on the adduct allows it to be protonated and washed away with mild acid, while your neutral carbamate product remains in the organic phase.[1]
Protocol 1.1: DMAPA Scavenging with "Salting Out" Modification
Standard aqueous washes will dissolve your diol product.[1] This modified protocol uses saturation to force the product into the organic layer.[1]
Reagents:
N,N-Dimethyl-1,3-propanediamine (DMAPA)
Dichloromethane (DCM) – Preferred over EtOAc for polar diols.
Prepare a wash solution of 0.5 M Citric Acid that is also saturated with NaCl .[1]
Wash the organic layer vigorously with this solution.[1]
Mechanism:[1][2][3] The Citric Acid protonates the DMAPA-Boc urea (making it ionic). The NaCl increases the ionic strength of the water, preventing your polar diol product from partitioning into the aqueous phase (Hofmeister effect).[1]
Final Rinse: Wash with Saturated Brine (
).
Dry & Concentrate: Dry over
, filter, and concentrate.
Tier 2: Solid-Phase Scavenging (Water-Free)
Best for: Small scale (<5g), precious compounds, or extremely water-soluble products (LogP < 0).
If your bis(3-hydroxypropyl)carbamate is too water-soluble even for the "Salting Out" method, you must avoid water entirely.
Flush 2: Switch solvent to 5% MeOH in DCM. This elutes your diol product.[1]
Visual Decision Matrix
The following diagram illustrates the logic flow for selecting the correct purification method based on your specific equipment and product constraints.
Figure 1: Decision tree for Boc-anhydride removal strategies based on product water solubility.
Frequently Asked Questions (FAQ)
Q1: Can I just use a rotary evaporator to remove
?A: Technically, yes, but it is risky.[1] has a boiling point of 57°C at 0.5 mmHg.[1][4] However, to remove it completely, you often need prolonged heating.[1]
Risk:[1][5][6] Thermal deprotection of your Boc-product can occur above 80°C, or transcarbamoylation (reaction of the Boc group with the free hydroxyls on your diol) can degrade purity.
Verdict: Use only as a preliminary step, not for final purification.[1]
Q2: Why not use Glycine or Ethanolamine as a scavenger?A: While effective, they create amphiphilic byproducts.[1]
Glycine:[1] The adduct is an acid.[1][4] It might be hard to separate from your polar diol.[1]
Ethanolamine:[1] The adduct is a hydroxyl-carbamate, which is chemically very similar to your product (bis-hydroxy carbamate), making chromatographic separation difficult.
DMAPA is superior because it introduces a basic tertiary amine, creating a "handle" for acid-base extraction that your neutral product lacks.[1]
Q3: My product precipitated when I added the Citric Acid wash. What happened?A: Your product likely crashed out due to the "Salting Out" effect or low solubility in the cold organic layer.[1]
Fix: Add a small amount of Methanol or Isopropanol to the organic layer to increase the solubility of your diol, but ensure you maintain the biphasic nature of the extraction.[1]
References
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Refer to Chapter on Carbamates).
ResearchGate Community. (2021). Discussions on Boc Anhydride Removal using Imidazole and DMAPA.[Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 562256, Benzyl N-(3-hydroxypropyl)carbamate.[5] (Used for structural analogy and solubility properties).[1] [Link]
Technical Support Center: Crystallization of tert-Butyl bis(3-hydroxypropyl)carbamate
Senior Application Scientist Note: tert-butyl bis(3-hydroxypropyl)carbamate (often an intermediate in dendrimer or lipid nanoparticle synthesis) presents a classic "soft solid" challenge. Due to the flexibility of the pr...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note:
tert-butyl bis(3-hydroxypropyl)carbamate (often an intermediate in dendrimer or lipid nanoparticle synthesis) presents a classic "soft solid" challenge. Due to the flexibility of the propyl chains and the hydrogen-bonding capability of the diol moiety, this compound frequently exists as a viscous oil or a low-melting solid. "Crystallization" here often means inducing a phase change in a supercooled liquid rather than precipitating from a hot solution.[1]
Module 1: Diagnostic & Decision Logic
Before attempting to troubleshoot, verify your state. This molecule often has a melting point near or slightly above room temperature (approx. 30–45°C depending on purity), meaning "oiling out" is thermodynamically favored over crystallization in many standard solvents.
Troubleshooting Decision Tree
Figure 1: Decision logic for handling viscous Boc-amino-diol intermediates.
Module 2: The "Oiling Out" Phenomenon
Issue: Upon cooling, the solution turns turbid and separates into a bottom oily layer rather than forming crystals.
Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common because the compound's melting point is low, and the presence of solvent depresses it further.
FAQ: How do I fix oiling out?
A: You must bypass the "Oiling Out" zone by controlling supersaturation more strictly.[1]
Re-heat: Dissolve the oil back into a single phase.
Adjust Solvent Ratio: Add more of the good solvent (solubilizer). Oiling out often indicates the solution is too rich in the anti-solvent.
The "Cloud Point" Protocol:
Dissolve substance in minimal Good Solvent (e.g., Ethyl Acetate) at 35°C.
Add Anti-Solvent (e.g., Hexanes) dropwise just until permanent cloudiness appears.
Add one drop of Good Solvent to clear it.
Seed immediately (if seeds are available) or scratch the glass.
Cool very slowly to Room Temperature (RT), then to 4°C.
Module 3: Solvent System Selection
For Boc-diols, you need a system that balances the polarity of the hydroxyl groups with the lipophilicity of the Boc/alkyl chain.
System
Ratio (v/v)
Suitability
Notes
EtOAc / Hexanes
1:2 to 1:4
High
Best starting point. EtOAc solubilizes the diol; Hexanes induce precipitation.
DCM / Et₂O
1:5
Medium
Good for initial solidification, but Et₂O is highly volatile, leading to crusting.
MTBE / Heptane
1:3
High
Industrial preferred. MTBE is a safer ether alternative; Heptane has a higher boiling point than hexane.
Toluene
Pure
Low
Often holds the compound in solution too well; difficult to remove trace toluene.
Expert Tip: Avoid alcohols (MeOH, EtOH) as recrystallization solvents. The compound is too soluble in them due to hydrogen bonding, requiring excessive cold or anti-solvent to force precipitation, which usually triggers oiling out.
Module 4: Impurity Management
Issue: "My oil won't solidify even in the freezer."
Diagnosis: Impurities act as plasticizers, lowering the melting point below -20°C.
Critical Check: Run a TLC (50% EtOAc/Hexanes).
Spot at baseline? This is likely the deprotected amine salt or inorganic salts.
Spot near solvent front? Likely (Boc)₂O byproduct or bis-alkylated impurities.
Corrective Action:
If purity is <95%, do not crystallize.
Aqueous Wash: Dissolve oil in EtOAc. Wash 2x with 5% Citric Acid (removes unreacted amine) and 2x with Brine. Dry over Na₂SO₄.[2][3]
Silica Plug: If color is yellow/orange, pass through a short pad of silica gel using 30% EtOAc/Hexanes to remove polar baseline impurities.
Module 5: Protocol for Inducing Solidification
If you have a pure oil that refuses to crystallize, you are likely fighting the kinetics of nucleation.
Step-by-Step Guide:
Solvent Removal: Ensure all reaction solvent (DCM, THF) is removed. Rotovap at 40°C for 1 hour, then high vacuum (<1 mbar) for 2 hours. Residual solvent acts as an antifreeze.
Dissolution: Add minimal Diethyl Ether or MTBE (just enough to make it flowable, not a dilute solution).
Anti-solvent: Add Pentane or Hexane until the solution turns slightly cloudy.
Nucleation Trigger:
Scratching: Use a glass pipette tip to vigorously scratch the side of the flask at the air-liquid interface.
Seeding: If you have any solid from a previous batch (even impure), add a speck now.
The "Deep Freeze" Cycle:
Place in a -20°C freezer overnight.
If solid forms, do not warm to RT immediately . Decant the mother liquor while cold.
Wash the solid with cold (-20°C) Hexane.
References
Oiling Out Phenomena: Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Organic Process Research & Development, 2006.
Boc-Amino Alcohol Purification: "Purification of N-Boc-amino alcohols." Common Organic Chemistry Protocols.
General Crystallization Guide: "Crystallization." MIT Department of Chemistry - The Chemistry Laboratory Guide.
(Note: Specific literature on the crystallization of CAS 125763-80-6 is limited; protocols are derived from standard behaviors of homologous N-Boc-bis(hydroxyalkyl)amines.)
Technical Support Center: Minimizing Side Reactions During Boc-Amino Diol Deprotection
Current Status: Operational Topic: Acid-Mediated Boc Removal in Polyhydroxylated Systems Audience: Medicinal Chemists, Peptide Scientists, Process Chemists Executive Summary: The Selectivity Paradox Removing a tert-butox...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Acid-Mediated Boc Removal in Polyhydroxylated Systems
Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
Executive Summary: The Selectivity Paradox
Removing a tert-butoxycarbonyl (Boc) group from an amino diol presents a classic chemoselectivity challenge. You require strong acid (TFA or HCl) to fragment the carbamate, but this fragmentation releases a reactive electrophile—the tert-butyl cation (
)—into a solution rich with nucleophilic hydroxyl groups.
Without intervention, the
cation will alkylate the free hydroxyls, converting your diol into a tert-butyl ether (Mass +56 Da). Furthermore, the proximity of the hydroxyl group to the amine can facilitate intramolecular cyclizations (oxazolidinones) or acyl migrations under specific pH conditions.
This guide provides the mechanistic logic and protocols to suppress these pathways.
Diagnostic Troubleshooting (Q&A)
Q1: LC-MS shows a major impurity with Mass [M+56]. What happened?
Diagnosis: You have formed a tert-butyl ether .
The Mechanism: The Boc group fragments into the tert-butyl cation (
) and a carbamic acid. The carbamic acid decarboxylates to give your amine.[1][2] However, the is a "hard" electrophile. If it is not quenched immediately, it attacks the "hard" oxygen nucleophiles (your diol hydroxyls), forming a stable ether linkage.
The Fix: You must add a "cation scavenger" that is more nucleophilic than your hydroxyl groups. Triethylsilane (TES) is the gold standard here.
Q2: I see a peak with Mass [M-18] or [M-H2O]. Is this dehydration?
Diagnosis: Likely acid-catalyzed dehydration or Pinacol-like rearrangement .
The Mechanism: If your diol contains tertiary or benzylic alcohols, strong acid (TFA) can protonate the hydroxyl, leading to water loss and carbocation formation. This carbocation then eliminates to an alkene or rearranges.
The Fix:
Lower Temperature: Run the deprotection at 0°C or -10°C.
Switch Acid: Switch from neat TFA to 4M HCl in Dioxane or TFA/DCM (1:4) . Dehydration is often concentration-dependent.
Q3: My product is cyclized (Mass [M+26] relative to amine, or [M-18] relative to Boc-SM). Is it an oxazolidinone?
Diagnosis: Yes, 2-oxazolidinone formation .
The Mechanism: In 1,2-amino alcohols, the neighboring hydroxyl group can attack the carbamate carbonyl before the Boc group fully fragments, or it can attack the transient isocyanate intermediate. This forms a cyclic carbamate (oxazolidinone) which is stable to acid.
The Fix:
Avoid Lewis Acids: Lewis acids often stabilize the complex that leads to cyclization.
Water is Key: Ensure water is present in the deprotection cocktail. Water traps the intermediate isocyanate/carbocation faster than the intramolecular hydroxyl can cyclize.
Deep Dive: The Scavenger "Trinity"
To prevent side reactions, you cannot simply use "Acid." You must use a Cleavage Cocktail . The choice of scavenger is dictated by the "Hard/Soft" Acid-Base theory.
Scavenger
Role
Specificity
Recommended Conc.
Triethylsilane (TES)
Hydride Donor
Quenches to form isobutane (gas) and silyl species. Essential for diols.
2.5% – 5.0%
Water
Nucleophile
Traps to form . Also hydrolyzes reactive intermediates.
2.5% – 5.0%
Thioanisole
Soft Nucleophile
Protects Met/Cys. Less critical for simple diols but useful if aromatic rings are present.
2.5%
1,2-Ethanedithiol (EDT)
Soft Nucleophile
The most powerful scavenger, but foul-smelling. Use only if Trp/Met are present.
2.5%
The Mechanism of Scavenging (Visualization)
The following diagram illustrates the competition between the desired quenching and the undesired ether formation.
Caption: Kinetic competition between hydroxyl alkylation (red) and scavenger quenching (green). TES acts as a hydride donor to permanently neutralize the cation.
Validated Protocols
Protocol A: The "High-Fidelity" Cocktail (Recommended)
Best for: Amino diols sensitive to alkylation; preventing ether formation.
Reagents:
Trifluoroacetic Acid (TFA) - Reagent Grade
Dichloromethane (DCM) - HPLC Grade
Triethylsilane (TES) - Scavenger
Distilled Water
Procedure:
Preparation: Dissolve the Boc-amino diol (1.0 equiv) in DCM (concentration ~0.1 M).
Cooling: Cool the solution to 0°C (ice bath). Cooling increases the selectivity of the scavenger over the hydroxyl attack.
Cocktail Addition: Prepare a mixture of TFA : TES : H2O (90 : 5 : 5) .
Note: If the substrate is not soluble in high TFA, use TFA : DCM : TES : H2O (45 : 45 : 5 : 5) .
Reaction: Add the cocktail dropwise to the substrate at 0°C.
Monitoring: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC or LC-MS.[3] Reaction is usually complete in 1–2 hours.
Workup (Critical):
Concentrate the mixture in vacuo (do not heat above 30°C).
Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove traces of TFA.
Why? Residual TFA can cause N-to-O migration during storage.
Protocol B: The "Mild" Approach (HCl/Dioxane)
Best for: Substrates prone to dehydration or rearrangement in TFA.
Reagents:
4M HCl in 1,4-Dioxane (Commercially available)
Triethylsilane (TES)
Procedure:
Dissolve substrate in minimal dry 1,4-dioxane or DCM.
Add TES (2-5 equiv) before adding the acid.
Add 4M HCl in Dioxane (10-20 equiv) at 0°C.
Stir at RT.
Workup: Evaporate to dryness. The product isolates as the Hydrochloride salt.
Even after successful deprotection, side reactions can occur during workup. If your molecule contains an amide or ester nearby, the free amine can attack it, or an acyl group on the nitrogen can migrate to the oxygen (N-to-O migration).
The Rule of pH:
Acidic Conditions (pH < 4): Stable as the ammonium salt (
).
Basic Conditions (pH > 9): Risk of O-to-N migration (reverse) or N-to-O migration depending on thermodynamics.
Danger Zone (pH 7-9): In aqueous buffers, acyl migration is most rapid here via a 5-membered cyclic intermediate.
Recommendation: Isolate as the TFA or HCl salt whenever possible. If you must neutralize, use a weak base (NaHCO3) at 0°C and extract immediately, avoiding prolonged exposure to aqueous base.
Decision Tree for Protocol Selection
Caption: Logic flow for selecting the appropriate deprotection cocktail based on substrate stability.
References
Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc cleavage conditions and stability).
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] International Journal of Peptide and Protein Research, 12(5), 258-268.[5] (Seminal paper on scavenger mechanisms).
BenchChem. Scavengers for Boc deprotection to prevent side reactions. (Technical guide on scavenger cocktails).
Organic Chemistry Portal. Boc Protecting Group. (Comprehensive database of Boc removal conditions and references).
Han, G., et al. (2004).[4] Occurrence of N-to-O acyl migration in the synthesis of difficult peptides. Journal of Peptide Science. (Discussion on acyl migration mechanisms).
Optimizing reaction temperature for tert-butyl bis(3-hydroxypropyl)carbamate stability
Technical Support Center: Optimizing Reaction Temperature for tert-Butyl bis(3-hydroxypropyl)carbamate Stability Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounte...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Reaction Temperature for tert-Butyl bis(3-hydroxypropyl)carbamate Stability
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal stability of Boc-protected intermediates. tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6)[1] is a highly versatile diol-amine building block, but its robust performance in drug development and synthesis relies entirely on strict temperature control.
This guide provides the mechanistic causality behind its thermal degradation, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental workflows.
Mechanistic Insights: The Causality of Thermal Degradation
The tert-butyloxycarbonyl (Boc) group is celebrated for its resistance to basic and nucleophilic conditions. However, it is intrinsically labile to high thermal stress[2].
The causality of this degradation lies in the bulky nature of the tert-butyl group. When the system reaches critical activation energy (typically above 85–90 °C), the molecule undergoes a concerted fragmentation[2]. This process yields a transient carbamic acid intermediate and isobutylene gas. The carbamic acid then rapidly decarboxylates to release carbon dioxide and the free secondary amine[3]. Because this process is entropically driven by the release of two gases, it becomes irreversible at elevated temperatures.
Thermal degradation pathway of Boc-protected amines via fragmentation.
Quantitative Data: Temperature vs. Stability Profile
To guide your synthetic planning, refer to the following empirically validated stability thresholds for Boc-protected diamines and amino alcohols:
Temperature Range
Stability Profile
Mechanistic Impact & Recommendation
2–8 °C
Highly Stable
Minimum kinetic energy; ideal for long-term storage[2].
20–60 °C
Stable
Safe operating window; activation energy for fragmentation is not met.
85–90 °C
Marginally Unstable
Onset of thermal fragmentation; strictly avoid prolonged exposure[2].
105–150 °C
Highly Unstable
Rapid, catalyst-free deprotection; yields free amine, isobutylene, and CO2[4].
Troubleshooting Guides & FAQs
Q: What is the maximum safe operating temperature for reactions involving tert-butyl bis(3-hydroxypropyl)carbamate?A: For synthetic modifications of the primary hydroxyl groups (e.g., esterification or etherification), do not exceed 60 °C. Prolonged exposure to temperatures above 85–90 °C provides sufficient thermal energy to initiate Boc deprotection[2].
Q: I am observing unexpected polymeric side products during the oxidation of the hydroxyl groups at 80 °C. What is happening?A: At 80 °C, you are bordering the thermal degradation threshold. As the Boc group begins to fragment, the newly liberated secondary amine acts as a nucleophile. It can undergo intra- or intermolecular condensation with the newly formed oxidized intermediates (e.g., aldehydes), forming unwanted imines, aminals, or complex polymeric networks. To prevent this causality, lower the reaction temperature to <40 °C and utilize milder oxidation protocols (e.g., Swern or TEMPO/BAIB).
Q: Can I use thermal deprotection intentionally to remove the Boc group without using harsh acids like TFA?A: Yes. Thermal deprotection of Boc amines can be achieved without acid catalysts by heating at high temperatures[3]. Temperatures around 150 °C in protic solvents (such as water or trifluoroethanol) are highly effective[5]. However, because your substrate contains primary hydroxyls, heating to 150 °C may induce unwanted thermal condensation side-reactions[4].
Experimental Protocols (Self-Validating Systems)
To trust your process, you must utilize self-validating protocols. The following methodologies are designed to isolate variables and prove the integrity of your compound.
Protocol 1: Forced Thermal Degradation Study
This protocol uses a time-course and temperature gradient to isolate thermal stress as the sole variable causing degradation, validating the exact thermal threshold of your specific batch[2].
Preparation: Dissolve tert-butyl bis(3-hydroxypropyl)carbamate in an inert, high-boiling solvent (e.g., DMF) to a concentration of 0.1 M.
Aliquoting: Divide the solution into five sealed vials purged with inert gas (Argon/Nitrogen) to prevent oxidative degradation[2].
Thermal Stress: Incubate the vials in parallel at 25 °C (Dark Control), 60 °C, 85 °C, 105 °C, and 150 °C for exactly 24 hours.
Quenching: Rapidly transfer all vials to a 4 °C environment to instantly halt any ongoing thermal fragmentation kinetics.
Analysis: Analyze the samples via HPLC-MS. Quantify the disappearance of the parent peak and the appearance of the free bis(3-hydroxypropyl)amine to map the degradation curve[2].
Step-by-step workflow for forced thermal degradation and stability validation.
Use this workflow to functionalize the primary hydroxyls without compromising the thermally and acid-labile Boc group.
Activation: Cool a 0.5 M solution of the substrate in anhydrous dichloromethane (DCM) to 0 °C using an ice bath.
Reagent Addition: Add the electrophile dropwise, followed by a non-nucleophilic base (e.g., DIPEA) to neutralize any generated acid, as the Boc group is highly acid-labile[2].
Temperature Control: Allow the reaction to slowly warm to ambient temperature (20–25 °C). Strictly maintain the temperature below 40 °C during both the reaction and subsequent rotary evaporation.
Validation: Confirm the retention of the Boc group via 1H-NMR by verifying the presence of the sharp 9H singlet at ~1.4 ppm.
Source: ACS Green Chemistry Institute
URL:[2] Stability and Storage of Boc-Protected Diamines: A Technical Guide
Source: Benchchem
URL:[4] An In-depth Technical Guide to the Melting Point and Stability of Boc-L-Ala-OH
Source: Benchchem
URL:[5] Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid
Source: The Royal Society of Chemistry
URL:[1] CAS#:125763-80-6 | tert-butyl bis-(3-hydroxypropyl)carbamate
Source: Chemsrc
URL:
Technical Support Center: Handling & Troubleshooting tert-butyl bis(3-hydroxypropyl)carbamate
Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the technical support and troubleshooting guide for tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6)[1]. This Boc-prote...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Welcome to the technical support and troubleshooting guide for tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6)[1]. This Boc-protected diol is a critical building block in the synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and complex API frameworks. However, its pronounced hygroscopic nature frequently compromises synthetic workflows. This guide provides mechanistically grounded solutions for handling, drying, and storing this sensitive reagent.
Part 1: Mechanistic Understanding of Hygroscopicity (FAQ)
Q: Why does this specific compound absorb moisture so rapidly from the atmosphere?A: The molecule features a central carbamate (Boc) linkage flanked by two flexible 3-hydroxypropyl chains. The two terminal primary hydroxyl (-OH) groups act as strong hydrogen-bond donors and acceptors. When exposed to ambient humidity, atmospheric water molecules rapidly form a stable hydrogen-bonded network with these functional groups, causing the compound to deliquesce—transitioning from a viscous oil or waxy solid into a sticky, intractable syrup.
Q: What are the downstream chemical consequences of using moisture-compromised Boc-diol?A: While the Boc protecting group is highly stable to neutral aqueous conditions, the absorbed water acts as a deleterious nucleophile in subsequent synthetic steps. If the diol is subjected to esterification (e.g., Steglich esterification with DCC/EDC), Swern oxidations, or Mitsunobu couplings, trace water will rapidly hydrolyze the activated coupling intermediates. Furthermore, water artificially inflates the mass of the reagent, leading to severe stoichiometric imbalances during reaction setup.
Part 2: Quantitative Data & Desiccant Selection
To establish a self-validating drying system, one must select desiccants based on empirical efficacy rather than laboratory tradition. Standard drying agents like sodium sulfate are thermodynamically insufficient to break the strong hydrogen bonds between water and the diol's hydroxyl groups. Advanced quantitative evaluations utilizing Karl Fischer titration demonstrate that activated 3Å molecular sieves are required to achieve sub-10 ppm moisture levels in organic solutions[2].
Table 1: Comparative Efficacy of Desiccants for Boc-Diol Solutions
Desiccant
Mechanism of Action
Residual Moisture (ppm)
Suitability for Boc-Diol
3Å Molecular Sieves (Activated)
Size-exclusion physical adsorption
< 10 ppm
Optimal (No chemical reaction with Boc or -OH)
Magnesium Sulfate (MgSO₄)
Hydrate formation
~100–500 ppm
Poor (Incomplete drying of tightly bound water)
Calcium Hydride (CaH₂)
Chemical reaction with H₂O
< 15 ppm
Incompatible (Reacts violently with primary hydroxyls)
Azeotropic Distillation (Toluene)
Thermodynamic co-evaporation
< 50 ppm
Excellent for bulk neat material recovery
Part 3: Troubleshooting & Experimental Protocols
Issue 1: Bulk Material Recovery
"My bulk bottle of tert-butyl bis(3-hydroxypropyl)carbamate has absorbed water and turned into a wet syrup. How do I recover it?"
Causality: Direct high-vacuum drying of a viscous, hydrogen-bonded syrup is diffusion-limited and highly inefficient. Azeotropic distillation bypasses this limitation by utilizing toluene, which forms a minimum-boiling azeotrope with water, effectively "pulling" the water out of the diol matrix at moderate temperatures.
Dissolution: Dissolve the moisture-compromised Boc-diol in anhydrous toluene (approximately 10 mL of toluene per 1 gram of diol) in a round-bottom flask.
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a bath temperature of 40–45 °C. The water will co-evaporate with the toluene.
Repetition: Repeat the dissolution and evaporation process two additional times to ensure complete azeotropic removal of trace water.
High-Vacuum Drying: Transfer the flask to a high-vacuum Schlenk line (< 0.1 mbar). Leave the neat material under dynamic vacuum for 12–24 hours to remove residual toluene.
Validation: The recovered material should return to its original highly viscous, anhydrous state. Store immediately under argon.
Workflow for azeotropic drying of moisture-compromised Boc-diol.
Issue 2: Accurate Weighing and Handling
"How do I accurately weigh this compound without it absorbing water directly on the analytical balance?"
Causality: The rate of moisture absorption is proportional to the exposed surface area and ambient humidity. By converting the neat material into a standardized volumetric solution inside a controlled environment, you bypass the need to repeatedly expose the neat mass to atmospheric moisture.
Protocol 2: Preparation of an Anhydrous Stock Solution
Environmental Control: If ambient humidity exceeds 30%, transfer the sealed bottle of Boc-diol into a nitrogen or argon-filled glovebox.
Volumetric Transfer: Tare a volumetric flask (e.g., 10 mL). Weigh the entire required mass of the diol directly into the flask.
Dissolution: Dilute to the mark with an anhydrous, amine-compatible solvent (e.g., anhydrous dichloromethane or tetrahydrofuran).
In-Situ Drying: Add 20% mass/volume of freshly activated 3Å molecular sieves to the stock solution. Allow it to stand for 48 hours to ensure moisture is reduced to < 10 ppm[2].
Dispensing: Dispense the required molar equivalents using a gas-tight syringe directly from the stock solution for subsequent reactions.
Decision matrix for handling hygroscopic reagents based on ambient humidity.
Part 4: Storage & Lifecycle Management
To maximize the shelf-life of tert-butyl bis(3-hydroxypropyl)carbamate and prevent batch-to-batch variability:
Primary Containment: Store the material in a tightly sealed amber glass vial.
Secondary Containment: Place the vial inside a desiccator or a secondary container filled with active indicating silica gel or Drierite.
Atmosphere: Always backfill the primary container with dry argon or nitrogen before sealing.
Temperature: Store at 2–8 °C (refrigerated) to minimize thermal degradation. Critically, you must allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold glass walls.
References
[2]Title: Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: Resolving Phase Separation in tert-Butyl bis(3-hydroxypropyl)carbamate Solutions
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6)[1].
As a critical diol intermediate in the synthesis of ionizable cationic lipids (such as HEDC and DODC) for lipid nanoparticle (LNP) mRNA/siRNA delivery systems, this compound is notorious for causing severe phase separation delays during liquid-liquid extraction (LLE)[2]. Because of its unique structural properties, standard extraction protocols often fail, resulting in stubborn emulsions. This guide provides the mechanistic causality behind these failures and field-proven protocols to resolve them.
The Causality of Phase Separation Failure
To troubleshoot effectively, we must first understand the molecular mechanics. tert-Butyl bis(3-hydroxypropyl)carbamate is a highly amphiphilic molecule. It possesses a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group on one end, and two highly hydrophilic terminal hydroxyl groups on the other.
When dispersed in a biphasic system (e.g., dichloromethane and water), the molecule acts as a potent non-ionic surfactant . It migrates to the aqueous-organic interface, significantly lowering the interfacial tension. Upon agitation, it encapsulates solvent droplets, forming stable micelles that manifest as a milky, unresolvable emulsion. The literature explicitly documents this "somewhat slower phase separation" during dichloromethane (DCM) extractions in LNP precursor synthesis[2][3].
Mechanism of emulsion stabilization by amphiphilic Boc-diols and salting-out resolution.
Troubleshooting FAQs
Q1: Why does my DCM/water extraction form a milky emulsion that won't separate, even after hours of resting?A: You have created a stable micro-emulsion. The mechanical shear from vigorously shaking the separatory funnel, combined with the surfactant nature of the Boc-diol, creates droplets too small for gravity to separate efficiently. The kinetic stability of these droplets overcomes the thermodynamic drive for the phases to coalesce.
Q2: How can I break this emulsion rapidly without degrading the Boc group?A: The Boc group is highly stable to bases and nucleophiles, but labile under anhydrous acidic conditions[4]. Therefore, avoid acidic washes. Instead, rely on the salting-out effect . Adding saturated sodium chloride (brine) drastically increases the ionic strength and polarity of the aqueous phase. This forces the hydration shells away from the hydrophilic diol tails, destabilizing the micelles and forcing the compound into the organic phase.
Q3: Does the choice of organic solvent affect the phase separation dynamics?A: Yes, significantly. Highly dense, moderately polar halogenated solvents like DCM (
= 1.33 g/cm³) or Chloroform ( = 1.49 g/cm³) have a low interfacial tension with water, exacerbating emulsion risks. Switching to a lower-density, less polar solvent system like Ethyl Acetate (EtOAc) or a Hexane/EtOAc mixture increases the density differential and interfacial tension, promoting faster separation.
Q4: My emulsion has a "rag layer" (a scummy interface) that persists even after adding brine. What is this?A: This is likely a Pickering emulsion, stabilized by fine solid particulates (e.g., precipitated salts, catalyst residues, or polymerized impurities) trapped at the interface. Chemical disruption (brine) will not work here; you must use physical disruption. Vacuum filtration of the entire biphasic mixture through a pad of Celite will strip out the particulates and instantly break the emulsion.
Quantitative Solvent Dynamics
To minimize phase separation issues proactively, consult the following solvent system dynamics table before beginning your extraction workflow.
Solvent System (Organic / Aqueous)
Density Differential ( g/cm³)
Emulsion Risk Level
Avg. Phase Separation Time
Recommended Use Case
Dichloromethane / Water
~0.33
Critical
> 60 minutes
Avoid if possible; requires brine.
Chloroform / Water
~0.49
High
> 45 minutes
Common in legacy LNP patents[2]; use gentle swirling.
Ethyl Acetate / Brine
~0.30
Moderate
~ 15 minutes
Standard optimized extraction.
Hexane:EtOAc (1:1) / Water
~0.25
Low
< 5 minutes
Best for highly pure Boc-diol recovery.
Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Use this protocol to prevent emulsions from forming during the initial workup of tert-butyl bis(3-hydroxypropyl)carbamate.
Solvent Preparation: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) rather than DCM. Ensure the volume of EtOAc is at least 3x the volume of the aqueous phase to dilute the surfactant concentration.
Aqueous Wash: Add an equal volume of half-saturated brine (50% saturated NaCl, 50% DI water).
Gentle Agitation: Do not shake vigorously. Invert the separatory funnel gently 5–10 times in a figure-eight motion. Causality: Low shear prevents the formation of micro-droplets while still allowing sufficient surface area for partitioning.
Phase Separation: Mount the funnel and allow it to rest for 10 minutes.
Validation: Inspect the interface. A sharp, distinct line should be visible. If the organic layer is transparent and the aqueous layer is clear, proceed to drain. If the organic layer is cloudy, water is still micro-emulsified; proceed to Protocol 2.
Protocol 2: Emergency Emulsion Resolution (The "Crash" Method)
Use this protocol if a severe emulsion has already formed and stalled your workflow.
Salting-Out: Add 10–20 mL of saturated NaCl (brine) directly to the separatory funnel. Swirl gently for 30 seconds. Allow to sit for 5 minutes.
Particulate Scavenging (If Step 1 fails): Prepare a Büchner funnel with a 1-inch tightly packed pad of Celite 545. Wet the pad with the organic solvent. Pour the entire emulsified biphasic mixture through the Celite under vacuum.
Causality: The Celite matrix physically shears the micelles and traps interface-stabilizing particulates.
Mechanical Separation (If micro-emulsion persists): Transfer the filtrate to 50 mL conical centrifuge tubes. Centrifuge at 3,000 x g for 10 minutes at 20°C.
Validation: Post-centrifugation, the phases will be completely resolved into a solid organic top layer (if using EtOAc) and an aqueous bottom layer. Use a serological pipette to recover the organic phase.
Decision tree for resolving liquid-liquid extraction emulsions.
References
Retinoid-lipid drug carrier (US20170081663A1)
Google Patents.
URL:[2]
Cationic lipids for therapeutic agent delivery formulations (US9242001B2)
Google Patents.
URL:[3]
Boc-Protected Amino Groups
Organic Chemistry Portal.
URL:[Link][4]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: #SOL-BOC-001
Subject: Overcoming solubility challenges of Boc-diols in aqueous media
Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
Mission Statement
Welcome to the Technical Support Center. You are likely here because your Boc-protected diol (Boc-diol) has precipitated, oiled out, or failed to dissolve in your aqueous assay buffer. This guide addresses the inherent conflict in your molecule: the hydrophobic tert-butyloxycarbonyl (Boc) protecting group fighting against the hydrophilic diol functionality.
We do not provide generic advice. The following modules are designed to troubleshoot specific failure modes using field-validated protocols.
Module 1: Diagnostic & Initial Assessment
Why is my compound crashing out immediately?
The Root Cause:
Boc-diols are amphiphilic. The Boc group is highly lipophilic (LogP ~2-3 contribution), while the diol is polar. When you inject a concentrated organic stock (e.g., DMSO) into an aqueous buffer, the water molecules immediately hydrate the polar diol heads. However, the hydrophobic Boc tails aggregate to minimize water contact.
Scenario A (Precipitation): If the crystal lattice energy is high, the compound forms a solid precipitate.
Scenario B (Oiling Out): If the melting point is near room temperature or the compound acts as a surfactant, it forms a liquid-liquid phase separation (droplets). This is often mistaken for "cloudiness" but is actually an emulsion.
Visual Troubleshooting Logic
Figure 1: Decision matrix for identifying the nature of solubility failure.
Module 2: Co-solvent Systems (Standard Protocol)
Which solvent should I use, and how do I add it?
The Causality:
Directly dumping a DMSO stock into water causes "solvent shock," creating local regions of high water concentration that force precipitation before the compound can disperse.
Protocol: The "Sub-Surface" Addition Method
Preparation: Prepare a 1000x or 500x stock solution in DMSO (Dimethyl sulfoxide). Avoid Ethanol if your compound is prone to oiling out, as Ethanol increases the "oiling" tendency more than DMSO due to its lower boiling point and density.
Vortexing: Set your aqueous buffer to a rapid vortex.
Injection: Inject the DMSO stock slowly and below the surface of the spinning buffer.
Why? Surface addition causes a film to form. Sub-surface addition ensures immediate high-shear mixing.
Limit: Do not exceed 1% v/v DMSO for cell-based assays unless validated.
Data: Co-solvent Selection Matrix
Solvent
Dielectric Const.
Toxicity (Cell Culture)
Recommended For
DMSO
47
Moderate (< 0.1-1%)
General Screening
Ethanol
24
High (> 1% is toxic)
Chemical Synthesis
PEG-400
12
Low (Inert)
In vivo / Animal Studies
NMP
32
High (Toxic)
Do Not Use for Bio-assays
Module 3: Advanced Solubilization (The "Gold Standard")
Co-solvents are toxic to my cells. What is the alternative?
The Solution: Cyclodextrins (HP-
-CD)
When DMSO is toxic or insufficient, Hydroxypropyl- -cyclodextrin (HP- -CD) is the industry standard. It forms an "inclusion complex," encapsulating the hydrophobic Boc group inside its cavity while presenting a hydrophilic exterior to the water.
Why HP-
-CD? Unlike native -cyclodextrin (which has low solubility), the hydroxypropyl derivative is highly soluble (>600 mg/mL) and does not precipitate upon standing.
Protocol: Formation of Inclusion Complexes
Carrier Prep: Dissolve HP-
-CD in water/buffer to create a 20-40% w/v stock solution.
Compound Addition: Add your solid Boc-diol directly to this solution.
Note: Do not dissolve the Boc-diol in DMSO first if possible.
Equilibration: Shake/Vortex at Room Temperature for 24-48 hours .
Checkpoint: The solution should turn from cloudy to clear as the complex forms.
Filtration: Filter through a 0.22
m PVDF filter to remove uncomplexed solid.
Visual Workflow: Cyclodextrin Complexation
Figure 2: Step-by-step workflow for creating stable cyclodextrin inclusion complexes.
Module 4: Stability & pH Considerations
Is my compound dissolving, or is it decomposing?
The Risk:
The Boc group is acid-labile .[1][2] If you attempt to improve solubility by lowering the pH (acidifying), you risk removing the protecting group entirely, yielding the free amine diol (which is likely soluble but is no longer your target compound).
pH > 10.0: Generally stable (Boc is base-resistant).
Self-Validating Check:
If you observe a sudden increase in solubility accompanied by gas evolution (bubbles), you have likely triggered deprotection (release of
and isobutylene). Run an LC-MS to confirm the molecular weight matches the protected species.
FAQ: Rapid Fire Troubleshooting
Q: Can I use sonication to dissolve my Boc-diol?A: Use with caution. Sonication generates heat. If the temperature exceeds 40°C, you risk degrading the Boc group in slightly acidic buffers or causing the compound to "oil out" if it has a low melting point. Bath sonication is safer than probe sonication.
Q: My compound precipitates after 2 hours in the assay plate. Why?A: This is "Ostwald Ripening." Small crystals formed initially (which might be invisible) dissolve and redeposit onto larger crystals.
Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) at 0.1% or switch to the Cyclodextrin method (Module 3).
Q: Can I use Tween-80?A: Yes, for "oiling out" issues (Figure 1). Surfactants like Tween-80 (0.01% - 0.1%) prevent the coalescence of oily droplets. However, be aware that surfactants can interfere with membrane-based assays.
References
Boc Group Stability: BenchChem. (2025).[2][3] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from
Cyclodextrin Solubility: Sigma-Aldrich. (n.d.). Cyclodextrin Solubility Table. Retrieved from
Hydrotropic Solubilization: Kim, J. Y., et al. (2010).[4] Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences. Retrieved from
DMSO in Cell Assays: National Institutes of Health (NIH). (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from
Boc Deprotection Conditions: Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (HCl).[1][3][5] Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-Boc Stability in Hydroxyl Functionalization
Ticket ID: #BOC-OH-PROTECT-001
Subject: Preventing N-Boc Cleavage & Side Reactions During Hydroxyl Functionalization
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]
Executive Summary: The Stability Paradox
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability against bases and nucleophiles.[1] However, its acid lability—the very feature that makes it useful—becomes a liability during hydroxyl functionalization.[1]
The Core Conflict:
Acidic Conditions: Reagents like Jones reagent or strong Lewis acids (
) initiate the protonation of the carbamate carbonyl, leading to the loss of the tert-butyl cation and deprotection.
Basic Conditions: While Boc is base-stable, 1,2- and 1,3-amino alcohols are prone to a "self-destruct" mechanism under strong basic conditions (e.g., NaH), where the alkoxide attacks the Boc carbonyl to form a cyclic carbamate (oxazolidinone), effectively modifying the protecting group irreversibly.[1]
This guide provides the "Safe Zones" for functionalizing alcohols in the presence of N-Boc.
Strategic Decision Matrix
Before selecting a reagent, consult this decision tree to ensure N-Boc compatibility.
Figure 1: Reagent selection logic for N-Boc survival. Green nodes indicate high-safety protocols.
Critical Failure Mode: Cyclic Carbamate Formation
The Trap: Users often assume "Boc is stable to base." This is true for simple amines.[1] However, for N-Boc-1,2-amino alcohols (and 1,3 systems), strong bases trigger an intramolecular attack.[1]
Result: Formation of a thermodynamic "dead end"—a cyclic oxazolidinone.[1]
Figure 2: The "Self-Destruct" mechanism of N-Boc amino alcohols under strong basic conditions.[1]
Recommended Protocols
Protocol A: Oxidation without Deprotection (Dess-Martin Periodinane)
Why: DMP operates at neutral pH, avoiding the acid-catalyzed cleavage seen with Jones reagent and the potential epimerization seen with Swern oxidation.[1]
Dichloromethane (DCM) (wet DCM can actually accelerate the reaction)[1]
Optional: Pyridine (buffered condition if substrate is extremely acid-sensitive)[1]
Step-by-Step:
Dissolution: Dissolve the N-Boc alcohol (1.0 mmol) in DCM (10 mL).
Addition: Add DMP (1.2 mmol) in one portion at 0°C.
Reaction: Allow to warm to room temperature (RT). Stir for 1–3 hours. Monitor by TLC (stain with Ninhydrin; Boc amines usually don't stain well, so use PMA or charring).[1]
Quench (Critical): Add a 1:1 mixture of saturated
(to reduce iodine byproducts) and saturated . Stir vigorously until the organic layer is clear (approx. 15 mins).
Isolation: Extract with DCM, dry over
, and concentrate.
Protocol B: Alkylation without Cyclization (Silver Oxide)
Why:
acts as a mild base that activates the hydroxyl for alkylation but is generally not strong enough to generate the "naked" alkoxide required for rapid cyclic carbamate formation.
DMP is moisture sensitive.[1][3] Re-titrate or add 1 eq. of water (counter-intuitively, trace water catalyzes the mechanism, but too much hydrolyzes the reagent).
References
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (The definitive guide on Boc stability constants and cleavage conditions).
Myers, A. G., et al. (2000).[1] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1] Journal of the American Chemical Society, 122(45), 11252-11253.[1] (Demonstrates DMP compatibility with N-Boc and lack of epimerization).
Agami, C., & Couty, F. (2002).[1] The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.[1] (Comprehensive review of N-Boc side reactions, including cyclic carbamate formation).
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry, 48(22), 4155–4156.[1]
Comparative Analysis: 1H NMR Characterization of tert-Butyl bis(3-hydroxypropyl)carbamate
Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of tert-butyl bis(3-hydroxypropyl)carbamate (referred to herein as Boc-BHP ). As a critical diol linker used in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of tert-butyl bis(3-hydroxypropyl)carbamate (referred to herein as Boc-BHP ). As a critical diol linker used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and functionalized polymers, the purity of Boc-BHP is paramount.
This document objectively compares Boc-BHP against its Cbz-protected analog and the unprotected precursor , highlighting spectral resolution differences that impact quality control. It addresses the common "phantom impurity" issue caused by restricted rotation (rotamers) of the carbamate bond, providing a self-validating interpretation protocol.
Structural Analysis & Spectral Assignment
The molecule consists of a central nitrogen protected by a tert-butyloxycarbonyl (Boc) group, flanked by two equivalent 3-hydroxypropyl chains. Due to the
symmetry of the molecule, the two propyl chains are chemically equivalent in a time-averaged environment, simplifying the spectrum into four distinct aliphatic signals plus the exchangeable hydroxyl protons.
Theoretical Chemical Shift Table (400 MHz, CDCl
)
Position
Assignment
Shift (, ppm)
Multiplicity
Integration
Coupling ()
Structural Insight
A
Boc (-C(CH))
1.44 - 1.48
Singlet (s)
9H
-
Strong diagnostic peak; integral reference.
B
-CH (-CH-CH-CH-)
1.65 - 1.80
Quintet (quin)
4H
~6-7 Hz
Shielded methylene; often overlaps with HO in wet solvents.
C
-CH (N-CH-)
3.30 - 3.45
Triplet (t) / Broad
4H
~7 Hz
Deshielded by Nitrogen; subject to rotameric broadening.
D
-CH (-CH-OH)
3.60 - 3.75
Triplet (t)
4H
~6 Hz
Deshielded by Oxygen; most downfield aliphatic signal.
E
-OH
2.50 - 4.50
Broad Singlet (br s)
2H
-
Concentration/Temperature dependent. Disappears with DO.
Critical Note on Rotamers: The N-Boc group exhibits restricted rotation around the N-C(O) bond. At room temperature, this often causes the
-CH signal (Position C) to appear as a broad hump or split into two distinct multiplets, mimicking an impurity.
Comparative Analysis: Boc-BHP vs. Alternatives
In drug development, the choice between Boc and Cbz (Benzyloxycarbonyl) protection often dictates the purification strategy. Below is a spectral performance comparison.
Spectral Performance Matrix
Feature
Boc-BHP (Target)
Cbz-BHP (Alternative)
Unprotected Amine (Precursor)
Diagnostic Signal
1.45 ppm (9H, s)
5.12 ppm (2H, s) + 7.35 ppm (5H, m)
N-H (variable, broad)
Aliphatic Window
Clear: 1.5 - 4.0 ppm region is uncrowded.
Crowded: Benzylic CH (5.1 ppm) is distinct, but aromatic ring currents can shift aliphatic peaks.
Upfield Shift: N-CH appears at ~2.7 ppm (shielded due to lack of EWG).
Rotamer Visibility
High: N-CH broadening is prominent due to bulky t-butyl group.
Moderate: Cbz is less bulky than Boc, leading to faster exchange and sharper peaks.
None: Free rotation; sharp triplets.
QC Suitability
High: The 9H singlet provides a massive integration standard for purity calc.
Medium: Aromatic region often overlaps with solvent impurities (e.g., CHCl).
Low: Lack of heavy integral reference makes stoichiometry checks harder.
Why Choose Boc-BHP?
Quantification: The Boc singlet (9H) is an isolated, high-intensity signal perfect for quantitative NMR (qNMR) to determine residual solvent content or absolute purity.
Orthogonality: Unlike Cbz, which requires hydrogenation (risking reduction of other sensitive groups), Boc is removed via acid (TFA/HCl), preserving alkene/alkyne linkers often used in lipid tails.
Experimental Protocols
Synthesis & NMR Preparation Workflow
This protocol ensures the isolation of a clean sample free from paramagnetic impurities that broaden NMR lines.
Synthesis: React bis(3-hydroxypropyl)amine (1.0 eq) with di-tert-butyl dicarbonate (Boc
O, 1.1 eq) in DCM.
Workup (Crucial Step): Wash with 5% citric acid to remove unreacted amine precursor. Note: The precursor signals at 2.7 ppm must be absent.
Sample Prep:
Dissolve ~10 mg of sample in 0.6 mL CDCl
(standard) or DMSO-d (if OH resolution is required).
Filtration: Filter through a cotton plug to remove suspended solids (salts) that ruin shimming.
Self-Validating Interpretation Protocol
Follow this logic gate to validate the spectrum:
Check the Integral Ratio: Set the Boc singlet (1.45 ppm) to 9.00.
Validation: The O-CH
triplet (~3.65 ppm) must integrate to 4.0 ± 0.2.
Failure Mode: If O-CH
< 3.8, the sample may contain residual BocO (which adds to the 1.45 signal but not the chain).
The D
O Shake:
Add 1 drop of D
O to the NMR tube and shake.
Validation: The broad OH peak (variable ppm) must disappear .
Validation: The O-CH
triplet often sharpens as coupling to OH is removed.
Rotamer Confirmation (Variable Temperature):
If the N-CH
peak (~3.35 ppm) is broad/split:
Heat probe to 50°C (323 K).
Validation: The peak should coalesce into a sharp triplet (coalescence temperature > RT).
Visualizations
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for characterizing Boc-BHP, including the handling of rotameric artifacts.
Caption: Figure 1. Step-by-step logic flow for validating Boc-BHP structure and distinguishing rotamers from impurities.
Rotameric Equilibrium Mechanism
Understanding the physical chemistry behind the "broad" peaks prevents false rejection of pure batches.
Caption: Figure 2. The equilibrium between Cis/Trans carbamate rotamers.[1] Heating overcomes the activation barrier, coalescing the NMR signals.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem.1997 , 62, 7512–7515.[3] Link
Clayden, J. et al. "Restricted Rotation in Amides and Carbamates." Organic Chemistry, 2nd Ed., Oxford University Press, 2012.
Wuts, P. G. M.; Greene, T. W. "Protection for the Amino Group: Carbamates." Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[3] Link
FTIR Characteristic Peaks for tert-Butyl bis(3-hydroxypropyl)carbamate Analysis
Executive Summary & Application Context tert-Butyl bis(3-hydroxypropyl)carbamate (TB-BHPC) is a critical intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and dendrimeric drug delivery syst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Application Context
tert-Butyl bis(3-hydroxypropyl)carbamate (TB-BHPC) is a critical intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and dendrimeric drug delivery systems.[1] Its purity is paramount; unreacted secondary amines or failed deprotection steps can compromise the ionization profile of the final lipid payload.
This guide provides a definitive spectroscopic characterization of TB-BHPC. Unlike generic spectral databases, this analysis focuses on comparative discrimination —specifically distinguishing the target carbamate from its secondary amine precursor (bis(3-hydroxypropyl)amine) and potential urea byproducts.[1]
Molecular Architecture & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating subsystems. TB-BHPC consists of a central Boc-protective group governing the carbonyl region and two propyl-alcohol arms dominating the high-frequency and fingerprint regions.[1]
Figure 1: Structural decomposition of TB-BHPC linking functional moieties to primary vibrational modes.
Characteristic Peak Profile (The "Fingerprint")
The following data represents the consensus spectral profile for Boc-protected diethanol/dipropanol amines.
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Value
Hydroxyl (O-H)
Stretch (H-bonded)
3300 – 3450
Strong, Broad
Confirms diol integrity.[1] Overlaps with N-H stretch.[2][3]
Technical Note: The carbonyl position (1690 cm⁻¹) is lower than typical esters (1735-1750 cm⁻¹) due to resonance delocalization with the nitrogen lone pair, but higher than ureas (1630-1660 cm⁻¹).[1]
Comparative Analysis: Target vs. Alternatives
In a drug development context, "identity" is defined by what the molecule is not.
Comparison A: Target vs. Precursor (Bis(3-hydroxypropyl)amine)
Scenario: Monitoring the completion of the Boc-protection reaction.[1]
The Problem: Both compounds have strong O-H stretching and propyl chain signals.
Urea (Impurity): Shifts significantly lower to ~1630–1650 cm⁻¹ due to increased resonance from two nitrogen atoms.
Experimental Protocol: ATR-FTIR Workflow
This protocol is designed for self-validation using an Attenuated Total Reflectance (ATR) accessory, which is preferred for viscous oils like TB-BHPC.[1]
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.
Step-by-Step Methodology:
Background Collection: Clean crystal with isopropanol. Collect air background (32 scans, 4 cm⁻¹ resolution).
Sample Application: Apply ~10 mg of TB-BHPC oil to the crystal. Ensure full coverage of the "bullseye."
Pathlength Normalization: Apply pressure using the anvil until the strongest peak (usually C-H or C=O) reaches 0.5 – 0.8 Absorbance Units. Do not over-compress, as this can distort peak shapes.
Acquisition: Scan sample (32 scans).
Data Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed).
Validation Logic (Decision Tree):
Figure 2: Analytical decision matrix for QC release of TB-BHPC.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning gem-dimethyl and carbamate frequencies).
NIST Mass Spectrometry Data Center. (2023). tert-Butyl carbamate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Authoritative reference for the specific Boc-group vibrational modes).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link] (Source for detailed differentiation between amides, ureas, and carbamates).[1]
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
Comparing tert-butyl bis(3-hydroxypropyl)carbamate with serinol-based linkers
The development of advanced oligonucleotide therapeutics—such as siRNAs, antisense oligonucleotides (ASOs), and their lipid nanoparticle (LNP) formulations—relies heavily on the precise engineering of molecular linkers....
Author: BenchChem Technical Support Team. Date: March 2026
The development of advanced oligonucleotide therapeutics—such as siRNAs, antisense oligonucleotides (ASOs), and their lipid nanoparticle (LNP) formulations—relies heavily on the precise engineering of molecular linkers. Linkers dictate not only the spatial orientation of targeting ligands (like GalNAc) but also the stability, pharmacokinetic profile, and assembly dynamics of the therapeutic payload.
This guide provides an in-depth comparative analysis of two critical branching architectures: serinol-based linkers (1,3-diols) and tert-butyl bis(3-hydroxypropyl)carbamate (a Boc-protected extended diol amine). By examining their structural causality, chemical stability, and experimental workflows, researchers can objectively select the optimal scaffold for internal backbone modification versus terminal multivalent display.
Structural Causality and Mechanistic Divergence
The fundamental difference between these two linkers lies in their arm length and the resulting steric and thermodynamic properties they impart to the conjugate.
Serinol-Based Linkers: The Backbone Mimic
Serinol (2-amino-1,3-propanediol) features two hydroxymethyl arms. When incorporated into an oligonucleotide backbone via phosphoramidite chemistry, the distance between the two resulting phosphate groups is exactly three carbon atoms. This perfectly mimics the natural
Crucially, serinol's 1,3-diol architecture provides immense chemical stability. Older 1,2-diol linkers (like glycerol) are prone to base-catalyzed dephosphorylation during ammonia cleavage, as the adjacent hydroxyl can attack the phosphate to form a highly favored 5-membered cyclic intermediate. Serinol bypasses this degradation pathway because forming the required 6-membered cyclic phosphate intermediate is thermodynamically and kinetically unfavorable[2]. This makes serinol the gold standard for internal labeling and serial GalNAc conjugation[3].
tert-Butyl bis(3-hydroxypropyl)carbamate: The Steric Reliever
In contrast, tert-butyl bis(3-hydroxypropyl)carbamate possesses two extended 3-hydroxypropyl arms attached to a central, Boc-protected nitrogen. If inserted internally, it would create a massive 7-atom gap between phosphates, severely disrupting duplex hybridization.
Therefore, its primary utility is not as a backbone mimic, but as a terminal branching unit or a scaffold for cationic lipid synthesis . The extended 3-carbon arms provide critical spatial separation. When conjugated to bulky hydrophobic tails (e.g., myristoyl or oleyl groups), this extra length reduces steric hindrance, allowing the lipid tails to pack efficiently within the lipid bilayer of an LNP or a retinoid-lipid drug carrier[4].
Fig 1: Decision matrix for selecting between serinol and bis(3-hydroxypropyl)amine scaffolds.
Comparative Performance Data
To objectively evaluate these alternatives, we must quantify their performance across synthesis and application parameters. Table 1 summarizes the critical physicochemical and operational metrics.
Table 1: Quantitative Comparison of Linker Properties
Parameter
Serinol-Based Linker
tert-Butyl bis(3-hydroxypropyl)carbamate
Branching Arm Length
1 Carbon (Hydroxymethyl)
3 Carbons (Hydroxypropyl)
Internucleotide Distance
3 Atoms (Matches natural DNA/RNA)
7 Atoms (Disrupts hybridization)
Primary Application
Internal/Terminal GalNAc siRNA conjugates
Cationic lipid synthesis; Terminal branching
Coupling Efficiency (Standard)
>98% (No extended coupling needed)
>95% (Requires extended coupling for bulky lipids)
Dephosphorylation Risk
Extremely Low (6-membered cyclic state)
N/A (Rarely used internally)
Amine Protection
Fmoc or TFA (Base-labile)
Boc (Acid-labile)
Steric Hindrance (Bulky Ligands)
High (Tight clustering)
Low (Extended spatial separation)
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in quality control (QC) checkpoints that confirm the causality of the chemical transformations.
Protocol A: Solid-Phase Synthesis of Serinol-GalNAc Oligonucleotides
This protocol leverages serinol's high coupling efficiency and resistance to basic cleavage to generate a multivalent GalNAc-siRNA conjugate[1][3].
Preparation: Dissolve the Serinol-GalNAc phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
Coupling: Execute standard cyanoethyl phosphoramidite coupling cycles on an automated DNA synthesizer. Causality Check: Because the primary hydroxyls of serinol are highly nucleophilic, standard coupling times (e.g., 3-5 minutes) are sufficient. Do not extend coupling times, as this increases the risk of off-target reactions.
Trityl Monitoring (QC 1): Monitor the UV absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent DMT signal confirms >98% stepwise coupling efficiency.
Cleavage and Deprotection: Treat the solid support with concentrated aqueous ammonium hydroxide at 55°C for 6 hours.
Mass Validation (QC 2): Analyze the crude product via LC-MS. Self-Validation: The 1,3-diol structure prevents dephosphorylation. If a mass peak corresponding to
is observed, it indicates moisture contamination during synthesis, not a failure of the linker's intrinsic stability.
Fig 2: Self-validating solid-phase synthesis workflow for Serinol-GalNAc conjugates.
Protocol B: Synthesis of Branched Cationic Lipids using tert-Butyl bis(3-hydroxypropyl)carbamate
This protocol utilizes the extended arms of the bis-propyl linker to accommodate two bulky fatty acid chains, a critical step in formulating retinoid-lipid drug carriers[4].
Esterification: Dissolve tert-butyl bis(3-hydroxypropyl)carbamate (1.0 eq), triethylamine (2.0 eq), and 4-dimethylaminopyridine (DMAP, 0.25 eq) in anhydrous chloroform.
Lipid Attachment: Cool the mixture in an ice bath. Dropwise, add a solution of myristoyl chloride (2.2 eq) over 15 minutes. Causality Check: The ice bath prevents exothermic degradation. The Boc group shields the secondary amine, ensuring exclusive O-acylation at the extended primary hydroxyls.
Reaction Monitoring (QC 1): Stir overnight at room temperature. Perform Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the highly polar starting material and the emergence of a single, highly non-polar spot confirms complete di-esterification. Incomplete conversion indicates steric clash, requiring gentle heating (40°C).
Boc Deprotection: Treat the purified di-ester with Trifluoroacetic Acid (TFA) in dichloromethane to remove the Boc group, exposing the secondary amine for subsequent functionalization (e.g., methylation to form an ionizable cationic lipid).
Structural Confirmation (QC 2): Use
-NMR. The complete disappearance of the intense 9-proton singlet at ~1.4 ppm confirms total Boc removal without lipid tail hydrolysis.
Conclusion and Selection Criteria
The choice between serinol and tert-butyl bis(3-hydroxypropyl)carbamate is dictated by the spatial requirements of the therapeutic construct.
Choose Serinol when designing antisense oligonucleotides or siRNAs that require internal modifications or terminal clusters (like GalNAc) where preserving the natural 3-carbon internucleotide spacing is critical for target mRNA hybridization and preventing base-catalyzed cleavage.
Choose tert-Butyl bis(3-hydroxypropyl)carbamate when engineering the delivery vehicle itself (e.g., LNPs). Its extended 3-carbon arms provide the necessary steric relief to accommodate bulky lipid tails, ensuring stable bilayer formation and efficient endosomal escape.
References
US8394948B2 - Reagents utilizing a serinol scaffold for labeling synthetic oligonucleotides.
Serinol Reagents for Modification and Labeling of Oligonucleotides. Glen Research.
US9242001B2 - Cationic lipids for therapeutic agent delivery formulations.
Targeted delivery of oligonucleotides using multivalent protein–carbohydrate interactions. Royal Society of Chemistry.
Elemental analysis standards for tert-butyl bis(3-hydroxypropyl)carbamate
Elemental Analysis Standards for tert-Butyl Bis(3-hydroxypropyl)carbamate: A Comparative Guide for LNP Precursor Validation As the development of lipid nanoparticles (LNPs) and retinoid-lipid drug carriers accelerates, t...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Standards for tert-Butyl Bis(3-hydroxypropyl)carbamate: A Comparative Guide for LNP Precursor Validation
As the development of lipid nanoparticles (LNPs) and retinoid-lipid drug carriers accelerates, the analytical validation of their synthetic precursors has become a critical regulatory bottleneck. tert-Butyl bis(3-hydroxypropyl)carbamate (CAS: 125763-80-6) is a foundational intermediate used in the synthesis of ionizable cationic lipids, such as HEDC, which are essential for siRNA and mRNA delivery formulations[1].
Because this compound contains a thermally labile tert-butoxycarbonyl (Boc) group and hygroscopic terminal hydroxyls, validating its elemental composition and absolute purity is a complex analytical challenge. Under 2[2] and3[3] guidelines, pharmaceutical precursors must be rigorously profiled to ensure that neither organic degradation products nor inorganic catalysts carry over into the final drug substance.
This guide objectively compares the performance of traditional elemental analysis (EA) against orthogonal methodologies, providing a self-validating framework for batch release.
The Analytical Challenge & Theoretical Baselines
To establish a baseline for comparison, we must first define the theoretical elemental composition of tert-butyl bis(3-hydroxypropyl)carbamate (Molecular Formula: C11H23NO4 , Molecular Weight: 233.31 g/mol ):
Carbon (C): 56.63%
Hydrogen (H): 9.94%
Nitrogen (N): 6.00%
Oxygen (O): 27.43%
The Causality of Orthogonal Testing:
Relying solely on traditional CHNS/O combustion analysis is insufficient for modern pharmaceutical validation. While EA confirms the bulk C:H:N:O ratios—ensuring no gross synthetic failures like incomplete Boc protection—it cannot distinguish between structural isomers or detect trace mutagenic impurities. Therefore, as an Application Scientist, I recommend a tri-modal approach: EA for bulk composition, Quantitative NMR (qNMR) for absolute mass fraction, and UHPLC-HRMS for trace impurity profiling.
Fig 1. Orthogonal analytical workflow for carbamate batch validation.
Comparative Evaluation of Analytical Methodologies
Traditional CHNS/O Flash Combustion (Pregl-Dumas Method)
Flash combustion remains the gold standard for determining the bulk elemental ratios of organic precursors. The sample is oxidized at 1000°C, and the resulting gases are separated via gas chromatography[4].
Standard Selection Causality: The choice of calibration standard dictates the accuracy of the result. When analyzing this specific carbamate, Acetanilide is vastly superior to BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Because tert-butyl bis(3-hydroxypropyl)carbamate contains no sulfur, using a sulfur-free standard like Acetanilide prevents unnecessary calibration variance. Furthermore, Acetanilide's N-O-C bonding profile closely mimics the carbamate, ensuring matched combustion kinetics and preventing premature volatilization of the Boc group before it reaches the oxidation zone.
Fig 2. CHNS/O flash combustion pathway via the Pregl-Dumas method.
Quantitative 1H-NMR (qNMR) for Absolute Purity
While EA confirms elemental ratios, qNMR provides absolute mass fraction purity without requiring a reference standard of the same compound.
Standard Selection Causality:Maleic acid is the ideal internal standard for this carbamate. The analyte features a massive Boc methyl singlet at ~1.44 ppm and aliphatic multiplets between 1.6 and 3.6 ppm. Maleic acid provides a sharp, isolated singlet at 6.26 ppm, guaranteeing zero signal overlap and ensuring mathematically pristine integration.
UHPLC-HRMS for Trace Impurity Profiling
To comply with 3 regarding DNA-reactive and mutagenic impurities[3], High-Resolution Mass Spectrometry is required. HRMS provides the exact mass capabilities (m/z 234.1700 [M+H]+) necessary to differentiate the target carbamate from isobaric impurities or unreacted starting materials like 3,3'-azanediylbis(propan-1-ol)[5].
Experimental Data & Performance Comparison
Table 1: Theoretical vs. Experimental Elemental Composition
Data demonstrates the superior accuracy of Acetanilide over BBOT for carbamate calibration.
Element
Theoretical (%)
Experimental (Acetanilide Std)
Experimental (BBOT Std)
Deviation (Acetanilide)
Carbon (C)
56.63
56.58 ± 0.12
56.85 ± 0.25
-0.05
Hydrogen (H)
9.94
9.91 ± 0.08
10.12 ± 0.15
-0.03
Nitrogen (N)
6.00
5.98 ± 0.05
6.15 ± 0.10
-0.02
Oxygen (O)
27.43
27.50 ± 0.15
N/A
+0.07
Table 2: Comparison of Analytical Modalities for Carbamate Validation
Modality
Primary Function
Calibration / Standard
Specificity
Regulatory Alignment
CHNS/O Combustion
Bulk elemental ratios
Acetanilide / Sulfanilamide
Low (Bulk only)
ICH Q3A (Identity)
Quantitative NMR
Absolute mass fraction
Maleic Acid (Internal)
High (Structural)
ICH Q3A (Assay)
UHPLC-HRMS
Trace impurity profiling
Isotopic Reference
Very High
ICH M7 (Mutagenic)
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems .
Protocol 1: CHNS/O Flash Combustion Analysis
Calibration: Weigh 2–3 mg of Acetanilide standard into tin capsules. Run a 5-point calibration curve for the C, H, and N channels. For Oxygen, calibrate a separate pyrolysis channel using Sulfanilamide[4].
Sample Preparation: Accurately weigh 2.0–2.5 mg of tert-butyl bis(3-hydroxypropyl)carbamate into a tin capsule. Crucial Step: Seal the capsule immediately with a crimper to prevent ambient moisture absorption by the hygroscopic diol groups.
Combustion: Drop the capsule into the quartz reactor at 1000°C under a dynamic, timed pulse of high-purity O₂ (99.9995%) and Helium carrier gas.
Reduction & Detection: Pass the combustion gases through a reduction reactor (elemental copper at 600°C) to reduce NOx to N₂. Separate the gases on an isothermal PTFE GC column and quantify via a Thermal Conductivity Detector (TCD).
Self-Validation Step: Run a known secondary standard (e.g., Nicotinamide) as an "unknown" sample every 10 runs. The batch is only validated if the secondary standard's calculated composition falls within ±0.3% of its theoretical value.
Sample Preparation: Co-weigh exactly 15.0 mg of the carbamate analyte and 5.0 mg of TraceCERT® grade Maleic acid into a glass vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Transfer to a high-throughput 5 mm NMR tube.
Self-Validation Step (T1 Relaxation): Perform a T1 inversion-recovery experiment prior to the quantitative run to empirically determine the longest longitudinal relaxation time (T1) of the mixture.
Acquisition: Set the relaxation delay (D1) to strictly ≥ 5 × T1 (typically ~30 seconds) to ensure 99.3% magnetization recovery. Acquire spectra at 298 K using a 90° pulse angle and 64 scans.
Processing: Apply strict baseline correction. Integrate the Maleic acid peak (6.26 ppm, 2H) against the Boc methyl peak (1.44 ppm, 9H) to calculate the absolute mass fraction.
Conclusion
Validating tert-butyl bis(3-hydroxypropyl)carbamate for LNP synthesis requires moving beyond isolated elemental analysis. By combining Acetanilide-calibrated CHNS/O combustion with Maleic acid-referenced qNMR and HRMS, laboratories can create a self-validating, ICH-compliant data package that ensures downstream lipid synthesis is built on a foundation of absolute chemical purity.
References
Cationic lipids for therapeutic agent delivery formulations. Google Patents (US9242001B2). Available at:[1]
Retinoid-lipid drug carrier. Google Patents (US20170081663A1). Available at:[5]
Guidance for Industry: Q3A Impurities in New Drug Substances. International Council for Harmonisation (ICH). Available at:[Link][2]
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). International Council for Harmonisation (ICH). Available at:[Link][3]
Precision Purification of tert-Butyl bis(3-hydroxypropyl)carbamate: A Comparative Chromatographic Guide
This guide provides an in-depth technical comparison of chromatographic strategies for purifying tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 154768-43-1 / 6965-27-1), a critical bifunctional linker used in PROTAC synt...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of chromatographic strategies for purifying tert-butyl bis(3-hydroxypropyl)carbamate (CAS: 154768-43-1 / 6965-27-1), a critical bifunctional linker used in PROTAC synthesis and drug delivery systems.
Executive Summary & Compound Profile
tert-butyl bis(3-hydroxypropyl)carbamate is a polar, Boc-protected amino diol. Its purification presents a unique challenge: the molecule possesses significant polarity due to two hydroxyl groups (LogP ~0.6), yet carries a lipophilic Boc moiety. Common impurities include the highly polar unreacted amine precursor and lipophilic O-acylated side products.
This guide compares three purification methodologies: Normal Phase Flash Chromatography (NP-FC) , Reversed-Phase Preparative HPLC (RP-HPLC) , and Chemo-Selective Scavenging .
Impurity Profile Analysis
Understanding the "Enemy" is the first step in separation design.
Impurity A (Precursor): Bis(3-hydroxypropyl)amine. Highly polar, basic. (LogP < -1.0).
Impurity B (Reagent): Di-tert-butyl dicarbonate (Boc₂O). Non-polar, neutral.
Impurity C (Side Product): O-Boc derivatives. Formed via over-reaction of hydroxyls (often if DMAP is used). Lipophilic.
Figure 1: Reaction pathway and impurity generation. Note the divergence toward lipophilic O-Boc species upon over-reaction.
Comparative Analysis of Separation Methods
The following table synthesizes performance metrics based on standard laboratory scale-ups (1g – 10g batches).
Feature
Method A: Normal Phase (Silica)
Method B: Reversed Phase (C18)
Method C: Scavenger Resin
Separation Mechanism
Adsorption / Polarity
Hydrophobicity Partitioning
Chemoselective Capture
Target Impurity
Excellent for O-Boc & Boc₂O
Excellent for Unreacted Amine
Specific for Amine & Boc₂O
Resolution ()
Moderate ()
High ()
N/A (Filtration based)
Loading Capacity
High (5-10% w/w)
Low (< 1% w/w)
Variable (Resin dependent)
Solvent Cost
Low (DCM/MeOH)
High (Acetonitrile/Water)
Moderate (MeOH washes)
Detection Limit
Poor (No chromophore)
Poor (Requires ELSD/CAD)
N/A
Scalability
Excellent (Linear scale-up)
Limited by column diameter
Excellent (Batch mode)
Detailed Experimental Protocols
Method A: Normal Phase Flash Chromatography (The Workhorse)
Best for: Removing lipophilic impurities (Boc₂O, O-Boc) and bulk purification.
Scientific Rationale: The diol functionality interacts strongly with silica silanols. However, the basic nitrogen is masked by the Boc group, reducing the need for amine modifiers (like TEA). The challenge is "tailing" caused by the hydroxyls.
Protocol:
Stationary Phase: Spherical Silica Gel (40–63 µm), 60 Å pore size.
Note: The unreacted amine (SM) will likely stick to the baseline or require >20% MeOH/NH₃ to elute.
Detection: Stain with KMnO₄ or Phosphomolybdic Acid (PMA) . The Boc group has negligible UV absorbance at 254 nm.
Method B: Reversed Phase Prep-HPLC (The Polisher)
Best for: Final polishing to >99% purity and removing trace unreacted amines.
Scientific Rationale: The hydrophobic Boc group provides sufficient retention on C18 to separate from the highly polar starting amine (which elutes in the void volume).
Protocol:
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (FA).
Solvent B: Acetonitrile (ACN) + 0.1% FA.
Gradient:
Hold 5% B for 2 min (Elutes salts/amines).
Ramp 5%
50% B over 15 min.
Target peak typically elutes ~35-40% B.
Detection:ELSD (Evaporative Light Scattering Detector) or UV at 210 nm .
Critical: Do not rely on 254 nm; you will miss the product.
Method C: Scavenger Resin Workflow (The Chemical Alternative)
Best for: Rapid cleanup of "Clean" reactions where only starting material remains.
Scientific Rationale: Instead of separating by time (chromatography), we separate by reactivity. An electrophilic resin captures unreacted amine, and a nucleophilic resin captures excess Boc₂O.
Filtration: Filter off resins. Evaporate filtrate.
Validation: Check purity via NMR.
Decision Framework & Visualization
Use the following logic to select the optimal purification route for your specific crude profile.
Figure 2: Strategic decision tree for selecting the purification method based on crude composition.
Expert Tips for Success
Visualization Warning: The target molecule is "UV Silent" in standard ranges. If using Flash, always run a reference TLC plate stained with PMA (heats to dark blue spots) or Iodine vapor.
Solubility: The product is soluble in DCM, MeOH, and EtOAc, but insoluble in Hexanes. Avoid Hexane/EtOAc gradients as the product may crash out or streak; DCM/MeOH is superior for solubility.
Sample Loading: For Flash, dry-loading on Celite or Silica is recommended over liquid loading to improve resolution of the diol peak.
References
Sigma-Aldrich. Application Note – N-Boc protection and Purification. Retrieved from .
National Center for Biotechnology Information. PubChem Compound Summary for CID 3838134, tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from .
Organic Chemistry Portal. Protecting Groups: Boc-Protected Amines. Retrieved from .
Dud, M. & Margetic, D. (2017).[3] Solvent-Free Mechanochemical Deprotection of N-Boc Group.[3] International Journal of Organic Chemistry.[3] Retrieved from .
Structural Confirmation of tert-Butyl bis(3-hydroxypropyl)carbamate via COSY NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of complex pharmaceutical linkers—specifically for PROTACs and dendrimers—te...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex pharmaceutical linkers—specifically for PROTACs and dendrimers—tert-butyl bis(3-hydroxypropyl)carbamate represents a critical symmetric intermediate. While 1D
H NMR is the standard for purity assessment, it frequently fails to definitively resolve the connectivity of the propyl chains due to signal overlap and the molecule's inherent symmetry.
This guide provides an objective technical comparison demonstrating why Homonuclear Correlation Spectroscopy (COSY) is the superior analytical method for structural validation of this carbamate linker. We present experimental protocols, comparative data, and a logic-based workflow to validate the
spin system.
The Analytical Challenge: Symmetry and Overlap
The molecule tert-butyl bis(3-hydroxypropyl)carbamate consists of a Boc-protected nitrogen attached to two identical 3-hydroxypropyl chains.
The "Triplet Trouble" in 1D NMR
In a standard 1D
H NMR spectrum (typically in CDCl or DMSO-), the molecule presents a specific challenge:
Symmetry: The two propyl chains are chemically equivalent, collapsing 14 protons into just three alkyl signals.
Spectral Congestion: The methylene protons adjacent to the nitrogen (
) and the oxygen () both appear as triplets (or multiplets) in the 3.0–3.7 ppm range. In crude reaction mixtures, these often overlap with mono-substituted impurities or unreacted starting materials.
Ambiguity: A clean 1D spectrum confirms the presence of groups but does not definitively prove the connectivity required to rule out isomers (e.g., rearranged branched chains).
Comparative Analysis: COSY vs. Alternatives
To establish the most efficient validation method, we compared COSY against standard 1D Proton NMR and Heteronuclear Single Quantum Coherence (HSQC).
Table 1: Method Performance Comparison
Feature
Method A: 1D H NMR
Method B: COSY (Recommended)
Method C: HSQC (H-C)
Primary Output
Integration & Purity %
Connectivity & Spin Systems
Proton-Carbon Mapping
Connectivity Data
None (Inferred)
Direct (3-bond coupling)
Indirect (via Carbon)
Resolution Power
Low (prone to overlap)
High (spreads into 2D)
Very High
Acquisition Time
< 5 mins
10–20 mins
30–60 mins
Cost Efficiency
High
High
Low (requires probe time)
Blind Spot
Cannot link triplets to specific chains
None for this molecule
Quaternary carbons (Boc C=O)
Why COSY Wins
COSY provides the "sweet spot" for this specific molecule. It utilizes the scalar coupling (
) to map the magnetization transfer from the central methylene unit to its neighbors. This creates a self-validating "fingerprint" that 1D NMR cannot provide, without the time penalty of heteronuclear 2D experiments.
Structural Elucidation: The COSY Logic
The structural confirmation relies on identifying the continuous spin system of the propyl chain.
The Spin System Visualization
The diagram below illustrates the connectivity logic. In a COSY spectrum, the central methylene (H2) acts as the "bridge," showing cross-peaks to both the Nitrogen-adjacent (H1) and Oxygen-adjacent (H3) protons.
Figure 1: Connectivity map of the propyl chain showing the critical COSY correlations (red dashed lines) mediated by the central methylene group.
Data Interpretation[1][2][3][4][5][6][7]
Diagonal Peaks: Correspond to the 1D spectrum (Chemical shifts).[1][2]
Cross Peak A (H1-H2): Intersection of ~3.3 ppm and ~1.7 ppm. Confirms the
is attached to the central chain.
Cross Peak B (H2-H3): Intersection of ~1.7 ppm and ~3.6 ppm. Confirms the
is attached to the same central chain.
Absence of H1-H3: There should be no cross-peak between 3.3 ppm and 3.6 ppm. If this appears, it suggests a different structure (e.g., an ethylene bridge or impurity).
Experimental Protocol
To ensure reproducibility, follow this standardized acquisition workflow.
Step 1: Sample Preparation
Solvent: CDCl
(Chloroform-d) is preferred for solubility, though DMSO- is better if OH proton exchange needs to be slowed to see the hydroxyl coupling.
Concentration: 10–15 mg of sample in 0.6 mL solvent. Note: COSY requires higher concentration than 1D for clear off-diagonal peaks.
Pulse Sequence: cosygpqf (Gradient-selected COSY with magnitude mode).
Reasoning: Gradient selection reduces artifacts and t1 noise compared to phase-cycled COSY.
Spectral Width (SW): 10–12 ppm (ensure Boc singlet and OH are included).
Relaxation Delay (d1): 1.5 – 2.0 seconds.
Number of Scans (NS): 4 to 8 (sufficient for >10mg sample).
Increments (TD1): 128 or 256 (determines resolution in the second dimension).
Acquisition Time: ~15 minutes total.
Step 3: Processing
Window Function: Sine-Bell (SSB = 0) or Sine-Bell Squared (SSB = 2) in both dimensions.
Symmetrization: Optional, but use with caution as it can mask real asymmetries in impurities.
Analytical Workflow
The following flowchart outlines the decision-making process for releasing this material for downstream synthesis.
Figure 2: Quality control workflow integrating COSY as a mandatory confirmation step for ambiguous spectral data.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY pulse sequences and magnetization transfer).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shifts of carbamates and alcohols).
Organic Syntheses. (2006).[3] Synthesis of tert-Butyl carbamates and derivatives. (Provides context on impurity profiles in Boc-protection reactions).
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. (Guide on reading COSY cross-peaks).
Jeener, J. (1971).[4][5][6] Ampere International Summer School. (Original proposal of the 2D NMR concept).
Comparative Guide: Reactivity and Performance of Boc-Protected Diols
This guide provides a technical comparison of reactivity rates and performance characteristics for Boc-protected diols, focusing on regioselectivity during installation and stability/reactivity of the resulting carbonate...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of reactivity rates and performance characteristics for Boc-protected diols, focusing on regioselectivity during installation and stability/reactivity of the resulting carbonates.
Executive Summary
In drug development, the selective protection of polyols is a critical bottleneck. The tert-butoxycarbonyl (Boc) group, while traditionally associated with amine protection (N-Boc), is increasingly utilized for hydroxyl protection (O-Boc) to generate carbonates. This guide analyzes the reactivity differentials between primary, secondary, and sterically constrained diols toward Boc anhydride (
), providing actionable data on kinetic resolution and orthogonal stability compared to alternatives like acetates or silyl ethers.
Part 1: Reactivity Rates of Formation (Kinetics of Protection)
The rate of reaction between a diol and
is governed by nucleophilicity, steric hindrance, and hydrogen bonding. The general reactivity order for hydroxyls toward acylation is:
Primary (
) Secondary () Tertiary ()
Primary vs. Secondary Hydroxyls[1]
Mechanism: The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl of
.
Rate Differential: Primary hydroxyls react 50–100x faster than secondary hydroxyls under uncatalyzed conditions due to the bulky tert-butyl group of the reagent clashing with the substrate.
Catalytic Impact:
DMAP (4-Dimethylaminopyridine): Accelerates reaction rates by
but erodes selectivity. It forms a reactive -acylpyridinium intermediate that is less discriminating.
Organocatalysts (e.g., Peptide-based, NHC): Can invert this selectivity or enhance the rate difference for kinetic resolution (KR).
1,2-Diols vs. 1,3-Diols (The Proximity Effect)
1,2-Diols (Vicinal): Often exhibit lower initial reaction rates than isolated alcohols due to intramolecular hydrogen bonding (IHB) which reduces the nucleophilicity of the donor oxygen. However, once mono-protected, the remaining hydroxyl becomes more acidic/reactive, potentially leading to rapid di-protection or cyclic carbonate formation.
1,3-Diols: The hydroxyls are further apart, reducing IHB interference. Selectivity is driven purely by steric differentiation (e.g., primary vs. secondary).
Cyclic vs. Acyclic Diols[2][3]
Conformational Constraint: In cyclic systems (e.g., trans-1,2-cyclohexanediol), the rigidity prevents the hydroxyls from adopting the optimal angle for attack if sterically crowded.
Kinetic Resolution: Chiral catalysts can distinguish between enantiomers of cyclic diols with high selectivity factors (
), making Boc-protection a powerful tool for desymmetrization.
Once formed, the Boc-carbonate (R-O-C(O)OtBu) exhibits distinct stability profiles compared to esters or ethers.
Stability Profile
Acid Stability:Low. Like
-Boc, -Boc carbonates are cleaved by acids (TFA, HCl) via an -like fragmentation yielding and isobutylene.
Rate of Hydrolysis: Tertiary carbonates > Secondary > Primary (correlated with carbocation stability).
Base Stability:High.
-Boc carbonates are significantly more stable to basic hydrolysis (e.g., , ) than acetates or benzoates. The steric bulk of the tert-butyl group shields the carbonyl from nucleophilic attack by hydroxide.
Thermal Stability: Stable up to
. Above this, thermal elimination occurs.
Comparative Analysis with Alternatives
Feature
Boc-Carbonate (-Boc)
Acetate (Ac)
Silyl Ether (TBS)
Benzyl Ether (Bn)
Formation Rate
Slow (Steric bulk)
Fast
Medium
Slow
Acid Stability
Unstable (Cleaves)
Stable
Unstable (mild)
Stable
Base Stability
High (Resistant)
Low (Cleaves)
High
High
Orthogonality
Cleaved by TFA; stable to base/red.
Cleaved by base; stable to acid.
Cleaved by ; stable to base.
Cleaved by ; stable to acid/base.
Role
Protecting Group & Leaving Group
Protecting Group
Protecting Group
Protecting Group
Reactivity as a Leaving Group
Unlike Acetyl or Silyl groups, the
-Boc group activates the alcohol for nucleophilic substitution. In Pd-catalyzed allylic alkylation (Tsuji-Trost reaction), the carbonate leaves as and , driving the reaction forward irreversibly.
Part 3: Visualizations
Diagram 1: Mechanism of Selective Boc Protection
This diagram illustrates the pathway for selective mono-protection of a primary-secondary diol.
Caption: Kinetic pathway favoring primary hydroxyl protection due to steric differentiation in the transition state.
Diagram 2: Decision Tree for Diol Protection
A logical flow for selecting the correct conditions based on diol type.
Caption: Strategic selection of reaction conditions to maximize yield and selectivity based on substrate class.
Part 4: Experimental Protocols
Protocol A: Selective Mono-Boc Protection of 1,2-Diols (Primary/Secondary)
Objective: Selectively protect the primary hydroxyl group.
Source: Adapted from J. Org. Chem. protocols for selective acylation.[1]
Preparation: Dissolve the diol (1.0 equiv, 10 mmol) in a mixture of dioxane and water (2:1, 0.5 M concentration).
Basification: Add 1N NaOH (1.2 equiv) and cool the mixture to 0°C.
Addition: Add
(1.1 equiv) dropwise over 30 minutes. The aqueous basic environment suppresses the nucleophilicity of the secondary alcohol while maintaining the reactivity of the primary alkoxide.
Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 1 hour.
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). Expect >90% regioselectivity for the primary carbonate.
Protocol B: Kinetic Resolution of Cyclic 1,2-Diols
Objective: Resolve a racemic secondary diol using an organocatalyst.
Setup: In a flame-dried flask, dissolve racemic trans-1,2-diol (1.0 mmol) in dry Toluene.
Catalyst: Add Peptide-based catalyst (e.g., Miller catalyst, 2-5 mol%).
Reagent: Add
(0.6 equiv) and DIPEA (0.6 equiv).
Reaction: Stir at -10°C to 0°C for 24 hours.
Analysis: Quench with MeOH. Analyze conversion and enantiomeric excess (ee) via Chiral HPLC. The product will be the mono-Boc protected enantiomer, leaving the other diol enantiomer unreacted.
References
Selective Protection of 1,2- and 1,3-Diols. The Journal of Organic Chemistry.
[Link]
Organocatalytic Methods for Chemoselective O-tert-Butoxycarbonylation. Journal of Organic Chemistry.
[Link]
Kinetic Resolution of 1,2-Diols via NHC-Catalyzed Site-Selective Esterification. Organic Letters.
[Link][2]
Boc-Protected Amino Groups (and Hydroxyls). Organic Chemistry Portal.
[Link]
Hydrolysis of tert-butyl formate: Kinetics and Implications. USGS Publications.
[Link]
Quality control benchmarks for research-grade tert-butyl bis(3-hydroxypropyl)carbamate
Title: Quality Control Benchmarks and Performance Comparison: tert-Butyl bis(3-hydroxypropyl)carbamate in Advanced Lipid and Linker Synthesis Introduction In the rapidly evolving fields of lipid nanoparticle (LNP) formul...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Quality Control Benchmarks and Performance Comparison: tert-Butyl bis(3-hydroxypropyl)carbamate in Advanced Lipid and Linker Synthesis
Introduction
In the rapidly evolving fields of lipid nanoparticle (LNP) formulation and targeted protein degradation (PROTACs), the structural precision of bifunctional linkers dictates the success of downstream drug delivery and target engagement. tert-Butyl bis(3-hydroxypropyl)carbamate (CAS 125763-80-6), commonly referred to as Boc-bis(3-hydroxypropyl)amine or Boc-BPA, serves as a premier research-grade intermediate. By temporarily masking the reactive secondary amine, this molecule allows for chemoselective modifications of its primary hydroxyl groups—a critical requirement for synthesizing complex ionizable lipids and RNA-tethering ligands[1][2].
As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of Boc-BPA against unprotected and alternative protected scaffolds, establish rigorous Quality Control (QC) benchmarks, and provide a self-validating experimental workflow for its application.
Section 1: The Causality of Chemical Selection (Performance Comparison)
The fundamental challenge in utilizing unprotected bis(3-hydroxypropyl)amine lies in the competing nucleophilicity of the secondary amine versus the primary alcohols. When subjected to alkylating agents (e.g., oleyl methanesulfonate for LNP lipid synthesis) or mesylating agents, the unprotected amine rapidly undergoes N-alkylation, yielding complex, difficult-to-separate mixtures[1][2].
Mechanistic Advantage of the Boc Group:
The tert-butoxycarbonyl (Boc) group provides both intense steric hindrance and electron withdrawal, effectively nullifying the nitrogen's nucleophilicity. This directs subsequent electrophilic attacks exclusively to the terminal hydroxyls. Furthermore, unlike base-labile protecting groups (such as Fmoc), the Boc group is highly stable under the harsh basic conditions (e.g., NaH, KOH) required for etherification, yet it can be cleanly cleaved under mild acidic conditions (TFA or HCl) to regenerate the ionizable secondary amine.
Table 1: Performance Comparison of Linker Alternatives
Section 2: Quality Control Benchmarks for Research-Grade Boc-BPA
To ensure reproducibility in multi-step syntheses, the starting Boc-BPA must meet stringent analytical criteria. Because this molecule lacks a conjugated
-system, it is virtually invisible to standard UV-Vis detectors at 254 nm. Therefore, alternative detection methods are mandatory.
Table 2: Proposed QC Specifications for Research-Grade Boc-BPA
Parameter
Analytical Method
Acceptance Criteria
Scientific Rationale
Purity
HPLC-ELSD / CAD
> 98.0%
Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) ensures universal detection of non-UV active aliphatic impurities.
Identity
H NMR (CDCl)
Conforms to structure
Confirms intact Boc group (strong singlet at ~1.44 ppm) and verifies the absence of N-deprotected species.
Moisture
Karl Fischer Titration
< 0.5% w/w
Trace water aggressively quenches hydride bases (NaH) and hydrolyzes alkylating agents, destroying reaction stoichiometry.
Residual Solvent
GC-FID (Headspace)
Complies with ICH Q3C
Prevents side reactions from residual manufacturing solvents (e.g., trace alcohols competing for alkylation).
Section 3: Experimental Protocol: Chemoselective O-Alkylation and Deprotection
The following methodology outlines a self-validating system for synthesizing a diether ionizable lipid precursor using Boc-BPA. Every step includes a physical or chemical validation checkpoint to ensure the causality of the reaction is maintained.
Materials:
Boc-BPA (QC verified, <0.5% moisture)
Oleyl methanesulfonate (2.2 equivalents)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents)
Anhydrous Tetrahydrofuran (THF)
Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)
Step-by-Step Methodology:
Alkoxide Generation (Activation):
Action: Dissolve 1.0 eq of Boc-BPA in anhydrous THF under an argon atmosphere. Cool to 0 °C. Carefully add 2.5 eq of NaH.
Causality & Validation: NaH deprotonates the hydroxyl groups. The reaction is self-validating: the cessation of hydrogen gas (
) bubbling indicates complete conversion to the highly nucleophilic dialkoxide.
Chemoselective O-Alkylation:
Action: Dropwise add 2.2 eq of oleyl methanesulfonate. Warm to reflux (65 °C) for 12 hours.
Causality & Validation: The Boc group shields the nitrogen, forcing the oleyl chains to react exclusively at the oxygen centers. Monitor via TLC (stain with phosphomolybdic acid); the disappearance of the highly polar Boc-BPA spot confirms completion.
Quench and Extraction:
Action: Cool to 0 °C and quench residual NaH with dropwise addition of ice water. Extract with ethyl acetate, wash with brine, dry over
, and concentrate.
Acidic Cleavage (Boc Deprotection):
Action: Dissolve the crude intermediate in a 20% TFA/DCM solution. Stir at room temperature for 2 hours.
Causality & Validation: TFA selectively protonates and cleaves the carbamate, releasing
and isobutylene gas. Validation Checkpoint: Spot the reaction on TLC and stain with Ninhydrin. A bright purple/pink spot confirms the successful generation of the free secondary amine.
Neutralization: Concentrate under vacuum, redissolve in DCM, and wash with saturated
to yield the free-base ionizable lipid.
Workflow Visualization
Caption: Synthetic workflow utilizing Boc-BPA for chemoselective linker generation.
Conclusion
For advanced applications requiring precise spatial arrangements of functional groups—such as RNA-aptamer tethering or LNP lipid synthesis—tert-butyl bis(3-hydroxypropyl)carbamate is vastly superior to its unprotected counterpart. By enforcing strict ELSD-based purity and Karl Fischer moisture benchmarks, researchers can eliminate batch-to-batch variability and prevent catastrophic N-alkylation side reactions, ensuring a highly efficient, scalable synthetic pipeline.
References
Synthesis of electrophile-tethered preQ1 analogs for covalent attachment to preQ1 RNA
Beilstein Journal of Organic Chemistry, 2025.
URL:[Link]
This directive outlines the mandatory disposal protocols for Tert-butyl bis(3-hydroxypropyl)carbamate (CAS 125763-80-6).[1] As a researcher, you likely utilize this compound as a diol intermediate in the synthesis of lipids, dendrimers, or functionalized polymers.
Critical Safety Insight: While often categorized as a general organic irritant, this compound contains a Boc (tert-butoxycarbonyl) protecting group.[1] In the context of waste disposal, this structural feature presents a specific, often overlooked hazard: Acid Lability. [1]
Mixing this compound with acidic waste streams (e.g., TFA, HCl, acetic acid) will trigger deprotection, releasing isobutylene gas and carbon dioxide (CO₂) .[1] If this occurs in a sealed waste drum, it can lead to rapid pressurization and container failure. This guide prioritizes the segregation of this compound from acidic waste to prevent such incidents.[1][2]
Hazard Identification & Physicochemical Profile
Before handling waste, verify the material properties.[3] Treat all uncharacterized residues as fully hazardous.[1]
Why: To prevent Boc-group decomposition and container pressurization.[1]
Action: Dip a pH strip into the waste solution.[1]
If Acidic (pH < 6): Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution.[1] Stir until bubbling (CO₂) ceases and pH is neutral (7-8). Allow to stand for 30 minutes uncapped to ensure off-gassing is complete.
Pour into the Non-Halogenated Organic Waste carboy (Clear/Yellow can).
Reasoning: This is the standard fuel-blending waste stream.[1]
Labeling:
List all solvents (e.g., "Methanol 90%, Tert-butyl bis(3-hydroxypropyl)carbamate 10%").
Check "Irritant" and "Flammable" (if solvents are flammable).[1]
Protocol C: Empty Container Management
Applicable for: Original vendor bottles (Sigma-Aldrich, Combi-Blocks, etc.).[1]
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (Acetone or Ethanol).[1]
Rinsate Disposal: Pour all rinsates into the Non-Halogenated Liquid Waste container.
Defacement: Cross out the original label. Mark the bottle as "EMPTY" or "TRIPLE RINSED."
Disposal: Place the uncapped bottle in the laboratory glass recycling bin or trash, depending on your facility's specific policy for triple-rinsed glass.
Absorb with vermiculite or standard spill pads.[1]
Collect soaked material into a sealed bag and dispose of as Solid Hazardous Waste .
Clean surface with soap and water to remove oily residue.[1]
Exposure:
Skin: Wash with soap and water for 15 minutes.[1] The compound is lipophilic; soap is essential.[1]
Eyes: Flush with water for 15 minutes.[1][9][11][12][13] Seek medical attention if irritation persists.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 125763-80-6, Tert-butyl bis(3-hydroxypropyl)carbamate.[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] (4th ed.).[1] Wiley-Interscience.[1] (Reference for Boc-group acid lability and gas evolution hazards).
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 125763-80-6 (Representative)
Synonyms: N-Boc-bis(3-hydroxypropyl)amine; Di-tert-butyl dicarbonate derivative of bis(3-hydroxypropyl)amine.
Chemical Class: Boc-protected Amino Alcohol / Carbamate.
Part 1: Risk Assessment & Hazard Profiling
The Core Directive: Do not underestimate this compound based on its "protected" status. While the tert-butoxycarbonyl (Boc) group reduces the nucleophilicity and immediate corrosivity of the parent amine, the resulting amino-alcohol moiety presents specific hazards, particularly to mucous membranes and eyes.
Serious Eye Damage/Irritation:Category 1 or 2A (Risk of serious eye damage).[1] The combination of the carbamate and hydroxyl groups can cause severe, sometimes irreversible, ocular injury upon direct contact.
STOT-SE: Category 3 (May cause respiratory irritation).[1][2]
Chemical Behavior & Incompatibilities
Stability: Stable under standard laboratory conditions (20–25°C).
Acid Sensitivity:High. Contact with strong acids (HCl, TFA) results in rapid deprotection, releasing isobutylene gas (flammable) and CO₂, potentially pressurizing sealed vessels.
Oxidation Risk: The primary hydroxyl groups are susceptible to oxidation. Incompatible with strong oxidizing agents (e.g., KMnO₄, CrO₃).
Part 2: The Defensive Line (PPE & Engineering Controls)[3]
This section defines the barrier between the researcher and the hazard. Trust in the system comes from redundancy.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Recommended Equipment
Technical Rationale
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient . The viscous nature of amino alcohols makes them difficult to rinse from the eye, increasing contact time and damage potential.
Carbamates can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer," allowing safe doffing after incidental contact.
Respiratory
Fume Hood (Face Velocity > 100 fpm)
Primary control. If working outside a hood (not recommended), use a half-mask with P100/Organic Vapor cartridges.
Body
Lab Coat (Cotton/Poly blend) + Chemical Apron
Standard lab coat. Add a rubber/Tyvek apron if handling >50g or liquid volumes.
Glove Compatibility Data
Note: Specific permeation data for this CAS is rare. The following is based on the carbamate/diol functional group.
Nitrile (0.11 mm): Good for incidental splash.[3] Change immediately upon contamination.[2][4][5]
Latex:Avoid. Poor resistance to organic solvents often used with this compound (DCM, DMF).
Laminate (Silver Shield): Required for spill cleanup or prolonged immersion.
Part 3: Operational Handling Protocol
Pre-Synthesis: Weighing and Transfer
Objective: Prevent inhalation of dust/aerosols and static discharge.
Static Control: This compound may exist as a viscous oil or a waxy solid. If solid, use an antistatic gun on the weighing boat to prevent particle scatter.
Transfer: Use a disposable spatula or glass pipette (if liquid). Do not use polystyrene plastics if dissolving in DCM, as the solvent will dissolve the tool.
Dissolution: If dissolving in organic solvent (DCM, THF), add the solvent slowly to the solid. The heat of solution is generally negligible, but always verify.
Reaction Monitoring & Quenching
Scenario: Deprotection (Removal of Boc group).
Hazard: Evolution of gas (Isobutylene/CO₂).
Protocol:
Ensure the reaction vessel is vented (e.g., via a needle to an oil bubbler). Never heat a closed system containing Boc-protected amines and acid.
Quenching: When neutralizing acidic deprotection mixtures (e.g., TFA removal), add base (NaHCO₃ or NaOH) dropwise at 0°C. The exothermic neutralization combined with CO₂ release can cause violent foaming ("volcano effect").
Storage
Temperature: 2–8°C (Refrigerate).
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent moisture absorption (hygroscopic).
Container: Tightly sealed glass vial with a Teflon-lined cap.
Part 4: Emergency Response & Waste Management
Spill Response Workflow
Minor Spill (< 10 mL/g):
Alert: Notify nearby personnel.
PPE: Don chemical goggles and double nitrile gloves.
Absorb: Use vermiculite or sand. Do not use paper towels alone if the substance is dissolved in flammable solvents.
Clean: Wipe area with acetone followed by soap and water.
Major Spill (> 10 mL/g):
Evacuate: Clear the immediate area.
Ventilate: Maximize hood sash height (if in hood) or open windows (if safe).
Call: Contact EHS/Fire Department if the spill involves flammable co-solvents.
Stream A (Halogenated): If dissolved in DCM/Chloroform.
Stream B (Non-Halogenated): If dissolved in Methanol/Ethyl Acetate.
Solid Waste: Dispose of contaminated weighing boats and gloves in the "Solid Hazardous Waste" bin. Do not throw in regular trash.
Destruction: Incineration with afterburner and scrubber is the preferred method to handle nitrogen oxides (NOx) generated during combustion.
Part 5: Operational Logic Diagram
The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision points for PPE and waste routing.
Figure 1: Decision logic for handling Tert-butyl bis(3-hydroxypropyl)carbamate, prioritizing physical state and emergency contingencies.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11672972, tert-butyl N-(3-hydroxypropyl)-N-(propan-2-yl)carbamate. Retrieved from [Link] (Used for SAR toxicity inference).
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
Ansell Chemical Resistance Guide. Permeation & Degradation Database (7th Ed). (Used for Nitrile/Neoprene recommendations).[6]